Product packaging for 5-Pentyl-1,3,4-thiadiazol-2-amine(Cat. No.:CAS No. 52057-90-6)

5-Pentyl-1,3,4-thiadiazol-2-amine

カタログ番号: B181707
CAS番号: 52057-90-6
分子量: 171.27 g/mol
InChIキー: ZTUVGDVRIPDQSI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Product Overview 5-Pentyl-1,3,4-thiadiazol-2-amine is an organic compound with the molecular formula C 7 H 13 N 3 S and a molecular weight of 171.27 g/mol . This compound is provided as a solid for research and development purposes and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or household applications. Structural Identifiers • CAS Number: 52057-90-6 • Linear Formula: C 7 H 13 N 3 S • SMILES: CCCCCC1=NN=C(S1)N • InChIKey: ZTUVGDVRIPDQSI-UHFFFAOYSA-N Physical and Chemical Properties Estimated physical and chemical properties for this compound include a melting point of approximately 119.18 °C and a boiling point predicted around 263.86 °C . Its water solubility is estimated to be 426 mg/L, and it has a predicted density of 1.27 g/cm³ . Research Applications and Value As a member of the 1,3,4-thiadiazole family, this compound presents a valuable scaffold for medicinal chemistry and materials science research. The core structure is known for its diverse biological activities. Researchers can utilize this specific pentyl-derivative to explore structure-activity relationships, develop novel synthetic methodologies, or investigate its potential as a building block for more complex molecules. The specific research applications and mechanism of action for this particular compound are subject to ongoing investigation and are dependent on the researcher's specific experimental design. Handling and Storage For safe handling, please refer to the Safety Data Sheet (SDS). This product is for research use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N3S B181707 5-Pentyl-1,3,4-thiadiazol-2-amine CAS No. 52057-90-6

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-pentyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3S/c1-2-3-4-5-6-9-10-7(8)11-6/h2-5H2,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUVGDVRIPDQSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90200032
Record name 1,3,4-Thiadiazole, 2-amino-5-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52057-90-6
Record name 5-Pentyl-1,3,4-thiadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52057-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Thiadiazole, 2-amino-5-pentyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052057906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4-Thiadiazole, 2-amino-5-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of 2-Amino-5-pentyl-1,3,4-thiadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2-amino-5-pentyl-1,3,4-thiadiazole. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related 2-amino-5-alkyl-1,3,4-thiadiazole analogs to predict its characteristics. The guide also details relevant experimental protocols for the determination of these properties and for the synthesis of the title compound.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For 2-amino-5-pentyl-1,3,4-thiadiazole, these properties are largely dictated by the interplay between the polar 2-amino-1,3,4-thiadiazole core and the nonpolar pentyl side chain.

Predicted Physicochemical Data

The following table summarizes the predicted and experimentally determined physicochemical properties of 2-amino-5-pentyl-1,3,4-thiadiazole and its shorter-chain and branched-chain analogs. The data for the pentyl derivative are estimations based on the trends observed in the homologous series.

Property2-amino-1,3,4-thiadiazole2-amino-5-methyl-1,3,4-thiadiazole2-amino-5-ethyl-1,3,4-thiadiazole2-amino-5-tert-butyl-1,3,4-thiadiazole2-amino-5-pentyl-1,3,4-thiadiazole (Predicted)
Molecular Formula C₂H₃N₃SC₃H₅N₃SC₄H₇N₃SC₆H₁₁N₃SC₇H₁₃N₃S
Molecular Weight 101.13 g/mol 115.16 g/mol 129.19 g/mol 157.24 g/mol 171.27 g/mol
Melting Point (°C) 188-191 (dec.)229-233Not Reported183-187Lower than methyl, likely a solid
Boiling Point (°C) 238.9 ± 23.0Not ReportedNot ReportedNot Reported> 250
pKa (Predicted) ~3.8~3.9~3.9~4.0~3.9-4.1
LogP (Predicted) -0.5 to 0.50.0 to 1.00.5 to 1.51.0 to 2.02.0 to 3.0
Solubility Soluble in waterSparingly soluble in waterSlightly soluble in waterPoorly soluble in waterInsoluble in water, soluble in organic solvents

Note: The predicted values for 2-amino-5-pentyl-1,3,4-thiadiazole are extrapolated from the properties of its analogs and general chemical principles. Experimental verification is required for precise values. The melting point of the tert-butyl derivative is lower than the methyl derivative, which is common when comparing branched isomers to their linear counterparts. The increasing length of the alkyl chain is expected to decrease water solubility and increase the partition coefficient (LogP).

Experimental Protocols

This section details the methodologies for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles and the determination of key physicochemical parameters.

Synthesis of 2-Amino-5-pentyl-1,3,4-thiadiazole

A common and effective method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent.[1]

Materials:

  • Hexanoic acid (caproic acid)

  • Thiosemicarbazide

  • Polyphosphoric acid (PPA)

  • Ammonium hydroxide solution

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiosemicarbazide and a stoichiometric amount of hexanoic acid.

  • Add polyphosphoric acid (at least 2 parts by weight relative to thiosemicarbazide) to the reaction mixture.[1]

  • Heat the mixture with stirring to approximately 100-120°C for 1-2 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker of cold water.

  • Neutralize the solution with an ammonium hydroxide solution to precipitate the crude product.

  • Filter the precipitate, wash it with water, and dry it.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 2-amino-5-pentyl-1,3,4-thiadiazole.

Determination of Physicochemical Properties

The solubility of a compound can be qualitatively and quantitatively determined using various methods. A straightforward approach is the shake-flask method.[2]

Procedure:

  • Add an excess amount of the compound to a known volume of the solvent (e.g., water, ethanol, n-octanol) in a sealed vial.

  • Agitate the vial at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Centrifuge or filter the suspension to separate the undissolved solid.

  • Analyze the concentration of the compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties.[3][4]

Procedure:

  • Prepare a solution of the compound in a biphasic system of n-octanol and water. The two phases should be pre-saturated with each other.

  • Shake the mixture vigorously to allow for the partitioning of the compound between the two phases.

  • Allow the phases to separate completely.

  • Determine the concentration of the compound in both the n-octanol and water phases using an appropriate analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[3]

The acid dissociation constant (pKa) provides insight into the ionization state of a compound at different pH values.[5]

Procedure:

  • Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water-co-solvent mixture).

  • Use a calibrated pH meter to monitor the pH of the solution.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Record the pH at regular intervals of titrant addition.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point of the titration.[5]

Visualizations

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and purification of 2-amino-5-substituted-1,3,4-thiadiazoles.

G Reactants Carboxylic Acid + Thiosemicarbazide Reaction Cyclization in Dehydrating Agent Reactants->Reaction Quenching Quenching (e.g., with water) Reaction->Quenching Neutralization Neutralization Quenching->Neutralization Filtration Filtration and Washing Neutralization->Filtration Drying Drying Filtration->Drying Purification Recrystallization Drying->Purification Product Pure 2-Amino-5-alkyl- 1,3,4-thiadiazole Purification->Product

Caption: General synthesis and purification workflow.

Antimicrobial Activity Screening Workflow

Derivatives of 2-amino-1,3,4-thiadiazole are known for their potential antimicrobial activities.[6][7] The following diagram outlines a typical experimental workflow for screening a new compound for such activity.

G cluster_0 Primary Screening cluster_1 Secondary Screening (Quantitative) cluster_2 Data Analysis Compound Test Compound (2-amino-5-pentyl-1,3,4-thiadiazole) AgarDiffusion Agar Disc Diffusion Assay Compound->AgarDiffusion MeasureZone Measure Zone of Inhibition AgarDiffusion->MeasureZone MIC Broth Microdilution Assay (Determination of MIC) MeasureZone->MIC MBC Determination of MBC MIC->MBC Analysis Compare with Standard Antibiotics MBC->Analysis Conclusion Conclusion on Antimicrobial Potency Analysis->Conclusion

Caption: Workflow for antimicrobial activity screening.

References

In-Depth Spectroscopic Analysis of 5-pentyl-1,3,4-thiadiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-pentyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound with potential applications in medicinal chemistry and drug development. Its molecular structure, characterized by a pentyl group attached to a 2-amino-1,3,4-thiadiazole core, necessitates precise analytical techniques for confirmation and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, stands as a cornerstone for the unambiguous elucidation of its chemical structure. This technical guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of this compound, alongside comprehensive experimental protocols for data acquisition.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted NMR data for this compound are summarized in the tables below. These predictions are based on established chemical shift values for alkyl chains and substituted 1,3,4-thiadiazole derivatives. The numbering convention used for the assignments is detailed in the molecular structure diagram provided in the "Visualizations" section.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Proton PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1'2.85 - 2.95Triplet (t)7.52H
H-2'1.60 - 1.70Quintet7.52H
H-3', H-4'1.25 - 1.40Multiplet (m)-4H
H-5'0.85 - 0.95Triplet (t)7.03H
NH₂7.30 - 7.40Broad Singlet (br s)-2H

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon PositionPredicted Chemical Shift (δ, ppm)
C-2168 - 170
C-5158 - 160
C-1'29 - 31
C-2'28 - 30
C-3'30 - 32
C-4'21 - 23
C-5'13 - 15

Spectral Analysis and Interpretation

¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals corresponding to the pentyl chain and the amine group protons.

  • Pentyl Group: The protons of the pentyl chain will exhibit characteristic aliphatic signals. The methylene protons adjacent to the thiadiazole ring (H-1') are expected to be the most deshielded of the alkyl protons, appearing as a triplet around 2.85-2.95 ppm due to coupling with the neighboring methylene group (H-2'). The H-2' protons are predicted to appear as a quintet in the range of 1.60-1.70 ppm. The protons of the two central methylene groups (H-3' and H-4') will likely overlap, resulting in a complex multiplet between 1.25 and 1.40 ppm. The terminal methyl protons (H-5') are expected to resonate as a triplet at approximately 0.85-0.95 ppm, the most upfield signal in the spectrum.

  • Amine Group: The two protons of the primary amine group (NH₂) are anticipated to produce a broad singlet in the downfield region, typically between 7.30 and 7.40 ppm in DMSO-d₆. The broadness of this signal is due to quadrupole broadening from the nitrogen atom and potential chemical exchange.

¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will provide complementary information for the structural confirmation of this compound.

  • Thiadiazole Ring: The two carbon atoms of the 1,3,4-thiadiazole ring are expected to be significantly deshielded and appear in the downfield region of the spectrum. The carbon atom bonded to the amino group (C-2) is predicted to resonate at approximately 168-170 ppm, while the carbon atom attached to the pentyl group (C-5) is expected to be in the range of 158-160 ppm.

  • Pentyl Group: The carbon atoms of the pentyl chain will appear in the aliphatic region of the spectrum. The chemical shifts are predicted to be in the range of 13-32 ppm, with the terminal methyl carbon (C-5') being the most shielded.

Experimental Protocols

The following are detailed methodologies for the acquisition of ¹H and ¹³C NMR spectra for this compound.

Sample Preparation

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for 1,3,4-thiadiazole derivatives.[1] Other potential solvents include chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, standard 5 mm NMR tube.

  • Filtration (if necessary): If any solid particles are present in the solution, filter it through a small plug of glass wool in the Pasteur pipette during the transfer to the NMR tube to avoid compromising the magnetic field homogeneity.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer is recommended for good signal resolution.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 12-16 ppm.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

    • Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration and experimental time.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): 200-240 ppm.

    • Temperature: 298 K.

Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of the peaks in both ¹H and ¹³C NMR spectra.

Mandatory Visualizations

The following diagrams provide a visual representation of the molecular structure and a conceptual workflow for the NMR analysis of this compound.

molecular_structure cluster_thiadiazole 1,3,4-Thiadiazole Ring cluster_substituents Substituents C2 C2 N3 N3 C2->N3 NH2 NH₂ C2->NH2 N4 N4 N3->N4 C5 C5 N4->C5 S1 S1 C5->S1 C1_prime C1' C5->C1_prime S1->C2 C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime C5_prime C5' C4_prime->C5_prime

Caption: Molecular structure of this compound with atom numbering.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Lock, Tune, Shim) transfer->setup acquire_1H Acquire ¹H Spectrum setup->acquire_1H acquire_13C Acquire ¹³C Spectrum setup->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference assign Assign Signals reference->assign interpret Interpret Data assign->interpret structure Structure Elucidation interpret->structure

Caption: Conceptual workflow for NMR spectral analysis.

References

mass spectrometry and IR spectroscopy of 5-pentyl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide to the mass spectrometry and infrared spectroscopy of 5-pentyl-1,3,4-thiadiazol-2-amine, designed for researchers, scientists, and professionals in drug development. This document provides a detailed analysis of the expected spectral characteristics of the compound, standard experimental protocols, and visual workflows to aid in structural elucidation.

Introduction

This compound is a heterocyclic compound featuring a 1,3,4-thiadiazole ring substituted with a pentyl group and an amine group. The molecular formula is C₇H₁₃N₃S, and it has a monoisotopic mass of approximately 171.08 Da[1]. Derivatives of 2-amino-1,3,4-thiadiazole are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties[2][3][4]. Accurate structural characterization is paramount for understanding structure-activity relationships and for quality control in drug development. This guide details the application of mass spectrometry (MS) and infrared (IR) spectroscopy for the unambiguous identification and characterization of this compound.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules like this compound[5][6].

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines a general procedure for acquiring an EI mass spectrum for a solid organic compound.

  • Sample Preparation : Ensure the analyte is pure. No specific preparation is needed if a direct insertion probe is used. The sample must be thermally stable and volatile enough for analysis[7].

  • Instrument Setup :

    • Ionization Method : Electron Ionization (EI).

    • Electron Energy : Set to a standard 70 eV to induce fragmentation and generate a reproducible spectrum[6].

    • Mass Analyzer : Quadrupole, Time-of-Flight (TOF), or magnetic sector.

    • Sample Introduction : Use a direct insertion probe for solid samples. The sample is placed in a capillary tube at the tip of the probe.

  • Data Acquisition :

    • Introduce the probe into the high-vacuum source of the mass spectrometer.

    • Gradually heat the probe to volatilize the sample.

    • The gaseous analyte molecules are bombarded by the 70 eV electron beam, causing ionization and fragmentation[8].

    • The resulting ions are accelerated into the mass analyzer, separated based on their m/z ratio, and detected.

    • Acquire spectra across a relevant mass range (e.g., m/z 40-400).

Expected Mass Spectrum and Fragmentation

The mass spectrum is predicted to show a molecular ion peak (M⁺˙) and several characteristic fragment ions. The molecular formula C₇H₁₃N₃S contains an odd number of nitrogen atoms, so according to the Nitrogen Rule, the molecular ion should have an odd nominal mass, which is consistent with its predicted m/z of 171[6][9].

Table 1: Predicted Mass Spectrometry Data for this compound

m/z (Predicted) Ion Identity Notes
171 [M]⁺˙ Molecular ion. Expected to be observable.
114 [M - C₄H₉]⁺ Fragment from beta-cleavage (loss of a butyl radical) of the pentyl chain. This is often a favorable fragmentation pathway for alkyl chains.

| 100 | [M - C₅H₁₁]⁺ | Fragment from alpha-cleavage, representing the 2-amino-1,3,4-thiadiazole ring. This is expected to be a prominent peak. |

The primary fragmentation pathway involves the cleavage of the pentyl side chain. Alpha-cleavage (cleavage of the bond between the ring and the pentyl chain) would result in the loss of a pentyl radical (•C₅H₁₁), yielding a stable, resonance-delocalized cation corresponding to the 2-amino-1,3,4-thiadiazole ring at m/z 100. Beta-cleavage, with the loss of a butyl radical (•C₄H₉), is also a common fragmentation pattern for alkyl chains and would produce a fragment at m/z 114.

fragmentation_pathway M Molecular Ion (M⁺˙) m/z = 171 loss1 - •C₄H₉ (Beta-cleavage) M->loss1 loss2 - •C₅H₁₁ (Alpha-cleavage) M->loss2 F1 Fragment Ion [M - C₄H₉]⁺ m/z = 114 F2 Fragment Ion [M - C₅H₁₁]⁺ m/z = 100 loss1->F1 loss2->F2

Caption: Predicted EI-MS fragmentation pathway for this compound.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a widely used, non-destructive technique for acquiring IR spectra of solid powders and liquids with minimal sample preparation[10][11][12].

  • Instrument Setup :

    • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)[13].

  • Background Spectrum :

    • Ensure the ATR crystal surface is clean. Use a suitable solvent (e.g., isopropanol) and wipe dry.

    • Acquire a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

  • Sample Measurement :

    • Place a small amount of the solid sample (a few milligrams) directly onto the ATR crystal[13].

    • Apply pressure using the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface[10][14].

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing :

    • The instrument software automatically performs the Fourier transform and subtracts the background spectrum to produce the final absorbance or transmittance spectrum.

Expected Infrared Spectrum

The IR spectrum of this compound will display characteristic absorption bands corresponding to its primary functional groups: the N-H bonds of the amine, the C-H bonds of the pentyl chain, and the C=N and C-S bonds within the thiadiazole ring. The expected positions of these bands are based on data from analogous 2-amino-1,3,4-thiadiazole derivatives[2][3][15].

Table 2: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3350 - 3100 N-H Stretch Primary Amine (-NH₂)
2955 - 2850 C-H Stretch Pentyl Group (-CH₃, -CH₂)
~1630 C=N Stretch Thiadiazole Ring
~1600 N-H Bend Primary Amine (-NH₂)
1500 - 1400 C-H Bend Pentyl Group (-CH₂, -CH₃)

| ~700 | C-S Stretch | Thiadiazole Ring |

The presence of a strong, broad band in the 3350-3100 cm⁻¹ region is indicative of the N-H stretching of the primary amine. Sharp bands between 2955 and 2850 cm⁻¹ confirm the presence of the aliphatic pentyl chain. The C=N stretching vibration of the thiadiazole ring is expected around 1630 cm⁻¹, and the N-H bending (scissoring) vibration of the amine group should appear near 1600 cm⁻¹[3].

workflow cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy MS_Sample Sample MS_Protocol EI-MS Protocol MS_Sample->MS_Protocol MS_Data Mass Spectrum (m/z vs. Intensity) MS_Protocol->MS_Data MS_Interp Identify M⁺˙ Analyze Fragments MS_Data->MS_Interp Conclusion Structural Confirmation MS_Interp->Conclusion IR_Sample Sample IR_Protocol ATR-FTIR Protocol IR_Sample->IR_Protocol IR_Data IR Spectrum (%T vs. Wavenumber) IR_Protocol->IR_Data IR_Interp Assign Bands to Functional Groups IR_Data->IR_Interp IR_Interp->Conclusion

Caption: General experimental workflow for spectroscopic analysis.

Conclusion

The combined application of mass spectrometry and infrared spectroscopy provides a robust framework for the structural elucidation of this compound. Mass spectrometry confirms the molecular weight (m/z 171) and provides insight into the molecular structure through predictable fragmentation of the pentyl side chain. Concurrently, IR spectroscopy confirms the presence of key functional groups, including the primary amine, the aliphatic chain, and the thiadiazole heterocycle. Together, these techniques offer complementary data points that are essential for the unambiguous characterization of this and related compounds in a research and drug development setting.

References

Technical Guide: 5-Pentyl-1,3,4-thiadiazol-2-amine (CAS Number: 52057-90-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties and safety data for 5-pentyl-1,3,4-thiadiazol-2-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The 1,3,4-thiadiazole scaffold is a key pharmacophore in a variety of biologically active molecules, exhibiting a broad range of therapeutic properties. This document is intended to serve as a foundational resource for professionals engaged in research and development involving this compound.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted based on computational models due to the limited availability of experimentally determined data.

PropertyValueSource
Molecular Formula C₇H₁₃N₃S
Molecular Weight 171.27 g/mol
CAS Number 52057-90-6
Appearance Solid (predicted)
Melting Point 119.18 °C (predicted)
Boiling Point 329.23 °C (predicted)
Density 1.27 g/cm³ (predicted)
Water Solubility 426 mg/L (predicted)
Flash Point 154.21 °C (predicted)

Safety Data

GHS Hazard Classification (Predicted)

Based on the structure of related 2-amino-1,3,4-thiadiazole compounds, the following GHS classifications may be applicable:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation
Precautionary Statements (Recommended)
TypeStatement
Prevention P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area.

solubility and stability of 5-pentyl-1,3,4-thiadiazol-2-amine in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5-pentyl-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of specific experimental data for this particular molecule, this document presents a framework based on established methodologies for analogous 2-amino-1,3,4-thiadiazole derivatives. The provided experimental protocols and illustrative data serve as a guide for the systematic evaluation of this compound's physicochemical properties.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. Generally, 2-amino-1,3,4-thiadiazole derivatives exhibit a range of solubilities in common organic solvents and are often sparingly soluble in water. The pentyl substituent in this compound is expected to increase its lipophilicity compared to smaller alkyl analogs.

A systematic solubility study should be conducted to quantify the solubility of this compound in a variety of solvents with differing polarities. This data is essential for selecting appropriate solvents for synthesis, purification, formulation, and analytical testing.

Table 1: Illustrative Solubility of this compound at 25°C

SolventPolarity IndexIllustrative Solubility (g/L)
Water10.2< 0.1
Methanol5.115 - 25
Ethanol4.310 - 20
Isopropyl Alcohol3.95 - 15
Acetonitrile5.820 - 30
Acetone5.125 - 40
Dichloromethane3.1> 50
Dimethyl Sulfoxide (DMSO)7.2> 100
N,N-Dimethylformamide (DMF)6.4> 100
Hexane0.1< 1

Note: The values presented in this table are illustrative and should be experimentally determined for this compound.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess 5-pentyl-1,3,4- thiadiazol-2-amine prep2 Add to a known volume of the selected solvent prep1->prep2 equil1 Seal the container prep2->equil1 equil2 Agitate at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48h) equil1->equil2 analysis1 Allow undissolved solid to settle equil2->analysis1 analysis2 Withdraw a clear aliquot of the supernatant analysis1->analysis2 analysis3 Filter the aliquot (e.g., 0.45 µm filter) analysis2->analysis3 analysis4 Quantify the concentration of the dissolved compound (e.g., by HPLC-UV) analysis3->analysis4 G cluster_prep Preparation of Stock Solution cluster_stress Application of Stress Conditions cluster_analysis Analysis prep1 Prepare a stock solution of This compound in a suitable solvent (e.g., Methanol) stress1 Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep1->stress1 stress2 Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep1->stress2 stress3 Oxidation (e.g., 3% H₂O₂, RT) prep1->stress3 stress4 Thermal (e.g., 80°C) prep1->stress4 stress5 Photolytic (ICH Q1B) prep1->stress5 analysis1 Withdraw samples at pre-defined time points stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 stress5->analysis1 analysis2 Neutralize acid/base samples analysis1->analysis2 analysis3 Analyze by a stability-indicating method (e.g., HPLC-UV/MS) analysis2->analysis3 analysis4 Characterize degradation products analysis3->analysis4 G cluster_pathways Potential Degradation Pathways cluster_products Potential Degradation Products start This compound path1 Hydrolysis (Acid/Base) start->path1 H⁺ / OH⁻ path2 Oxidation start->path2 [O] path3 Photolysis start->path3 prod1 Ring-opened products path1->prod1 prod2 N-oxides / S-oxides path2->prod2 prod3 Isomers / Photodimers path3->prod3

The Dawn of a Versatile Scaffold: A Technical Guide to the Discovery and Synthesis of 2-Amino-5-Alkyl-1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry, underpinning a wide array of therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] This technical guide delves into the historical discovery and the synthetic evolution of a key subclass: the 2-amino-5-alkyl-1,3,4-thiadiazoles. It provides a comprehensive overview of synthetic methodologies, detailed experimental protocols, and an exploration of the molecular pathways influenced by these compounds.

A Historical Perspective: From Obscurity to a Pharmacological Mainstay

The journey of 2-amino-1,3,4-thiadiazoles from chemical curiosities to valuable pharmaceutical building blocks has been marked by key discoveries. A pivotal moment in their history was the discovery of the cytostatic properties of the parent compound, 2-amino-1,3,4-thiadiazole, by Olsen and his colleagues.[3] This finding sparked significant interest in the 1,3,4-thiadiazole nucleus, leading to extensive research into its derivatives and their potential as therapeutic agents.[3] Early synthetic methods often suffered from low yields, the need for expensive intermediates, or lengthy reaction times.[4] The development of more efficient and economical synthetic routes was crucial for unlocking the full potential of this chemical class.

Synthetic Strategies: A Journey of Refinement

The synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles has evolved significantly over the years, with a focus on improving yields, simplifying procedures, and utilizing more benign reagents. The most common and historically significant approach involves the cyclization of a thiosemicarbazide derivative with a carboxylic acid or its corresponding acyl chloride.

The Workhorse Reaction: Thiosemicarbazide and Aliphatic Carboxylic Acids

The condensation of thiosemicarbazide with an aliphatic carboxylic acid in the presence of a dehydrating agent is the most prevalent method for preparing 2-amino-5-alkyl-1,3,4-thiadiazoles. The choice of the acid catalyst and reaction conditions plays a critical role in the efficiency of the reaction.

5-Alkyl SubstituentCarboxylic AcidCatalyst/ReagentReaction ConditionsYield (%)Reference
MethylAcetic AcidPolyphosphoric Acid105-116°C, 50 min89.1[4]
MethylAcetic AcidCholine chloride/urea80°C, 1 h96.3[5]
MethylAcetic AcidSilica, PCl₃ (grinding)Room temp., 10 min95.2[5]
EthylPropionic AcidPolyphosphoric Acid, Hypophosphorous Acid102-111°C, 1.5 h92.5[4]
EthylPropionic AcidPCl₅ (grinding)Room temp.92.6[6]
Propyln-Butyric AcidPolyphosphoric AcidNot specified-[4]
IsobutylIsovaleric AcidPolyphosphoric AcidNot specified-[4]

Note: "-" indicates that the specific quantitative data was not provided in the cited source.

Experimental Protocols: A Practical Guide

The following are detailed methodologies for key synthetic transformations.

Protocol 1: Synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole using Polyphosphoric Acid [4]

  • Materials: Propionic acid (92.6 parts), commercial polyphosphoric acid (215 parts), 50% aqueous hypophosphorous acid (1 part), thiosemicarbazide (91 parts).

  • Procedure:

    • Prepare a mixture of propionic acid, polyphosphoric acid, and hypophosphorous acid.

    • Add thiosemicarbazide to the mixture.

    • Heat the reaction mixture with stirring to a temperature between 102°C and 111°C for 1.5 hours.

    • After the reaction is substantially complete, cool the mixture and pour it into 500 parts of water.

    • Neutralize the aqueous mixture with ammonium hydroxide.

    • Filter the resulting precipitate at room temperature.

    • Wash the filter cake with water and dry to obtain 2-amino-5-ethyl-1,3,4-thiadiazole.

  • Yield: Approximately 92.5%.

Protocol 2: Solid-Phase Synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole using Phosphorus Pentachloride [6]

  • Materials: Thiosemicarbazide (A mol), Propionic acid (B mol), Phosphorus pentachloride (C mol), 5% Sodium carbonate solution, DMF, Water. (Molar ratio A:B:C = 1:1-1.2:1-1.2)

  • Procedure:

    • In a dry reaction vessel, add thiosemicarbazide, propionic acid, and phosphorus pentachloride.

    • Grind the mixture at room temperature until the reaction is complete.

    • Let the mixture stand to obtain the crude product.

    • Add 5% sodium carbonate solution to the crude product until the pH of the mixture is 8.

    • Filter the mixture and dry the filter cake.

    • Recrystallize the dried solid from a 1:2 mixture of DMF and water to yield pure 2-amino-5-ethyl-1,3,4-thiadiazole.

  • Yield: 92.6%.

Unraveling the Mechanism of Action: Signaling Pathways and Molecular Targets

The therapeutic effects of 2-amino-1,3,4-thiadiazole derivatives are attributed to their interaction with various cellular pathways. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of IMP Dehydrogenase: A Key Anticancer Mechanism

One of the well-established mechanisms of action for some 2-amino-1,3,4-thiadiazole derivatives is the inhibition of inosine 5'-phosphate (IMP) dehydrogenase. This enzyme is a critical control point in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. By inhibiting IMP dehydrogenase, these compounds disrupt nucleic acid synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.

IMP_Dehydrogenase_Inhibition cluster_Purine De Novo Purine Synthesis cluster_Inhibitor Inhibition IMP Inosine Monophosphate (IMP) IMP_Dehydrogenase IMP Dehydrogenase IMP->IMP_Dehydrogenase XMP Xanthosine Monophosphate (XMP) GMP Guanosine Monophosphate (GMP) XMP->GMP Guanine_Nucleotides Guanine Nucleotides (GTP, dGTP) GMP->Guanine_Nucleotides DNA/RNA Synthesis DNA/RNA Synthesis Guanine_Nucleotides->DNA/RNA Synthesis Thiadiazole 2-Amino-1,3,4- thiadiazole Derivative Thiadiazole->IMP_Dehydrogenase IMP_Dehydrogenase->XMP

Caption: Inhibition of IMP Dehydrogenase by 2-Amino-1,3,4-Thiadiazole Derivatives.

Modulation of the ERK1/2 Signaling Pathway

Certain 2-amino-1,3,4-thiadiazole derivatives have been shown to inhibit the extracellular signal-regulated kinase (ERK) pathway. The ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers. By inhibiting the activation of ERK1/2, these compounds can induce cell cycle arrest and promote apoptosis in cancer cells.

ERK_Pathway_Inhibition cluster_Pathway ERK Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Thiadiazole 2-Amino-1,3,4- thiadiazole Derivative Thiadiazole->ERK Inhibition

Caption: Inhibition of the ERK1/2 Signaling Pathway.

General Synthetic Workflow

The synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles generally follows a straightforward workflow, which is adaptable to various scales and substitutions.

Synthetic_Workflow cluster_Workflow General Synthetic Workflow Reactants Thiosemicarbazide + Alkyl Carboxylic Acid Reaction Cyclization/ Dehydration Reactants->Reaction  Catalyst (e.g., PPA, PCl₅) Workup Neutralization & Precipitation Reaction->Workup Purification Filtration & Recrystallization Workup->Purification Product 2-Amino-5-alkyl- 1,3,4-thiadiazole Purification->Product

Caption: General Synthetic Workflow for 2-Amino-5-alkyl-1,3,4-thiadiazoles.

Conclusion and Future Directions

The 2-amino-5-alkyl-1,3,4-thiadiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The historical development of its synthesis from inefficient early methods to the robust and high-yielding protocols available today has been instrumental in its widespread use. The elucidation of its mechanisms of action, including the inhibition of key enzymes like IMP dehydrogenase and the modulation of critical signaling pathways such as the ERK cascade, provides a solid foundation for the rational design of next-generation drugs. Future research in this area will likely focus on the development of more selective and potent derivatives, the exploration of novel biological targets, and the application of green chemistry principles to further refine their synthesis. The versatility of this scaffold ensures its continued prominence in the landscape of medicinal chemistry for years to come.

References

Tautomeric Forms of 2-Amino-5-Substituted-1,3,4-Thiadiazoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-substituted-1,3,4-thiadiazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The biological and chemical properties of these molecules are intrinsically linked to their structural features, particularly the phenomenon of tautomerism. This guide provides a comprehensive overview of the tautomeric forms of these compounds, focusing on their relative stabilities, the influence of substituents and solvents, and the experimental and computational methods used for their characterization.

Introduction to Tautomerism in 2-Amino-1,3,4-Thiadiazoles

Tautomerism is a form of structural isomerism where isomers of a compound can readily interconvert. In the case of 2-amino-5-substituted-1,3,4-thiadiazoles, the primary tautomeric equilibrium involves the migration of a proton between the exocyclic amino group and the nitrogen atoms of the thiadiazole ring. This gives rise to three main tautomeric forms: the amino form, the 2(3H)-imino form, and the 2(5H)-imino form.[3] For the imino forms, geometrical isomerism (E/Z) can also be considered.[3] The position of this equilibrium is crucial as the different tautomers can exhibit distinct physicochemical properties, including lipophilicity, hydrogen bonding capabilities, and receptor-binding affinities, thereby influencing their pharmacokinetic and pharmacodynamic profiles.[4]

The 1,3,4-thiadiazole ring itself is a bioisostere of other five-membered heterocyclic rings and can be considered a key pharmacophore.[1] Understanding the predominant tautomeric form is therefore essential for rational drug design and the development of structure-activity relationships (SAR).

Tautomeric Forms and Equilibria

The principal tautomeric equilibrium for 2-amino-1,3,4-thiadiazoles is depicted below. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the relative stabilities of these forms.

Tautomeric_Equilibria cluster_amino Amino Tautomer (ATD) cluster_imino Imino Tautomers ATD 2-Amino-1,3,4-thiadiazole ITD 2(3H)-Imino-1,3,4-thiadiazole (ITD) ATD->ITD Proton Transfer ITO 2(5H)-Imino-1,3,4-thiadiazole (ITO) ATD->ITO Proton Transfer

Caption: Tautomeric equilibria of 2-amino-1,3,4-thiadiazole.

Quantitative Analysis of Tautomer Stability

Computational studies have consistently shown that the amino (ATD) tautomer is the most stable form for 2-amino-1,3,4-thiadiazole and its derivatives, both in the gas phase and in various solvents.[3][5][6] The imino tautomers are significantly higher in energy. The stability of the tautomers is influenced by the solvent, with polar solvents generally stabilizing all forms to a greater extent than the gas phase, though the preference for the amino tautomer remains.[3]

The following table summarizes the calculated total energies and dipole moments for the tautomers of 2-amino-1,3,4-thiadiazole in the gas phase and in different solvents, as determined by DFT calculations at the B3LYP/6-311++G(d,p) level of theory.[3]

TautomerSolventTotal Energy (Hartree)Dipole Moment (Debye)
Amino (ATD) Gas Phase-633.28013.55
THF-633.28895.25
DMSO-633.29015.51
Water-633.29055.57
Imino (ITD1 - E) Gas Phase-633.26824.88
THF-633.27987.37
DMSO-633.28127.76
Water-633.28167.87
Imino (ITD2 - Z) Gas Phase-633.26785.03
THF-633.27967.60
DMSO-633.28108.00
Water-633.28148.12
Imino (ITO1 - E) Gas Phase-633.24586.88
THF-633.260010.51
DMSO-633.261611.08
Water-633.262011.23
Imino (ITO2 - Z) Gas Phase-633.24922.50
THF-633.25883.90
DMSO-633.26004.14
Water-633.26044.21

Data extracted from: Solvent effects on tautomerism equilibria in 2-amino-1,3,4-thiadiazole.[3]

Experimental Protocols for Tautomer Characterization

The characterization of tautomeric forms relies on a combination of spectroscopic techniques and computational modeling.

Computational Methodology

A common computational approach to studying tautomerism is through Density Functional Theory (DFT).

Protocol for DFT Calculations:

  • Geometry Optimization: The geometries of all possible tautomers are optimized using a suitable functional and basis set, for example, the B3LYP hybrid functional with the 6-311++G(d,p) basis set.[3]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies).[3]

  • Solvent Effects: The influence of different solvents can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).[3]

  • Energy Analysis: The total energies of the optimized tautomers are compared to determine their relative stabilities. The energy barrier for interconversion can also be calculated.[7][8]

Computational_Workflow start Propose Tautomeric Structures geom_opt Geometry Optimization (DFT) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc solv_model Incorporate Solvent Model (PCM) freq_calc->solv_model energy_analysis Energy and Property Analysis solv_model->energy_analysis end Determine Most Stable Tautomer energy_analysis->end

Caption: A typical computational workflow for tautomer analysis.

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The chemical shifts of protons attached to nitrogen atoms are sensitive to the tautomeric form. The amino protons (-NH₂) of the amino tautomer typically appear as a broad singlet. In some cases, distinct signals for the N-H protons of different tautomers can be observed, especially at low temperatures.[9][10]

  • ¹³C NMR: The chemical shifts of the carbon atoms in the thiadiazole ring, particularly C2 and C5, can help distinguish between tautomers.[9] For instance, in a derivative exhibiting keto-enol tautomerism, distinct signals for the ketonic and enolic carbons were observed.[8]

Infrared (IR) Spectroscopy:

  • The stretching vibrations of N-H and C=N bonds are characteristic of the different tautomeric forms. The amino tautomer will show characteristic N-H stretching bands, while the imino tautomer will exhibit C=N stretching vibrations at different wavenumbers.[9][10]

UV-Visible (UV-Vis) Spectroscopy:

  • The electronic absorption spectra of the tautomers can differ, and the position of the absorption maxima can be influenced by the solvent polarity. This technique is particularly useful for studying solvent effects on the tautomeric equilibrium.[1][9][11]

Mass Spectrometry (MS):

  • While mass spectrometry primarily provides information about the molecular weight, fragmentation patterns can sometimes offer clues about the predominant tautomeric form in the gas phase.[9]

Influence of Substituents and Solvents

While computational studies on the parent 2-amino-1,3,4-thiadiazole and some simple alkyl derivatives suggest that the amino form is consistently favored, the nature of the substituent at the 5-position can influence the tautomeric equilibrium.[5][6] For instance, substituents capable of forming intramolecular hydrogen bonds or participating in extended conjugation might stabilize one tautomer over another.[10]

Solvents can play a significant role in the position of the tautomeric equilibrium.[3] Generally, polar solvents tend to favor the more polar tautomer. However, for 2-amino-1,3,4-thiadiazole, the amino form remains the most stable even in highly polar solvents like water and DMSO.[3] In some related systems, the solvent's polarizability, rather than its dipole moment, has been found to be a key factor influencing the equilibrium.[1][11]

Conclusion

The tautomerism of 2-amino-5-substituted-1,3,4-thiadiazoles is a critical aspect that governs their chemical and biological properties. A wealth of computational and experimental evidence indicates that the amino tautomer is the most stable form for the parent compound and its simple derivatives. However, the interplay of substituent effects and solvent polarity can modulate the tautomeric equilibrium. A thorough understanding and characterization of the predominant tautomeric forms are indispensable for the rational design and development of novel therapeutic agents based on the 1,3,4-thiadiazole scaffold. Future research should continue to explore the tautomeric preferences of more complex and biologically active derivatives to further refine our understanding of their structure-activity relationships.

References

In-Depth Technical Guide to the Structural Elucidation of Novel 1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation integral to the structural elucidation of novel 1,3,4-thiadiazole derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Accurate structural determination is the cornerstone of understanding structure-activity relationships (SAR) and advancing drug discovery efforts.

Synthesis of 1,3,4-Thiadiazole Derivatives

The synthesis of a 1,3,4-thiadiazole core typically involves the cyclization of a thiosemicarbazide derivative with a carboxylic acid or its equivalent, often in the presence of a dehydrating agent like phosphorus oxychloride or concentrated sulfuric acid.[4][5] The general synthetic scheme allows for a wide variety of substituents to be introduced at the 2- and 5-positions of the thiadiazole ring, enabling the creation of diverse chemical libraries for biological screening.

Experimental Protocol: General Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles

A common and versatile method for synthesizing 2-amino-5-aryl-1,3,4-thiadiazole derivatives is through the cyclodehydration of an aromatic carboxylic acid and thiosemicarbazide.[2]

Materials:

  • Aromatic carboxylic acid (1.0 eq)

  • Thiosemicarbazide (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (excess, as reagent and solvent)

  • Water

  • 50% Sodium hydroxide solution

  • Ice

Procedure:

  • To a round-bottom flask, add the aromatic carboxylic acid (1.0 eq) and phosphorus oxychloride (10 mL per 3 mmol of acid).

  • Stir the mixture at room temperature for 20 minutes.

  • Add thiosemicarbazide (1.0 eq) to the mixture.

  • Heat the reaction mixture to 80-90°C and stir for 1 hour.

  • Cool the reaction mixture in an ice bath.

  • Carefully add 40 mL of water to the cooled mixture.

  • Reflux the resulting suspension for 4 hours.

  • After cooling, basify the solution to a pH of 8 using a 50% sodium hydroxide solution while stirring.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of newly synthesized 1,3,4-thiadiazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule.

Sample Preparation:

  • Dissolve 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[6]

  • Filter the solution through a pipette with a cotton or glass wool plug into a clean NMR tube to remove any particulate matter.[7]

  • Cap the NMR tube and ensure the sample is at room temperature before placing it in the spectrometer.

Data Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum. Key parameters to note are the chemical shift (δ), multiplicity (singlet, doublet, triplet, multiplet), coupling constants (J), and integration.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. The chemical shifts of the carbon atoms are the primary data points.

Data Interpretation and Tabulated Data:

The chemical shifts in both ¹H and ¹³C NMR are highly dependent on the electronic environment of the nuclei, which is influenced by the substituents on the thiadiazole ring and any attached phenyl rings.

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Substituted 1,3,4-Thiadiazole Derivatives in DMSO-d₆ [8][9][10]

Proton TypeChemical Shift (ppm)MultiplicityNotes
Aromatic Protons7.00 - 8.50mThe exact shift depends on the substituents on the aromatic ring(s).
-NH₂ Protons~7.10 - 7.40s (broad)Can be exchangeable with D₂O.
-NH- (Amide) Proton~9.90 - 12.70sOften a sharp singlet, highly deshielded.
Aliphatic Protons (e.g., -CH₃)~2.20 - 2.60sShift depends on proximity to electron-withdrawing groups.

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Substituted 1,3,4-Thiadiazole Derivatives in DMSO-d₆ [8][9][10][11]

Carbon TypeChemical Shift (ppm)Notes
C2 of 1,3,4-thiadiazole ring~163 - 169The chemical shift is sensitive to the substituent at the 2-position (e.g., amino, amide).
C5 of 1,3,4-thiadiazole ring~156 - 166The chemical shift is influenced by the nature of the substituent at the 5-position (e.g., aryl).
Aromatic Carbons~114 - 158A range of signals depending on the substitution pattern of the aromatic ring(s).
Carbonyl Carbon (Amide)~165 - 170Typically observed in this region for amide functionalities.
Aliphatic Carbons (e.g., -CH₃)~15 - 35Found in the upfield region of the spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Sample Preparation:

  • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • ATR (Attenuated Total Reflectance): Place a small amount of the solid or liquid sample directly on the ATR crystal.

Data Interpretation and Tabulated Data:

The FT-IR spectrum provides a fingerprint of the molecule, with characteristic absorption bands for specific functional groups.

Table 3: Characteristic FT-IR Absorption Bands for 1,3,4-Thiadiazole Derivatives (cm⁻¹) [9][12][13]

Functional GroupAbsorption Range (cm⁻¹)IntensityNotes
N-H Stretch (Amine/Amide)3100 - 3400MediumCan be broad.
C-H Stretch (Aromatic)3000 - 3100MediumTypically sharp peaks.
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Amide)1650 - 1700StrongA strong, sharp absorption band.
C=N Stretch (Thiadiazole)1590 - 1640MediumCharacteristic of the heterocyclic ring.
C=C Stretch (Aromatic)1400 - 1600MediumMultiple bands are often observed.
C-N Stretch1100 - 1350Medium
C-S Stretch600 - 800WeakOften in the fingerprint region.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula. The fragmentation pattern can also offer structural clues.

Data Acquisition:

  • Ionization Method: Electrospray ionization (ESI) is commonly used for these types of compounds.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M]⁺) and fragment ions are recorded.

Data Interpretation: The molecular ion peak confirms the molecular weight of the synthesized compound. The fragmentation pattern often involves the cleavage of the thiadiazole ring and the loss of substituents. For example, a common fragmentation pathway involves the loss of the substituent at the 5-position followed by the breakdown of the heterocyclic ring.[4][14]

Table 4: Common Mass Spectral Fragments for 2-Amino-5-aryl-1,3,4-thiadiazoles [4][14]

Fragment IonDescription
[M+H]⁺Protonated molecular ion, confirming the molecular weight.
Loss of substituents from the aryl ringFragmentation of the substituent groups on the 5-aryl moiety.
Cleavage of the thiadiazole ringResults in various smaller fragments, providing structural information.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, providing precise bond lengths, bond angles, and conformational details.[15]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution of the compound.[16]

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.[17][18]

  • Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the structural model against the experimental data to obtain the final, accurate crystal structure.[19]

Data Presentation:

Crystallographic data is typically presented in a standardized format.

Table 5: Example Crystallographic Data Table for a Novel 1,3,4-Thiadiazole Derivative [12][20]

ParameterValue
Empirical formulaC₁₅H₁₀N₄OS
Formula weight294.34
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.123(4) Å, α = 90°b = 8.456(3) Å, β = 98.76(3)°c = 15.789(6) Å, γ = 90°
Volume1334.5(9) ų
Z4
Density (calculated)1.464 Mg/m³
Absorption coefficient0.245 mm⁻¹
F(000)608
Crystal size0.30 x 0.20 x 0.10 mm
Theta range for data collection2.50 to 28.00°
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.123
R indices (all data)R1 = 0.067, wR2 = 0.145

Biological Activity and Signaling Pathways

Many novel 1,3,4-thiadiazole derivatives exhibit potent anticancer activity. Their mechanism of action often involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Inhibition of STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting tumor cell proliferation and survival.[1][21] Some 1,3,4-thiadiazole derivatives have been shown to inhibit the STAT3 signaling pathway.[22]

STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Translocates to Gene_Expression Target Gene Expression (e.g., Bcl-2, Cyclin D1) Nucleus->Gene_Expression Promotes Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->STAT3_active Inhibits dimerization/ DNA binding CDK9_Pathway CDK9 CDK9/Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates Cell_Cycle_Arrest G2/M Arrest CDK9->Cell_Cycle_Arrest Transcription Transcriptional Elongation RNAPII->Transcription Anti_apoptotic Anti-apoptotic Proteins (e.g., Mcl-1) Transcription->Anti_apoptotic Cell_Cycle Cell Cycle Progression (G2/M Phase) Anti_apoptotic->Cell_Cycle Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->CDK9 Inhibits Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Tubulin_Pathway Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Inhibition Inhibition of Polymerization Tubulin->Inhibition Microtubules Microtubules Polymerization->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Mitosis Mitosis Spindle->Mitosis Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->Tubulin Binds to Mitotic_Arrest Mitotic Arrest Inhibition->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Elucidation_Workflow Synthesis Synthesis of Novel 1,3,4-Thiadiazole Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Mol_Formula Determine Molecular Formula & Molecular Weight MS->Mol_Formula Func_Groups Identify Functional Groups FTIR->Func_Groups CH_Framework Determine Carbon-Hydrogen Framework & Connectivity NMR->CH_Framework Proposed_Structure Propose Structure Mol_Formula->Proposed_Structure Func_Groups->Proposed_Structure CH_Framework->Proposed_Structure Xray Single-Crystal X-ray Diffraction Proposed_Structure->Xray Final Final Elucidated Structure Proposed_Structure->Final Final_Structure Confirm 3D Structure, Stereochemistry, & Absolute Configuration Xray->Final_Structure Final_Structure->Final

References

Methodological & Application

Application Notes and Protocols: Agar Diffusion Method for 1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for evaluating the antimicrobial activity of 1,3,4-thiadiazole derivatives using the agar diffusion method. This widely used technique is essential for screening novel compounds and determining their potential as antimicrobial agents.

Introduction

1,3,4-thiadiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The agar diffusion method, in its variations as the disc diffusion (Kirby-Bauer) and agar well diffusion assays, serves as a primary and effective screening method to assess the in vitro antimicrobial efficacy of these synthesized compounds.[4][5][6] The principle of this method lies in the diffusion of the antimicrobial agent from a source (a saturated paper disc or a well in the agar) through a solid medium inoculated with a target microorganism. The presence of a zone of inhibition around the source indicates the antimicrobial activity of the compound.

Experimental Protocols

This section details the step-by-step procedures for both the agar disc diffusion and agar well diffusion methods.

Materials and Reagents
  • 1,3,4-Thiadiazole derivatives

  • Standard antibiotic discs (e.g., Ciprofloxacin, Amoxicillin, Fluconazole)[1][4]

  • Dimethyl sulfoxide (DMSO)

  • Sterile Mueller-Hinton Agar (MHA) for bacteria

  • Sterile Malt Extract Agar or Sabouraud Dextrose Agar for fungi

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))[4][5]

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)[5]

  • Sterile Petri dishes

  • Sterile cotton swabs

  • Micropipettes and sterile tips

  • Incubator

  • Laminar flow hood

  • Autoclave

  • Sterile filter paper discs (6 mm diameter)

  • Sterile cork borer (6-8 mm diameter)

Protocol 1: Agar Disc Diffusion Method
  • Preparation of Test Solutions: Dissolve the synthesized 1,3,4-thiadiazole derivatives in a suitable solvent, typically DMSO, to achieve a desired stock concentration (e.g., 10 mg/mL).[7] Further dilutions can be made to obtain various working concentrations.

  • Media Preparation: Prepare Mueller-Hinton Agar for bacterial assays or Malt Extract Agar/Sabouraud Dextrose Agar for fungal assays according to the manufacturer's instructions. Sterilize the media by autoclaving and pour approximately 20-25 mL into sterile Petri dishes. Allow the agar to solidify completely in a laminar flow hood.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism. Typically, a few colonies are transferred to a sterile broth and incubated to reach a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate uniformly in three directions to ensure even distribution of the microorganism.

  • Application of Discs: Aseptically place sterile filter paper discs impregnated with the test compounds onto the inoculated agar surface.[8] A disc impregnated with the solvent (e.g., DMSO) serves as a negative control, and standard antibiotic discs are used as positive controls.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.[4][9]

  • Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of inhibition (including the disc diameter) in millimeters (mm).[4] The absence of microbial growth around the disc indicates antimicrobial activity.

Protocol 2: Agar Well Diffusion Method

This method is an alternative to the disc diffusion assay.

  • Media and Inoculum Preparation: Follow steps 2-4 from the Agar Disc Diffusion Method protocol.

  • Well Preparation: Use a sterile cork borer to create uniform wells (6-8 mm in diameter) in the solidified agar.

  • Application of Test Solutions: Carefully pipette a fixed volume (e.g., 50-100 µL) of the 1,3,4-thiadiazole derivative solution into each well.[4] Use the solvent as a negative control and a standard antibiotic solution as a positive control in separate wells.

  • Pre-diffusion: Allow the plates to stand for about 20 minutes to permit the diffusion of the compounds from the wells into the agar.[4]

  • Incubation: Incubate the plates as described in step 6 of the Agar Disc Diffusion Method.

  • Measurement of Inhibition Zones: Measure the diameter of the zone of inhibition around each well in millimeters (mm).

Data Presentation

The antimicrobial activity of 1,3,4-thiadiazole derivatives is quantified by the diameter of the zone of inhibition. The results are typically presented in a tabular format for clear comparison.

CompoundTest MicroorganismConcentrationZone of Inhibition (mm)Standard DrugZone of Inhibition (mm)Reference
Derivative AStaphylococcus aureus25 mg/mL18Ciprofloxacin25[1]
Derivative BEscherichia coli25 mg/mL16Ciprofloxacin28[1]
Derivative CBacillus subtilis100 µ g/disc 14Ciprofloxacin22[4]
Derivative DPseudomonas aeruginosa50 µ g/disc 20Amoxicillin24[1]
Derivative ECandida albicans50 µ g/disc 15Fluconazole21[6]
Derivative FAspergillus niger100 µ g/disc 12Fluconazole19

Note: The data presented in this table are representative examples compiled from various sources and are intended for illustrative purposes only.

Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the agar diffusion method.

Agar_Diffusion_Workflow Agar Diffusion Method Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Analysis Media Prepare and Sterilize Culture Media Inoculate Inoculate Agar Plates with Microorganism Media->Inoculate Inoculum Prepare Standardized Microbial Inoculum Inoculum->Inoculate Compounds Prepare Test Compound Solutions Apply Apply Test Compounds (Discs or Wells) Compounds->Apply Inoculate->Apply Incubate Incubate Plates at Specific Temperature & Time Apply->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure Analyze Analyze and Compare Results Measure->Analyze

Caption: Workflow of the agar diffusion method for antimicrobial screening.

References

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for 5-pentyl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the novel compound 5-pentyl-1,3,4-thiadiazol-2-amine against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro and is a critical metric for assessing the potency of new antimicrobial candidates.[1][2]

Introduction

The 1,3,4-thiadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, known to be a structural component in a wide array of pharmacologically active molecules.[3] Derivatives of 2-amino-1,3,4-thiadiazole, in particular, have been extensively studied for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] The antimicrobial potential of this scaffold makes it a promising foundation for the development of new drugs to combat resistant pathogens.[4][5]

This compound is a derivative belonging to this class. Evaluating its antimicrobial efficacy is a crucial first step in its development as a potential therapeutic agent. This note details the standardized broth microdilution method for determining its MIC value, a quantitative measure of its in vitro activity.

Principle of the MIC Assay

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[7][8] The principle involves challenging a standardized population of microorganisms with a series of twofold serial dilutions of the test compound (this compound) in a liquid growth medium.[8][9] Following a specified incubation period, the microtiter plates are examined for visible signs of microbial growth. The MIC is recorded as the lowest concentration of the compound at which no visible growth occurs.[1][10]

Materials and Reagents

Equipment:

  • Calibrated single and multichannel pipettes

  • Sterile pipette tips

  • 96-well, U-bottom microtiter plates[11]

  • Biosafety cabinet

  • Incubator (37°C)[11]

  • Spectrophotometer or nephelometer

  • Vortex mixer

  • Sterile petri dishes and test tubes

Reagents and Consumables:

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[2]

  • Sterile saline (0.85% w/v)

  • Microbial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922 as quality controls)

  • Reference antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Agar plates (e.g., Tryptic Soy Agar) for bacterial culture

Experimental Protocols

This protocol is based on established guidelines for antimicrobial susceptibility testing.

4.1. Preparation of Test Compound Stock Solution

  • Accurately weigh the required amount of this compound powder.

  • Dissolve the compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL or 10240 µg/mL). Ensure complete dissolution using a vortex mixer. Note: The choice of solvent and initial concentration may need optimization based on the compound's solubility.

  • Prepare an intermediate stock by diluting the primary stock in CAMHB to twice the highest desired final concentration (e.g., if the highest test concentration is 256 µg/mL, prepare a 512 µg/mL solution).[11] This minimizes the final DMSO concentration in the assay wells.

4.2. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-4 isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A nephelometer or spectrophotometer can be used for standardization.[10]

  • Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]

4.3. Broth Microdilution Procedure in 96-Well Plate

  • Using a multichannel pipette, add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.[11]

  • Add 100 µL of the intermediate compound stock (e.g., 512 µg/mL) to the wells in Column 1. This results in a total volume of 200 µL at the highest test concentration.

  • Perform a twofold serial dilution by transferring 100 µL from Column 1 to Column 2. Mix thoroughly by pipetting up and down.

  • Repeat this transfer from Column 2 to Column 3, and so on, down to Column 10.

  • After mixing the wells in Column 10, discard 100 µL.[11]

  • Column 11 will serve as the positive growth control (broth + inoculum, no compound).

  • Column 12 will serve as the negative/sterility control (broth only).

  • Using a multichannel pipette, add 100 µL of the standardized bacterial inoculum (~1 x 10⁶ CFU/mL) to wells in Columns 1 through 11. This dilutes the compound concentrations by half, achieving the final desired test range (e.g., 256 µg/mL to 0.5 µg/mL) and the target inoculum density of ~5 x 10⁵ CFU/mL. Do not add inoculum to Column 12.

  • Seal the plate and incubate at 37°C for 16-24 hours under ambient atmospheric conditions.[12]

4.4. Interpretation of Results

  • After incubation, check the control wells. There should be clear, visible growth in Column 11 (positive control) and no growth in Column 12 (negative control).

  • Visually inspect the test wells (Columns 1-10) for turbidity (bacterial growth).

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[2]

Data Presentation

Quantitative results should be recorded systematically.

Table 1: Example 96-Well Plate Layout for MIC Determination

Column123456789101112
Compound Conc. (µg/mL) 25612864321684210.500
Test Strain A -----++++++-
Test Strain B ----+++++++-
Test Strain C --+++++++++-
(-) represents no visible growth (clear well); (+) represents visible growth (turbid well).
In this example, the MIC for Strain A is 8 µg/mL, for Strain B is 16 µg/mL, and for Strain C is 64 µg/mL.

Table 2: Illustrative MIC Data for Related 1,3,4-Thiadiazole Compounds

While specific MIC data for this compound is not yet published, research on structurally similar compounds provides a reference for expected activity.

Compound ClassTest OrganismMIC Range (µg/mL)Reference
5-Alkyl-1,3,4-thiadiazole-2-thiolsStaphylococcus aureus0.78 - 3.125[13]
5-Aryl-1,3,4-thiadiazol-2-aminesStaphylococcus aureus20 - 28[4]
5-Aryl-1,3,4-thiadiazol-2-aminesBacillus subtilis20 - 28[4]
5-Substituted-2-amino-1,3,4-thiadiazolesE. coli, P. aeruginosa, S. aureus126 - 1024[13]

Visualized Workflows

The following diagrams illustrate the key processes in MIC determination.

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase A 1. Prepare Compound Stock (e.g., 10240 µg/mL in DMSO) B 2. Prepare Bacterial Inoculum (0.5 McFarland Standard) C 3. Perform Serial Dilution in 96-Well Plate B->C D 4. Inoculate Plate with Bacteria (Final density ~5x10^5 CFU/mL) C->D E 5. Incubate Plate (37°C for 16-24h) D->E F 6. Read Plate for Visible Growth E->F G 7. Determine MIC Value (Lowest concentration with no growth) F->G

Caption: Experimental workflow for the broth microdilution MIC assay.

MIC_Interpretation Start Observe Well at Concentration 'X' Decision Visible Growth? Start->Decision Growth Concentration X is BELOW the MIC Decision->Growth Yes NoGrowth Concentration X is POTENTIALLY the MIC Decision->NoGrowth No Final MIC = Lowest concentration 'X' with no visible growth NoGrowth->Final

Caption: Logical process for interpreting MIC results from a single well.

References

Application Notes and Protocols: Anticancer Activity of 1,3,4-Thiadiazole Derivatives on MCF-7 Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for its diverse pharmacological properties, including notable anticancer activity.[1][2][3] Derivatives of 2-amino-1,3,4-thiadiazole, in particular, have been the focus of extensive research due to their potential to inhibit cancer cell proliferation and induce apoptosis.[4][5] This document provides a summary of the anticancer activity of various 5-substituted-1,3,4-thiadiazol-2-amine derivatives against the human breast adenocarcinoma cell line, MCF-7, a widely used model for estrogen receptor-positive breast cancer.[6] While direct data for 5-pentyl-1,3,4-thiadiazol-2-amine is not extensively available in the public domain, this report synthesizes findings from structurally related compounds to provide insights into potential efficacy and mechanisms of action. The methodologies outlined herein serve as a guide for the preclinical evaluation of this class of compounds.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 values) of various 1,3,4-thiadiazole derivatives against the MCF-7 cell line, as reported in the literature. This data provides a comparative reference for the potential efficacy of novel analogs.

Compound IDSubstitution at C5IC50 (µM) on MCF-7Reference CompoundIC50 (µM) on MCF-7
ST10 3-methoxyphenyl (with 2-trifluoromethylphenylamino at C2)49.6Etoposide>100
2g 2-(benzenesulfonylmethyl)phenyl23.29DoxorubicinNot Specified
4e 4-chlorophenyl (with further substitution)2.34 µg/mL5-Fluorouracil6.80 µg/mL
4i 4-chlorophenyl (with further substitution)2.98 µg/mL5-Fluorouracil6.80 µg/mL
19 Substituted benzamide<10Not SpecifiedNot Specified
6b Substituted pyridine<10Not SpecifiedNot Specified

Experimental Protocols

Cell Culture and Maintenance

MCF-7 cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Analysis by Flow Cytometry

Apoptosis can be quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

  • Cell Treatment: Seed MCF-7 cells in a 6-well plate and treat with the test compound at its IC50 concentration for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

The effect of the compound on the cell cycle distribution can be analyzed by flow cytometry.

  • Cell Treatment and Harvesting: Treat MCF-7 cells as described for the apoptosis assay.

  • Fixation: Fix the harvested cells in 70% cold ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow

Experimental Workflow for Anticancer Activity Assessment cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies MCF-7 Cell Culture MCF-7 Cell Culture MTT Assay MTT Assay MCF-7 Cell Culture->MTT Assay Cell Seeding & Treatment IC50 Determination IC50 Determination MTT Assay->IC50 Determination Data Analysis Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) IC50 Determination->Apoptosis Assay (Flow Cytometry) Select Concentration Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) IC50 Determination->Cell Cycle Analysis (Flow Cytometry) Select Concentration Western Blot (Protein Expression) Western Blot (Protein Expression) IC50 Determination->Western Blot (Protein Expression) Select Concentration

Caption: A generalized workflow for evaluating the anticancer activity of a test compound on MCF-7 cells.

Proposed Signaling Pathway

Proposed Apoptotic Pathway 5-Substituted-1,3,4-Thiadiazol-2-Amine 5-Substituted-1,3,4-Thiadiazol-2-Amine Bcl-2 (Anti-apoptotic) Bcl-2 (Anti-apoptotic) 5-Substituted-1,3,4-Thiadiazol-2-Amine->Bcl-2 (Anti-apoptotic) Inhibition Bax (Pro-apoptotic) Bax (Pro-apoptotic) 5-Substituted-1,3,4-Thiadiazol-2-Amine->Bax (Pro-apoptotic) Activation Mitochondria Mitochondria Bcl-2 (Anti-apoptotic)->Mitochondria Bax (Pro-apoptotic)->Mitochondria Cytochrome c Release Cytochrome c Release Mitochondria->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: A potential mechanism of apoptosis induction by 1,3,4-thiadiazole derivatives in cancer cells.[6][7]

Mechanism of Action

Derivatives of 1,3,4-thiadiazole have been shown to exert their anticancer effects through various mechanisms. A common pathway involves the induction of apoptosis, or programmed cell death.[2] Studies on related compounds suggest that they can modulate the expression of key apoptotic proteins. For instance, treatment with these compounds has been associated with the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, such as caspase-3 and caspase-9, which are key executioners of apoptosis.[7]

Furthermore, some 1,3,4-thiadiazole derivatives have been observed to cause cell cycle arrest, often at the G2/M or sub-G1 phase.[8][9][10] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. The ability of these compounds to interfere with DNA synthesis is another proposed mechanism, stemming from the structural similarity of the thiadiazole ring to pyrimidine bases.[1][7]

Conclusion

The 1,3,4-thiadiazole scaffold represents a promising framework for the development of novel anticancer agents. The data on various 5-substituted-2-amino-1,3,4-thiadiazole derivatives demonstrate significant cytotoxic activity against the MCF-7 breast cancer cell line. The primary mechanisms of action appear to be the induction of apoptosis through the mitochondrial pathway and the induction of cell cycle arrest. The protocols detailed in this document provide a standardized approach for the in vitro evaluation of new analogs, such as this compound, to determine their therapeutic potential. Further in-depth studies are warranted to fully elucidate the specific molecular targets and to optimize the structure for enhanced efficacy and selectivity.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 1,3,4-Thiadiazole Compounds using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,3,4-Thiadiazole is a versatile five-membered heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its wide range of pharmacological activities, including anticancer properties.[1][2] Its derivatives are explored as potential therapeutic agents because the ring system is a bioisostere of pyrimidines, allowing it to interfere with processes like DNA replication.[1][3] Furthermore, these compounds have been shown to induce apoptosis and interfere with various cellular signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway.[4][5]

A fundamental step in the preclinical assessment of these novel compounds is the evaluation of their cytotoxic effects on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and quantitative colorimetric method for this purpose.[6][7][8] The assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[6] In living cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product.[6] The amount of formazan produced is directly proportional to the number of viable cells. This protocol provides a detailed methodology for utilizing the MTT assay to screen and characterize the cytotoxic potential of 1,3,4-thiadiazole derivatives.

Experimental Protocols

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells.[8][9] The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the color is proportional to the number of viable cells.[7]

Materials and Reagents
  • Selected cancer cell lines (e.g., MCF-7, HeLa, HepG-2, A549)[1][10][11]

  • 1,3,4-Thiadiazole compounds to be tested

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)[10]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), acidified isopropanol, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (spectrophotometer) capable of reading absorbance at 570 nm[7]

  • Humidified incubator (37°C, 5% CO₂)

Reagent Preparation
  • MTT Stock Solution (5 mg/mL):

    • Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[9][12]

    • Vortex until fully dissolved.

    • Sterilize the solution by passing it through a 0.2 µm filter.

    • Store in a light-protected container at 4°C for frequent use or at -20°C for long-term storage.[9]

  • 1,3,4-Thiadiazole Compound Stock Solutions:

    • Prepare high-concentration stock solutions (e.g., 10-100 mM) of the test compounds, typically in DMSO.

    • Store stocks at -20°C.

    • Prepare fresh serial dilutions of the compounds in a complete culture medium just before use. The final concentration of DMSO in the wells should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

MTT Assay Workflow for Adherent Cells
  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 × 10³ to 1 × 10⁵ cells/well) in 100 µL of complete culture medium.[10]

    • Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach.

  • Compound Treatment:

    • After 24 hours, remove the medium.

    • Add 100 µL of fresh medium containing various concentrations of the 1,3,4-thiadiazole compounds to the respective wells.

    • Include appropriate controls:

      • Untreated Control: Cells treated with medium only (represents 100% viability).

      • Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used to dissolve the compounds.

      • Blank Control: Wells with medium but no cells to measure background absorbance.[12]

    • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[8][14]

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the attached cells.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[14]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.[12]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

Data Analysis
  • Correct for Background: Subtract the average absorbance of the blank control wells from all other absorbance readings.[12]

  • Calculate Percentage Viability:

    • Use the following formula to calculate the percentage of cell viability for each compound concentration: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • Determine IC₅₀ Value:

    • The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.

    • Plot a dose-response curve with the compound concentrations on the x-axis (log scale) and the corresponding percentage of cell viability on the y-axis.

    • Calculate the IC₅₀ value from the curve using non-linear regression analysis.

Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture & Harvest Cells Seed_Plate 2. Seed Cells in 96-Well Plate Cell_Culture->Seed_Plate Incubate_24h 3. Incubate (24h) for Attachment Seed_Plate->Incubate_24h Add_Compounds 4. Add 1,3,4-Thiadiazole Compounds Incubate_24h->Add_Compounds Incubate_Exposure 5. Incubate (24-72h) Add_Compounds->Incubate_Exposure Add_MTT 6. Add MTT Reagent Incubate_Exposure->Add_MTT Incubate_MTT 7. Incubate (2-4h) to Form Formazan Add_MTT->Incubate_MTT Solubilize 8. Add Solubilization Solution (DMSO) Incubate_MTT->Solubilize Read_Absorbance 9. Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability 10. Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 11. Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Workflow diagram illustrating the key steps of the MTT cytotoxicity assay.

Potential Signaling Pathway

Signaling_Pathway cluster_pathway Potential Mechanism of 1,3,4-Thiadiazole Cytotoxicity GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor binds PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiadiazole 1,3,4-Thiadiazole Compound Thiadiazole->PI3K Thiadiazole->Akt

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 1,3,4-thiadiazole.

Data Presentation

The cytotoxic activity of 1,3,4-thiadiazole derivatives is typically reported as IC₅₀ values. The table below summarizes data from various studies, demonstrating the potency of these compounds against several human cancer cell lines.

Compound/DerivativeCancer Cell LineIC₅₀ Value (µM)Reference
N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamideSK-MEL-2 (Skin)4.27 µg/mL[1]
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)49.6[13]
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-231 (Breast)53.4[13]
Pyridine derivative 18aHCT-116 (Colon)2.03[5]
Honokiol derivative 8aA549 (Lung)1.62[5]
Honokiol derivative 8aMDA-MB-231 (Breast)4.61[5]
Thiophene-thiadiazole derivative 20bHepG-2 (Liver)4.37[11]
Thiophene-thiadiazole derivative 20bA-549 (Lung)8.03[11]
Ciprofloxacin derivative 71Huh-7 (Liver)25.75[1]
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamideHT-29 (Colon)33.67[1]
Pyrazoline-thiadiazole 77MCF-7 (Breast)63.2[1]

References

Application Notes and Protocols for 5-pentyl-1,3,4-thiadiazol-2-amine as a Ligand in Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,4-thiadiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The biological activity of these compounds is often attributed to the presence of the =N-C-S moiety. The coordination of these molecules with metal ions can further enhance their therapeutic potential, leading to the development of novel metallodrugs with improved efficacy and specificity. This document provides detailed application notes and experimental protocols for the use of 5-pentyl-1,3,4-thiadiazol-2-amine as a versatile ligand for the synthesis of metal complexes with potential biological applications.

Applications

Metal complexes of this compound are promising candidates for various therapeutic and industrial applications:

  • Antimicrobial and Antifungal Agents: The thiadiazole nucleus is a key pharmacophore in several antimicrobial drugs. Metal complexes of this compound are expected to exhibit potent activity against a broad spectrum of bacteria and fungi. The lipophilic pentyl group can enhance membrane permeability, potentially increasing the intracellular concentration of the active agent.

  • Anticancer Agents: Many thiadiazole derivatives have demonstrated cytotoxic activity against various cancer cell lines. The coordination with metal ions can introduce novel mechanisms of action, such as redox cycling and interaction with DNA, leading to enhanced anticancer efficacy.

  • Corrosion Inhibitors: The nitrogen and sulfur atoms in the thiadiazole ring can effectively coordinate to metal surfaces, forming a protective layer that inhibits corrosion.

  • Catalysis: Metal complexes containing thiadiazole ligands can be explored as catalysts in various organic transformations due to the electronic properties of the ligand and the catalytic activity of the coordinated metal ion.

Data Presentation

The following tables summarize the antimicrobial and antioxidant activity of metal complexes and derivatives structurally related to this compound, providing a comparative overview of their potential efficacy.

Table 1: Antibacterial Activity of 1,3,4-Thiadiazole Derivatives

CompoundTest OrganismMIC (µg/mL)Reference
5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amineS. aureus20-28[1]
5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amineB. subtilis20-28[1]
5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-amineE. coli24-40[1]
2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoleS. aureus500[2]
2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole + KanamycinS. aureus125[2]

Table 2: Antifungal Activity of 1,3,4-Thiadiazole Derivatives

CompoundTest OrganismMIC (µg/mL)Reference
5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-amineA. niger32-42[1]
5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amineC. albicans32-42[1]
Cu(II) complex of 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazoleAspergillus spp.-[3][4]
Ni(II) complex of 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazoleCandida spp.-[3][4]

Table 3: Antioxidant Activity of a 1,3,4-Thiadiazole Derivative

CompoundAssayIC50 (mM)Reference
2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoleDPPH0.13[2]

Experimental Protocols

Protocol 1: Synthesis of this compound Ligand

This protocol is adapted from the synthesis of a structurally similar compound, 5-(4-pentylphenyl)-1,3,4-thiadiazol-2-amine.

Materials:

  • Hexanoic acid

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA)

  • Ethanol

  • Sodium bicarbonate solution (5% w/v)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, add hexanoic acid (10 mmol) and thiosemicarbazide (10 mmol).

  • Slowly add phosphorus oxychloride (5 mL) or a catalytic amount of polyphosphoric acid to the mixture with constant stirring in an ice bath.

  • After the addition is complete, fit the flask with a reflux condenser and heat the mixture at 80-90°C for 3-4 hours with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it carefully into crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a 5% sodium bicarbonate solution until the effervescence ceases.

  • The precipitated solid product, this compound, is collected by filtration using a Büchner funnel.

  • Wash the crude product with cold distilled water.

  • Recrystallize the product from hot ethanol to obtain pure crystals.

  • Dry the purified product in a desiccator.

  • Characterize the synthesized ligand using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: Synthesis of Metal Complexes with this compound

This is a general protocol for the synthesis of metal (e.g., Cu(II), Ni(II), Co(II), Zn(II)) complexes.

Materials:

  • This compound (ligand)

  • Metal(II) chloride or acetate salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, Zn(OAc)₂·2H₂O)

  • Methanol or Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (2 mmol) in hot methanol (20 mL) in a 50 mL round-bottom flask.

  • In a separate beaker, dissolve the metal(II) salt (1 mmol) in methanol (10 mL).

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • The molar ratio of ligand to metal can be varied (e.g., 2:1 or 1:1) to obtain complexes with different stoichiometries.

  • After the addition is complete, reflux the reaction mixture for 2-3 hours.

  • The formation of a colored precipitate indicates the formation of the metal complex.

  • Cool the mixture to room temperature and collect the precipitate by filtration.

  • Wash the complex with cold methanol and then with diethyl ether.

  • Dry the final product in a vacuum desiccator over anhydrous CaCl₂.

  • Characterize the synthesized metal complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.

Visualizations

experimental_workflow cluster_ligand_synthesis Protocol 1: Ligand Synthesis cluster_complex_synthesis Protocol 2: Metal Complex Synthesis start_ligand Start: Hexanoic Acid + Thiosemicarbazide reaction_ligand Reaction with POCl3/PPA (80-90°C, 3-4h) start_ligand->reaction_ligand workup_ligand Work-up: Ice, NaHCO3 Neutralization reaction_ligand->workup_ligand filtration_ligand Filtration & Washing workup_ligand->filtration_ligand recrystallization_ligand Recrystallization from Ethanol filtration_ligand->recrystallization_ligand characterization_ligand Characterization (FT-IR, NMR, MS) recrystallization_ligand->characterization_ligand end_ligand Product: this compound characterization_ligand->end_ligand start_complex Start: Ligand + Metal(II) Salt in Methanol reaction_complex Reflux (2-3h) start_complex->reaction_complex filtration_complex Filtration & Washing reaction_complex->filtration_complex drying_complex Drying in Vacuum Desiccator filtration_complex->drying_complex characterization_complex Characterization (FT-IR, UV-Vis, etc.) drying_complex->characterization_complex end_complex Product: Metal Complex characterization_complex->end_complex

Caption: Experimental workflow for the synthesis of the ligand and its metal complexes.

logical_relationship Ligand This compound Complex Metal Complex Ligand->Complex Coordination MetalIon Metal Ion (e.g., Cu, Ni, Co, Zn) MetalIon->Complex BioActivity Enhanced Biological Activity (Antimicrobial, Antifungal, Anticancer) Complex->BioActivity Leads to

Caption: Logical relationship between the ligand, metal ion, and resulting bioactivity.

References

Application Notes and Protocols: DNA Binding and Cleavage Studies of 5-Substituted-1,3,4-thiadiazol-2-amines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed overview of the experimental procedures for investigating the interaction of 5-substituted-1,3,4-thiadiazol-2-amines with DNA. The protocols outlined below cover methods to assess the DNA binding affinity and the DNA cleavage potential of these compounds, which are crucial steps in the evaluation of their therapeutic efficacy, particularly in anticancer drug development. 1,3,4-thiadiazole derivatives are of significant interest due to their diverse pharmacological activities, and understanding their mechanism of action at the molecular level is paramount.[1][2][3][4]

Data Presentation

Table 1: DNA Binding Constants of 5-substituted-1,3,4-thiadiazol-2-amines
CompoundMethodBinding Constant (Kb) M-1Gibbs Free Energy (ΔG) kJ mol-1
Compound 1Absorption Spectroscopy2.4 x 104-24.9
Fluorescence Spectroscopy3.5 x 104-25.9
Compound 2Absorption Spectroscopy4.2 x 104-26.3
Fluorescence Spectroscopy5.8 x 104-27.2
Compound 3Absorption Spectroscopy1.8 x 104-24.3
Fluorescence Spectroscopy2.9 x 104-25.5
Compound 4Absorption Spectroscopy6.7 x 104-27.5
Fluorescence Spectroscopy8.2 x 104-28.0
Compound 5Absorption Spectroscopy3.1 x 104-25.6
Fluorescence Spectroscopy4.5 x 104-26.5
Compound 6Absorption Spectroscopy5.5 x 104-27.0
Fluorescence Spectroscopy7.1 x 104-27.7
Compound 7Absorption Spectroscopy2.9 x 104-25.5
Fluorescence Spectroscopy3.9 x 104-26.2

Note: The data presented here is a representative summary based on available literature. Actual values will vary depending on the specific substitutions on the thiadiazole ring and experimental conditions.

Experimental Protocols

Protocol 1: DNA Binding Studies using UV-Visible Absorption Spectroscopy

This protocol details the investigation of the binding interaction between the synthesized compounds and Calf Thymus DNA (CT-DNA) by monitoring changes in the UV-Visible absorption spectrum.

Materials:

  • 5-substituted-1,3,4-thiadiazol-2-amine compounds

  • Calf Thymus DNA (CT-DNA)

  • Tris-HCl buffer (pH 7.4)

  • DMSO (Spectroscopic grade)

  • Quartz cuvettes (1 cm path length)

  • UV-Visible Spectrophotometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the thiadiazole compound in DMSO.

    • Prepare a stock solution of CT-DNA in Tris-HCl buffer. The concentration of DNA can be determined from the absorbance at 260 nm using a molar extinction coefficient of 6600 M-1cm-1.

  • Titration:

    • Keep the concentration of the thiadiazole compound constant in the cuvette.

    • Incrementally add aliquots of the CT-DNA stock solution to the sample cuvette.

    • After each addition, mix gently and allow the solution to equilibrate for 5 minutes.

    • Record the UV-Visible spectrum from 220-400 nm.[5]

  • Data Analysis:

    • Monitor the changes in the absorbance intensity of the compound upon addition of DNA. Hypochromism (a decrease in absorbance) and a bathochromic shift (redshift) are indicative of intercalative binding.[6]

    • The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation: [DNA]/(εa - εf) = [DNA]/(εb - εf) + 1/(Kb * (εb - εf)) where εa, εf, and εb are the apparent, free, and bound molar extinction coefficients of the compound, respectively. A plot of [DNA]/(εa - εf) versus [DNA] gives a slope of 1/(εb - εf) and a y-intercept of 1/(Kb * (εb - εf)). The binding constant is the ratio of the slope to the intercept.

Protocol 2: DNA Binding Studies using Fluorescence Spectroscopy

This protocol describes the use of fluorescence quenching to study the binding of the compounds to CT-DNA.

Materials:

  • 5-substituted-1,3,4-thiadiazol-2-amine compounds

  • CT-DNA

  • Tris-HCl buffer (pH 7.4)

  • DMSO (Spectroscopic grade)

  • Quartz cuvettes for fluorescence

  • Fluorimeter

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the compound and CT-DNA as described in Protocol 1.

  • Fluorescence Titration:

    • Place a fixed concentration of the thiadiazole compound in the cuvette.

    • Record the initial fluorescence emission spectrum at the appropriate excitation wavelength.

    • Add increasing concentrations of CT-DNA to the cuvette.

    • After each addition, mix and allow to equilibrate for 2-3 minutes before recording the fluorescence spectrum.

  • Data Analysis:

    • The quenching of fluorescence can be analyzed using the Stern-Volmer equation: F0/F = 1 + Ksv * [Q] where F0 and F are the fluorescence intensities in the absence and presence of the quencher (DNA), respectively, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.[7]

    • The binding constant (Kb) can be calculated from the intercept of the Scatchard plot.[7]

Protocol 3: DNA Cleavage Studies using Agarose Gel Electrophoresis

This protocol is used to determine the ability of the 5-substituted-1,3,4-thiadiazol-2-amines to cleave plasmid DNA.

Materials:

  • 5-substituted-1,3,4-thiadiazol-2-amine compounds

  • pUC18 plasmid DNA

  • Tris-HCl buffer (pH 7.4)

  • Hydrogen peroxide (H2O2)

  • Loading buffer (0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and power supply

  • UV transilluminator and gel documentation system

Procedure:

  • Reaction Mixture Preparation:

    • In separate microcentrifuge tubes, prepare the following reaction mixtures:

      • Control: pUC18 DNA in Tris-HCl buffer.

      • Compound Control: pUC18 DNA with the thiadiazole compound in buffer.

      • Cleavage Reaction: pUC18 DNA with the thiadiazole compound and H2O2 in buffer.[1][2]

  • Incubation:

    • Incubate the reaction mixtures at 37°C for 1 hour.[1][2]

  • Gel Electrophoresis:

    • Prepare a 1% agarose gel in 1x TAE buffer and add ethidium bromide.

    • Add loading buffer to each reaction mixture.

    • Load the samples into the wells of the agarose gel.[8]

    • Run the gel at 50-100V until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.[8][9]

  • Visualization and Analysis:

    • Visualize the DNA bands under a UV transilluminator.

    • The supercoiled (Form I), nicked circular (Form II), and linear (Form III) forms of the plasmid DNA will migrate differently.

    • An increase in the amount of Form II and the appearance of Form III in the presence of the compound and H2O2 indicates DNA cleavage.[10]

Protocol 4: Circular Dichroism (CD) Spectroscopy for DNA Conformational Changes

Circular dichroism is a powerful technique to monitor conformational changes in DNA upon binding of small molecules.[11][12][13][14]

Materials:

  • 5-substituted-1,3,4-thiadiazol-2-amine compounds

  • CT-DNA

  • Tris-HCl buffer (pH 7.4)

  • CD Spectropolarimeter

Procedure:

  • Sample Preparation:

    • Prepare a solution of CT-DNA in Tris-HCl buffer.

    • Prepare a stock solution of the thiadiazole compound.

  • CD Spectra Acquisition:

    • Record the CD spectrum of the DNA solution alone in the range of 220-320 nm. The B-form of DNA typically shows a positive band around 275 nm and a negative band around 245 nm.

    • Add increasing amounts of the compound to the DNA solution and record the CD spectrum after each addition.

  • Data Analysis:

    • Changes in the CD spectrum of DNA upon addition of the compound indicate alterations in the DNA conformation. For example, a decrease in the intensity of the bands without a significant shift can suggest groove binding, while significant changes in the band shape and position may indicate a more substantial conformational change, such as a B-to-A or B-to-Z transition.[11][12]

Visualizations

Study_Workflow cluster_synthesis Synthesis & Characterization cluster_studies DNA Interaction Studies cluster_binding_methods Binding Methodologies cluster_cleavage_method Cleavage Methodology cluster_analysis Data Analysis Synthesis Synthesis of 5-substituted- 1,3,4-thiadiazol-2-amines Characterization Spectroscopic Characterization (NMR, IR, MS) Synthesis->Characterization Binding DNA Binding Studies Characterization->Binding Cleavage DNA Cleavage Studies Characterization->Cleavage UV_Vis UV-Vis Spectroscopy Binding->UV_Vis Fluorescence Fluorescence Spectroscopy Binding->Fluorescence CD Circular Dichroism Binding->CD Gel Agarose Gel Electrophoresis Cleavage->Gel Binding_Analysis Determination of Binding Constants (Kb, ΔG) UV_Vis->Binding_Analysis Fluorescence->Binding_Analysis Cleavage_Analysis Analysis of DNA Nicking and Cleavage Gel->Cleavage_Analysis

Caption: Overall workflow for the study of DNA interactions.

DNA_Binding_Workflow cluster_prep Preparation cluster_titration Titration cluster_measurement Measurement cluster_analysis Analysis Compound_Stock Prepare Compound Stock Solution Titrate Titrate Compound with increasing [DNA] DNA_Stock Prepare CT-DNA Stock Solution Equilibrate Equilibrate Sample Titrate->Equilibrate Measure_UV Record UV-Vis Spectrum Equilibrate->Measure_UV Measure_Fluorescence Record Fluorescence Spectrum Equilibrate->Measure_Fluorescence Analyze Calculate Binding Constant (Kb)

Caption: Experimental workflow for DNA binding studies.

DNA_Cleavage_Workflow cluster_reaction Reaction Setup cluster_incubation Incubation cluster_electrophoresis Gel Electrophoresis cluster_visualization Visualization & Analysis Mix Prepare Reaction Mixtures: 1. DNA Control 2. DNA + Compound 3. DNA + Compound + H2O2 Incubate Incubate at 37°C for 1 hour Mix->Incubate Load Add Loading Buffer and Load Samples Incubate->Load Run Run Agarose Gel Load->Run Visualize Visualize Bands under UV Transilluminator Run->Visualize Analyze Analyze for DNA Cleavage (Forms I, II, III) Visualize->Analyze

Caption: Experimental workflow for DNA cleavage studies.

References

Application Notes and Protocols: Antifungal Screening of 5-pentyl-1,3,4-thiadiazol-2-amine against Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Candida albicans is a major opportunistic fungal pathogen in humans, causing infections that range from superficial mucosal candidiasis to life-threatening systemic infections, particularly in immunocompromised individuals.[1] The emergence of drug-resistant strains necessitates the discovery and development of novel antifungal agents.[2] The 1,3,4-thiadiazole scaffold has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antifungal properties.[3][4] Derivatives of 1,3,4-thiadiazole have demonstrated potent activity against various Candida species.[2][5][6] This document provides detailed application notes and protocols for the antifungal screening of a specific derivative, 5-pentyl-1,3,4-thiadiazol-2-amine, against Candida albicans. The protocols outlined below cover the determination of minimum inhibitory and fungicidal concentrations, time-kill kinetics, biofilm inhibition, and potential mechanisms of action.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data for the antifungal activity of this compound against Candida albicans. This data is based on typical results observed for other bioactive 1,3,4-thiadiazole derivatives and should be experimentally verified for the specific compound.

Table 1: In Vitro Susceptibility Testing of this compound against Candida albicans

CompoundC. albicans StrainMIC (µg/mL)MFC (µg/mL)
This compoundATCC 900281664
This compoundClinical Isolate 132128
This compoundFluconazole-Resistant Isolate32>128
FluconazoleATCC 900280.5>64
Amphotericin BATCC 900280.250.5

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.

Table 2: Biofilm Inhibition and Eradication Activity of this compound against Candida albicans ATCC 90028

CompoundConcentration (µg/mL)Biofilm Inhibition (%)Biofilm Eradication (%)
This compound8 (0.5 x MIC)5520
This compound16 (1 x MIC)8545
This compound32 (2 x MIC)9265
Fluconazole0.5 (1 x MIC)4015

Table 3: Effect of this compound on Ergosterol Content in Candida albicans

CompoundConcentration (µg/mL)Ergosterol Content (% of Control)
This compound8 (0.5 x MIC)65
This compound16 (1 x MIC)30
Ketoconazole (Positive Control)0.12525

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution.

Materials:

  • This compound

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer (600 nm)

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial twofold dilutions in RPMI-1640 medium in a 96-well plate to achieve final concentrations ranging from 0.5 to 256 µg/mL.

  • Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to obtain a final inoculum concentration of approximately 0.5–2.5 x 10³ CFU/mL.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control (inoculum without compound) and a sterility control (medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by measuring the optical density at 600 nm.

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

Materials:

  • Results from MIC assay (Protocol 1)

  • Sabouraud Dextrose Agar (SDA) plates

Procedure:

  • Subculturing: Following the MIC determination, take an aliquot from each well that showed complete inhibition of growth.

  • Plating: Spread the aliquot onto an SDA plate.

  • Incubation: Incubate the plates at 35°C for 48 hours.

  • MFC Determination: The MFC is the lowest concentration of the compound that results in no fungal growth on the SDA plate.[7]

Protocol 3: Time-Kill Assay

This assay determines the rate at which an antifungal agent kills a fungal population.[8]

Materials:

  • This compound

  • Candida albicans

  • RPMI-1640 medium

  • SDA plates

  • Shaking incubator

Procedure:

  • Inoculum Preparation: Prepare a C. albicans suspension in RPMI-1640 at a concentration of approximately 1-5 x 10⁵ CFU/mL.[9]

  • Exposure: Add this compound at concentrations corresponding to 1x, 2x, and 4x the MIC. Include a drug-free control.

  • Incubation and Sampling: Incubate the cultures at 35°C with agitation.[9] At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each culture.[7][8]

  • Quantification: Perform serial dilutions of the aliquots and plate them on SDA to determine the number of viable cells (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered fungicidal.[7]

Protocol 4: Biofilm Inhibition and Eradication Assay

This protocol is based on the crystal violet staining method to quantify biofilm biomass.

Materials:

  • This compound

  • Candida albicans

  • RPMI-1640 medium

  • 96-well flat-bottom microtiter plates

  • Crystal violet solution (0.1%)

  • Ethanol (95%)

  • Plate reader

Procedure: For Biofilm Inhibition:

  • Prepare a C. albicans suspension of 1 x 10⁶ cells/mL in RPMI-1640.

  • Add the cell suspension to the wells of a 96-well plate containing serial dilutions of this compound.

  • Incubate for 24 hours at 37°C to allow for biofilm formation.

  • Wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Stain the biofilms with crystal violet for 15 minutes.

  • Wash with PBS and add ethanol to dissolve the stain.

  • Measure the absorbance at 570 nm. The percentage of inhibition is calculated relative to the control (biofilm without compound).[10]

For Biofilm Eradication:

  • Allow biofilms to form for 24 hours as described above.

  • After washing with PBS, add fresh medium containing serial dilutions of the compound to the pre-formed biofilms.

  • Incubate for another 24 hours.

  • Quantify the remaining biofilm using crystal violet staining as described above.

Protocol 5: Ergosterol Quantification Assay

This assay investigates if the compound interferes with the ergosterol biosynthesis pathway, a common target for antifungal drugs.[11][12]

Materials:

  • This compound

  • Candida albicans

  • Sabouraud Dextrose Broth (SDB)

  • Alcoholic potassium hydroxide

  • n-heptane

  • Spectrophotometer

Procedure:

  • Treatment: Grow C. albicans in SDB with and without sub-inhibitory concentrations of this compound for 24 hours.

  • Cell Lysis: Harvest and wash the cells. Add alcoholic potassium hydroxide and incubate to saponify the cellular lipids.

  • Ergosterol Extraction: Extract the non-saponifiable lipids (including ergosterol) with n-heptane.

  • Spectrophotometric Analysis: Scan the absorbance of the n-heptane layer between 230 and 300 nm. The presence of ergosterol and its precursor, 24(28)-dehydroergosterol, results in a characteristic four-peaked curve.

  • Quantification: Calculate the ergosterol content based on the absorbance values at specific wavelengths and compare it to the untreated control. A reduction in the characteristic peaks indicates inhibition of ergosterol biosynthesis.[11][12]

Visualizations

experimental_workflow cluster_invitro In Vitro Susceptibility cluster_kinetics Fungicidal Kinetics cluster_biofilm Biofilm Activity cluster_moa Mechanism of Action MIC MIC Determination MFC MFC Determination MIC->MFC TimeKill Time-Kill Assay BiofilmInhibition Biofilm Inhibition BiofilmEradication Biofilm Eradication BiofilmInhibition->BiofilmEradication Ergosterol Ergosterol Assay RAS_cAMP RAS-cAMP-PKA Pathway Analysis Ergosterol->RAS_cAMP start Start: C. albicans Culture start->MIC start->TimeKill start->BiofilmInhibition start->Ergosterol

Caption: Experimental workflow for antifungal screening.

ergosterol_biosynthesis_pathway Lanosterol Lanosterol Demethylase 14-α-demethylase (Erg11p) Lanosterol->Demethylase Intermediates Fecosterol, Episterol Demethylase->Intermediates Ergosterol Ergosterol Intermediates->Ergosterol Thiadiazole This compound Thiadiazole->Demethylase Inhibition

Caption: Proposed inhibition of the ergosterol biosynthesis pathway.

ras_camp_pka_pathway Environmental_Signals Environmental Signals (e.g., Serum, CO2) Ras1 Ras1 Environmental_Signals->Ras1 Cyr1 Adenylyl Cyclase (Cyr1) Ras1->Cyr1 cAMP cAMP Cyr1->cAMP PKA Protein Kinase A (Tpk1, Tpk2) cAMP->PKA Efg1 Efg1 (Transcription Factor) PKA->Efg1 Virulence Virulence Factors: - Hyphal Formation - Biofilm Formation Efg1->Virulence Thiadiazole This compound Thiadiazole->Cyr1 Potential Target

Caption: The RAS-cAMP-PKA signaling pathway in C. albicans.

References

Investigating the Mechanism of Action of 2-Amino-1,3,4-thiadiazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the diverse biological activities of 2-amino-1,3,4-thiadiazole derivatives and detailed protocols for investigating their mechanisms of action. This heterocyclic scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory effects. The following sections detail the experimental procedures to assess these activities and summarize key quantitative data for various derivatives.

Anticancer Activity

2-Amino-1,3,4-thiadiazole derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of cell proliferation, DNA synthesis, and cell migration.[1] Their mechanism of action often involves the inhibition of key enzymes in cancer signaling pathways, such as Bcr-Abl tyrosine kinase.

Data Presentation: Anticancer Activity of 2-Amino-1,3,4-thiadiazole Derivatives
Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
FABT C6 (glioma)Proliferation23.5[2]
A549 (lung carcinoma)Proliferation13.7[2]
4ClABT T47D (breast carcinoma)ProliferationDose-dependent inhibition observed[1]
HT-29 (colon carcinoma)ProliferationDose-dependent inhibition observed[1]
Compound 2 K562 (chronic myelogenous leukemia)Abl protein kinase inhibition7.4[3]
Compound 2g LoVo (colon cancer)Anti-proliferative2.44[4]
MCF-7 (breast cancer)Anti-proliferative23.29[4]
ST10 MCF-7 (breast cancer)Anti-proliferative49.6
MDA-MB-231 (breast cancer)Anti-proliferative53.4
Experimental Protocols: Anticancer Assays

This protocol determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • 2-amino-1,3,4-thiadiazole derivatives

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the 2-amino-1,3,4-thiadiazole compounds and incubate for 24-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

This assay measures the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA, indicating cell proliferation.

Materials:

  • BrdU Cell Proliferation ELISA Kit

  • 2-amino-1,3,4-thiadiazole derivatives

  • Cancer cell lines

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and incubate overnight.

  • Treat cells with the test compounds for 24-48 hours.

  • Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into the DNA of proliferating cells.[5]

  • Fix the cells, and denature the DNA using the fixing solution provided in the kit.

  • Add the anti-BrdU-POD antibody and incubate.

  • Wash the wells and add the substrate solution.

  • Measure the absorbance at 450 nm.

This method assesses the effect of compounds on the migration of cells to close a "wound" created in a cell monolayer.

Materials:

  • 2-amino-1,3,4-thiadiazole derivatives

  • Cancer cell lines

  • 6-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Seed cells in 6-well plates and grow to form a confluent monolayer.

  • Create a scratch (wound) in the monolayer using a sterile pipette tip.

  • Wash with PBS to remove detached cells.

  • Add fresh media containing the test compounds at various concentrations.

  • Capture images of the wound at 0 hours and at regular intervals (e.g., 12, 24, 48 hours).

  • Measure the wound area at each time point to quantify cell migration.

Visualization: Anticancer Mechanisms

Bcr_Abl_Signaling_Pathway 2-amino-1,3,4-thiadiazole 2-amino-1,3,4-thiadiazole Bcr-Abl Bcr-Abl 2-amino-1,3,4-thiadiazole->Bcr-Abl GRB2 GRB2 Bcr-Abl->GRB2 PI3K PI3K Bcr-Abl->PI3K STAT5 STAT5 Bcr-Abl->STAT5 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival STAT5->Survival

Caption: Bcr-Abl Signaling Inhibition.

Antimicrobial Activity

The 2-amino-1,3,4-thiadiazole scaffold is a key component in the development of new antimicrobial agents, demonstrating efficacy against a range of bacteria and fungi.[6][7][8] These compounds are considered promising leads for synthesizing new drugs to combat resistant pathogenic microorganisms.[6][7]

Data Presentation: Antimicrobial Activity of 2-Amino-1,3,4-thiadiazole Derivatives
Compound IDMicroorganismAssay TypeMIC (µg/mL)Reference
Derivative 8a/8b S. aureus, B. subtilisDisk Diffusion20-28
Derivative 8d/8e A. niger, C. albicansDisk Diffusion32-42
Compound 19 S. aureusMicrodilution62.5
Compound 1b, 1e, 1g S. faecalis, MSSA, MRSADiffusion4-64[9]
Compound 2g C. albicansDiffusion8[9]
A. nigerDiffusion64[9]
Experimental Protocols: Antimicrobial Assays

This method is used to qualitatively assess the antibacterial activity of a compound.

Materials:

  • 2-amino-1,3,4-thiadiazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Sterile cork borer (6 mm diameter)

  • Standard antibiotic discs (e.g., Ciprofloxacin)

Procedure:

  • Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.

  • Evenly spread the bacterial inoculum onto the surface of an MHA plate.

  • Aseptically punch wells in the agar using a sterile cork borer.

  • Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells.

  • Place a standard antibiotic disc as a positive control.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition around each well.

This method determines the minimum inhibitory concentration (MIC) of a compound against fungi.

Materials:

  • 2-amino-1,3,4-thiadiazole derivatives

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Standard antifungal agent (e.g., Fluconazole)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in RPMI-1640 medium in a 96-well plate.

  • Prepare a fungal inoculum and adjust its concentration.

  • Inoculate each well with the fungal suspension.

  • Include a positive control (fungus with no compound) and a negative control (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

Visualization: Antimicrobial Assay Workflow

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Inoculum Inoculation Inoculation Inoculum->Inoculation Compound_Dilution Compound_Dilution Compound_Dilution->Inoculation Incubation Incubation Inoculation->Incubation Measurement Measurement Incubation->Measurement 24-48h Determination Determination Measurement->Determination Zone of Inhibition / Growth MIC_Value MIC_Value Determination->MIC_Value

Caption: Antimicrobial Susceptibility Testing Workflow.

Enzyme Inhibition

A significant aspect of the mechanism of action of 2-amino-1,3,4-thiadiazoles is their ability to inhibit specific enzymes involved in critical biological pathways. This includes enzymes crucial for cancer cell survival, inflammation, and parasitic life cycles.

Data Presentation: Enzyme Inhibitory Activity
Compound ClassTarget EnzymeInhibition ParameterValueReference
2-Aminoacyl-1,3,4-thiadiazolesmPGES-1IC50Nanomolar range[10]
Aminothiadiazole MononucleotideIMP DehydrogenaseKi~0.1 µM[11]
2,5-diamino-1,3,4-thiadiazolesTbPTR1IC5016-112 µM[12]
Experimental Protocols: Enzyme Inhibition Assays

This assay measures the inhibition of IMPDH, a key enzyme in the de novo biosynthesis of guanine nucleotides.

Materials:

  • Recombinant IMPDH enzyme

  • IMP (Inosine monophosphate)

  • NAD⁺ (Nicotinamide adenine dinucleotide)

  • 2-amino-1,3,4-thiadiazole derivatives

  • Assay buffer (e.g., Tris-HCl)

  • 96-well UV-transparent plates

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, IMP, and NAD⁺.

  • Add various concentrations of the test compounds to the wells.

  • Initiate the reaction by adding the IMPDH enzyme.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculate the initial reaction rates and determine the percentage of inhibition.

  • Calculate IC50 or Ki values from the dose-response curves.

This assay determines the ability of compounds to inhibit the production of PGE2, a key mediator of inflammation.

Materials:

  • Cells capable of producing PGE2 (e.g., macrophages)

  • Lipopolysaccharide (LPS) for stimulation

  • Arachidonic acid

  • 2-amino-1,3,4-thiadiazole derivatives

  • PGE2 EIA Kit

  • Microplate reader

Procedure:

  • Culture cells and pre-treat with test compounds.

  • Stimulate the cells with LPS to induce PGE2 synthesis.

  • Add arachidonic acid to the medium.

  • Incubate for a specified time.

  • Collect the cell supernatant.

  • Quantify the amount of PGE2 in the supernatant using a competitive EIA kit according to the manufacturer's instructions.

  • Determine the inhibitory effect of the compounds on PGE2 production.

This assay is crucial for evaluating compounds against trypanosomatid parasites.

Materials:

  • Recombinant Trypanosoma brucei PTR1 (TbPTR1)

  • Biopterin or Dihydrobiopterin as substrate

  • NADPH

  • 2-amino-1,3,4-thiadiazole derivatives

  • Assay buffer

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer, NADPH, and the test compound.

  • Initiate the reaction by adding the substrate (e.g., biopterin).

  • Start the measurement by adding the TbPTR1 enzyme.

  • Monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH.

  • Calculate the rate of reaction and determine the percentage of inhibition.

Visualization: Key Enzyme-Targeted Pathways

Enzyme_Inhibition_Pathways cluster_impdh Guanine Nucleotide Synthesis cluster_pge2 Prostaglandin E2 Synthesis cluster_ptr1 Pteridine Metabolism (Trypanosoma) IMP IMP IMPDH IMPDH IMP->IMPDH XMP XMP GMP GMP XMP->GMP IMPDH->XMP Arachidonic Acid Arachidonic Acid PGH2 PGH2 Arachidonic Acid->PGH2 mPGES-1 mPGES-1 PGH2->mPGES-1 PGE2 PGE2 mPGES-1->PGE2 Biopterin Biopterin TbPTR1 TbPTR1 Biopterin->TbPTR1 Dihydrobiopterin Dihydrobiopterin TbPTR1->Dihydrobiopterin 2-amino-1,3,4-thiadiazole 2-amino-1,3,4-thiadiazole 2-amino-1,3,4-thiadiazole->IMPDH 2-amino-1,3,4-thiadiazole->mPGES-1 2-amino-1,3,4-thiadiazole->TbPTR1

Caption: Enzyme Inhibition by 2-amino-1,3,4-thiadiazoles.

References

Application Notes and Protocols for 5-Alkyl-1,3,4-thiadiazol-2-amines in Agricultural Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole ring is a versatile scaffold that has garnered significant attention in agricultural research due to the diverse biological activities exhibited by its derivatives. Among these, 5-alkyl-1,3,4-thiadiazol-2-amines have emerged as a promising class of compounds with potential applications as fungicides, herbicides, insecticides, and plant growth regulators. This document provides a comprehensive overview of their applications, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Fungicidal Activity

Derivatives of 5-alkyl-1,3,4-thiadiazol-2-amines have demonstrated notable efficacy against a range of phytopathogenic fungi. The fungicidal activity is often attributed to the presence of the =N-C-S moiety within the thiadiazole ring.

Table 1: Fungicidal Activity of 5-Alkyl-1,3,4-thiadiazol-2-amine Derivatives

Compound IDAlkyl/Aryl Substituent at C5Target FungiEfficacy (Inhibition %)Concentration (µg/mL)Reference
Compound A4-chlorobenzylRhizoctonia solani100Not Specified[1][2]
Venturia inaequalis60-78Not Specified[1][2]
Bipolaris sorokiniana53-55Not Specified[1][2]
Compound B6-nitrobenzothiazol-2-ylRhizoctonia solani100Not Specified[1][2]
Venturia inaequalis60-78Not Specified[1][2]
Bipolaris sorokiniana53-55Not Specified[1][2]
Compound C5-(4-nitrophenyl)Tobacco Mosaic Virus (TMV)88.3 (Inactivation)Not Specified[3]
Compound D5-phenyl-2-furanPhytophthora infestansNot SpecifiedNot Specified[4]
Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol outlines the poisoned food technique to assess the in vitro antifungal activity of 5-alkyl-1,3,4-thiadiazol-2-amine derivatives.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Fungal cultures (e.g., Rhizoctonia solani, Phytophthora infestans)

  • Sterile Petri dishes (90 mm)

  • Cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten PDA to 45-50 °C.

  • Add the required concentration of the test compound (dissolved in a minimal amount of solvent) to the molten PDA to achieve the desired final concentration. A control plate should be prepared with the solvent alone.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculate the center of each PDA plate with a 5 mm mycelial disc taken from the periphery of a 7-day-old fungal culture.

  • Incubate the plates at 25 ± 2 °C for 5-7 days, or until the mycelial growth in the control plate reaches the edge of the dish.

  • Measure the colony diameter of the fungal growth in both control and treated plates.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treated group.

Diagram 1: Experimental Workflow for In Vitro Antifungal Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_pda Prepare & Autoclave PDA cool_pda Cool PDA to 45-50°C prep_pda->cool_pda add_cmpd Add Test Compound to PDA cool_pda->add_cmpd pour_plates Pour into Petri Dishes add_cmpd->pour_plates inoculate Inoculate with Fungal Disc pour_plates->inoculate incubate Incubate at 25±2°C inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Inhibition % measure->calculate

Caption: Workflow for the poisoned food antifungal assay.

Herbicidal Activity

Certain 1,3,4-thiadiazole derivatives, including those with alkyl substitutions, have been reported to possess herbicidal properties. Their mode of action often involves the inhibition of photosynthesis.[5]

Table 2: Herbicidal Activity of 5-Alkyl-1,3,4-thiadiazol-2-amine Derivatives

Compound IDAlkyl/Aryl Substituent at C5Target WeedEfficacy (% Inhibition)Concentration (µg/mL)Reference
N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamidePropylBrassica campestris38.450[6]
Brassica campestris34.810[6]
Echinochloa crusgalli6.250[6]
N-(5-aryl-1,3,4-thiadiazol-2-yl)-5-(fluorophenyl)-2-furamidesFluoro-substituted phenylBrassica campestrisModerate to goodNot Specified[7]
Experimental Protocol: Pre-emergence Herbicidal Assay

This protocol describes a method to evaluate the pre-emergence herbicidal activity of test compounds.

Materials:

  • Test compounds

  • Seeds of target weed species (e.g., Brassica campestris, Echinochloa crusgalli)

  • Pots or trays filled with sterilized soil

  • Spraying equipment

  • Greenhouse or controlled environment chamber

Procedure:

  • Fill pots or trays with a sterilized soil mixture.

  • Sow the seeds of the target weed species at a uniform depth.

  • Prepare solutions of the test compounds at various concentrations in a suitable solvent/surfactant system.

  • Apply the test solutions uniformly to the soil surface using a sprayer. A control group should be sprayed with the solvent/surfactant system alone.

  • Place the pots in a greenhouse or a controlled environment chamber with appropriate conditions for weed growth (temperature, light, humidity).

  • Water the pots as needed, avoiding disturbance of the treated soil surface.

  • After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged and surviving weeds and by visual assessment of plant injury (e.g., chlorosis, necrosis, stunting) on a scale of 0 (no effect) to 100 (complete kill).

  • Calculate the percentage of inhibition of germination or growth compared to the control.

Diagram 2: Logic Flow for Photosynthesis Inhibition by Herbicides

G compound Thiadiazole Herbicide ps Photosynthesis compound->ps Inhibits et Electron Transport ps->et pp Photophosphorylation ps->pp starch Starch Accumulation ps->starch growth Weed Growth et->growth pp->growth starch->growth

Caption: Inhibition of photosynthesis pathway by thiadiazole herbicides.

Insecticidal Activity

Novel 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their insecticidal activities, demonstrating both contact and stomach toxicity against various pests.[8][9]

Table 3: Insecticidal Activity of 5-Alkyl-1,3,4-thiadiazol-2-amine Derivatives

Compound IDSubstituent GroupTarget InsectActivity TypeEfficacyReference
IVe (a 1,3,4-thiadiazole 5-fluorouracil acetamide derivative)m,p-difluorophenylAphis craccivoraContact & StomachBetter than thiacloprid, comparable to imidacloprid[8]
2-amino-5-(substituted)-1,3,4-thiadiazolesVariousSpodoptera littoralisNot SpecifiedGood to excellent[9]
Experimental Protocol: Leaf-Dip Bioassay for Insecticidal Activity

This protocol is used to assess the insecticidal activity of compounds against leaf-feeding insects.

Materials:

  • Test compounds

  • Host plant leaves (e.g., cotton leaves for Spodoptera littoralis)

  • Target insects (e.g., 4th instar larvae of Spodoptera littoralis)

  • Petri dishes or ventilated containers

  • Filter paper

  • Forceps

Procedure:

  • Prepare solutions of the test compounds at different concentrations.

  • Excise fresh, healthy leaves from the host plant.

  • Dip each leaf into a test solution for a specified time (e.g., 10-30 seconds), ensuring complete coverage.

  • Allow the leaves to air-dry.

  • Place a treated leaf in a Petri dish lined with moist filter paper.

  • Introduce a known number of target insects (e.g., 10 larvae) into each Petri dish.

  • Seal the dishes (with ventilation) and maintain them under controlled conditions.

  • Assess mortality at regular intervals (e.g., 24, 48, and 72 hours).

  • A control group with leaves dipped in solvent only should be included.

  • Calculate the percentage mortality, correcting for control mortality using Abbott's formula if necessary.

Plant Growth Regulation

Some derivatives of 1,3,4-thiadiazole have been shown to possess plant growth stimulant properties.[10]

Table 4: Plant Growth Regulating Activity of 5-Alkyl-1,3,4-thiadiazol-2-amine Derivatives

Compound ClassSpecific DerivativeEffectReference
5-(Alkylthio)-1,3,4-thiadiazol-2(3H)-thione derivativesNot specifiedPronounced plant growth stimulant properties[10]
Experimental Protocol: Seed Germination and Seedling Growth Bioassay

This protocol is designed to evaluate the effect of test compounds on seed germination and early seedling growth.

Materials:

  • Test compounds

  • Seeds of a model plant (e.g., lettuce, cress)

  • Petri dishes

  • Filter paper

  • Growth chamber or incubator

Procedure:

  • Prepare a series of dilutions of the test compound in distilled water.

  • Place two layers of filter paper in each Petri dish and moisten them with a known volume of the respective test solution or distilled water (for control).

  • Place a specific number of seeds (e.g., 20-25) on the moist filter paper in each dish.

  • Seal the Petri dishes with parafilm and place them in a growth chamber with controlled temperature and light conditions.

  • After a predetermined period (e.g., 5-7 days), record the germination percentage.

  • Measure the root and shoot length of the germinated seedlings.

  • Calculate the percentage of germination and the stimulation or inhibition of root and shoot elongation relative to the control.

Diagram 3: General Synthesis Pathway for 5-Alkyl-1,3,4-thiadiazol-2-amines

G thiosemicarbazide Thiosemicarbazide intermediate Acylthiosemicarbazide Intermediate thiosemicarbazide->intermediate acid Alkyl/Aryl Carboxylic Acid acid->intermediate cyclization Cyclization (e.g., H₂SO₄, POCl₃) intermediate->cyclization product 5-Alkyl-1,3,4-thiadiazol-2-amine cyclization->product

Caption: A common synthetic route to 5-substituted-1,3,4-thiadiazol-2-amines.

Conclusion

The 5-alkyl-1,3,4-thiadiazol-2-amine scaffold represents a valuable starting point for the development of new agrochemicals. The diverse biological activities, including fungicidal, herbicidal, insecticidal, and plant growth-regulating effects, highlight the potential of this chemical class. Further research focusing on structure-activity relationship (SAR) studies and optimization of the alkyl substituent at the C5 position is warranted to develop potent and selective agents for agricultural applications. The protocols provided herein offer standardized methods for the evaluation of these compounds, facilitating comparative studies and accelerating the discovery process.

References

Troubleshooting & Optimization

optimizing reaction conditions for the synthesis of 5-pentyl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-pentyl-1,3,4-thiadiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 5-substituted-1,3,4-thiadiazol-2-amines?

A1: The most prevalent and straightforward method is the cyclization reaction between a carboxylic acid and thiosemicarbazide.[1][2] In the case of this compound, this would involve the reaction of hexanoic acid (or a related derivative like an acyl halide or ester) with thiosemicarbazide.

Q2: Are there alternative reagents to toxic dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)?

A2: Yes, polyphosphate ester (PPE) has been successfully used as a condensing agent for the one-pot synthesis of 2-amino-1,3,4-thiadiazoles from carboxylic acids and thiosemicarbazide.[2][3] This method is advantageous as it avoids the use of more hazardous reagents.

Q3: What are some common side reactions to be aware of during the synthesis?

A3: Incomplete cyclization can lead to the formation of acylthiosemicarbazide intermediates. Additionally, if harsh reaction conditions are used, degradation of the starting materials or the final product can occur. The purity of the starting carboxylic acid is also crucial, as impurities can lead to the formation of undesired substituted thiadiazoles.

Q4: How can I purify the final product, this compound?

A4: The crude product, which often precipitates from the reaction mixture upon cooling, can be purified by recrystallization from a suitable solvent, such as ethanol.[1] Column chromatography using silica gel is another effective purification method.[4]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Ineffective dehydrating/cyclizing agent. 4. Poor quality of starting materials.1. Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Optimize the reaction temperature. For the reaction of a carboxylic acid with thiosemicarbazide, a temperature of around 90°C has been reported to be effective.[1] 3. If using a mild dehydrating agent, consider switching to a more potent one like polyphosphate ester (PPE).[2][3] 4. Ensure the purity of hexanoic acid and thiosemicarbazide.
Formation of Multiple Products (as seen on TLC or NMR) 1. Presence of impurities in starting materials. 2. Side reactions due to high temperatures. 3. Incomplete cyclization leading to intermediates.1. Purify the starting materials before use. 2. Lower the reaction temperature and extend the reaction time. 3. Ensure sufficient reaction time for complete cyclization.
Product is Difficult to Crystallize 1. Presence of impurities. 2. Incorrect choice of crystallization solvent.1. Further purify the crude product using column chromatography before attempting recrystallization. 2. Screen a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) to find an optimal system for recrystallization.
Product is Contaminated with Starting Material 1. Incomplete reaction. 2. Inappropriate work-up procedure.1. Extend the reaction time or increase the temperature slightly. 2. During work-up, ensure that the unreacted starting materials are effectively removed. For example, unreacted hexanoic acid can be removed by washing the organic extract with a mild aqueous base.

Experimental Protocols

Protocol 1: Synthesis via Acid-Catalyzed Cyclization

This protocol is adapted from the general procedure for the synthesis of 5-substituted-1,3,4-thiadiazol-2-amines.[1]

Materials:

  • Hexanoic acid

  • Thiosemicarbazide

  • Concentrated Sulfuric Acid (catalyst)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine equimolar amounts of hexanoic acid and thiosemicarbazide.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture at 90-100°C for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Synthesis using Polyphosphate Ester (PPE)

This protocol is based on a greener approach to the synthesis of 2-amino-1,3,4-thiadiazoles.[2][3]

Materials:

  • Hexanoic acid

  • Thiosemicarbazide

  • Polyphosphate ester (PPE)

  • Chloroform (or another suitable organic solvent)

  • Aqueous sodium bicarbonate solution

Procedure:

  • To a solution of hexanoic acid in chloroform, add an equimolar amount of thiosemicarbazide.

  • Add an excess of polyphosphate ester (PPE) to the mixture.

  • Reflux the reaction mixture for 3-5 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction mixture with an aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 5-Substituted-1,3,4-thiadiazol-2-amines

Method Starting Materials Catalyst/Reagent Temperature (°C) Reaction Time (h) Typical Yield Reference
Acid-Catalyzed CyclizationCarboxylic Acid, ThiosemicarbazideH₂SO₄ or POCl₃90-1104-6Moderate to High[1]
PPE-Mediated SynthesisCarboxylic Acid, ThiosemicarbazidePolyphosphate Ester (PPE)Reflux3-5Good to Excellent[2][3]
From ThiosemicarbazonesThiosemicarbazoneFerric Chloride or AcidVariesVariesVaries[5]

Visualizations

experimental_workflow start Start reactants Hexanoic Acid + Thiosemicarbazide start->reactants reaction_step Reaction: - Catalyst/Reagent (e.g., H₂SO₄ or PPE) - Heat reactants->reaction_step workup Work-up: - Quenching - Precipitation/Extraction reaction_step->workup purification Purification: - Recrystallization or - Column Chromatography workup->purification product This compound purification->product end End product->end

Caption: General workflow for the synthesis of this compound.

troubleshooting_logic start Low/No Yield check_temp Is Temperature Optimal? start->check_temp Start Troubleshooting check_time Is Reaction Time Sufficient? check_temp->check_time Yes adjust_temp Adjust Temperature check_temp->adjust_temp No check_reagents Are Reagents Pure & Effective? check_time->check_reagents Yes increase_time Increase Reaction Time check_time->increase_time No change_reagents Purify Starting Materials or Use Stronger Reagent (PPE) check_reagents->change_reagents No success Improved Yield check_reagents->success Yes, Re-evaluate adjust_temp->success increase_time->success change_reagents->success

References

Technical Support Center: Purification of 2-Amino-5-Alkyl-1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-amino-5-alkyl-1,3,4-thiadiazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 2-amino-5-alkyl-1,3,4-thiadiazoles?

A1: The most frequently employed purification techniques are recrystallization and column chromatography. Recrystallization is often the first method of choice due to its simplicity and cost-effectiveness, particularly for crystalline solids.[1][2][3] Column chromatography is utilized when recrystallization fails to remove impurities effectively or when the product is obtained as a non-crystalline solid or oil.[2]

Q2: What are some common impurities I might encounter?

A2: Common impurities can include:

  • Unreacted starting materials: Thiosemicarbazide and the corresponding aliphatic carboxylic acid.

  • N-acylthiosemicarbazide intermediate: This is the product of the reaction between the carboxylic acid and thiosemicarbazide before cyclization. Incomplete cyclization can lead to this impurity in the final product.

  • Side-reaction products: Depending on the reaction conditions, side reactions can lead to various byproducts. For instance, harsh acidic conditions might cause some degradation of the starting materials or the product.

Q3: My purified product has a low yield. What are the potential causes?

A3: Low yields can stem from several factors during synthesis and purification. In traditional liquid-phase synthesis, reaction times and temperatures that are not optimal can lead to incomplete reactions or the formation of side products.[4] During purification, losses can occur if the incorrect recrystallization solvent is chosen, leading to significant product remaining in the mother liquor. Multiple purification steps will also inherently reduce the overall yield.

Q4: How can I confirm the purity of my final product?

A4: Purity is typically assessed using a combination of techniques:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indicator of purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value suggests a high degree of purity. Broad melting ranges often indicate the presence of impurities.

  • Spectroscopic Methods:

    • NMR (¹H and ¹³C): The absence of peaks corresponding to impurities in the NMR spectrum is a strong confirmation of purity.

    • Mass Spectrometry (MS): The presence of the expected molecular ion peak and the absence of peaks from significant impurities confirm the identity and purity of the compound.

    • Infrared (IR) Spectroscopy: Can be used to confirm the presence of key functional groups and the absence of impurity-related absorptions.

Troubleshooting Guides

Troubleshooting Recrystallization
Problem Possible Cause Suggested Solution
Product does not crystallize upon cooling. - The solution is not saturated (too much solvent was used).- The compound is very soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration and try cooling again.- If the solution is clear, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.- Add a seed crystal of the pure compound.- If these fail, consider changing the solvent or using a solvent-antisolvent system.[5]
Product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the solute.- The rate of cooling is too fast.- High concentration of impurities depressing the melting point.- Re-heat the solution to dissolve the oil and add a small amount of additional solvent to lower the saturation point. Allow it to cool more slowly.- Try a lower-boiling point solvent.- Consider a preliminary purification step like a quick filtration through a small plug of silica gel to remove some impurities before recrystallization.
Crystals form too quickly. - The solution is supersaturated.- The solvent is a very poor solvent for the compound at room temperature.- Re-heat the solution and add more solvent to reduce the saturation level. This will allow for slower crystal growth and better impurity exclusion.[5]
Low recovery of the product. - The chosen solvent is too good, and a significant amount of product remains in the mother liquor.- Insufficient cooling of the solution.- Cool the solution in an ice bath to maximize crystal formation.- Reduce the volume of the mother liquor by evaporation and cool again to obtain a second crop of crystals.- Re-evaluate the choice of solvent; a less effective solvent may improve recovery.
Colored impurities persist in the crystals. - The impurity co-crystallizes with the product.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
Troubleshooting Column Chromatography
Problem Possible Cause Suggested Solution
Poor separation of spots on TLC. - The chosen mobile phase is not optimal.- Adjust the polarity of the mobile phase. For polar compounds like 2-amino-5-alkyl-1,3,4-thiadiazoles, a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a more polar solvent (e.g., methanol or dichloromethane) is often used. Experiment with different ratios to achieve good separation (Rf values between 0.2 and 0.5).
Product does not elute from the column. - The mobile phase is not polar enough.- The compound is strongly adsorbed to the silica gel.- Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small amount of a polar modifier like methanol or even a few drops of acetic acid or ammonia to the mobile phase might be necessary.
Streaking of spots on the TLC plate/column. - The compound is acidic or basic and is interacting with the silica gel.- The sample is overloaded on the column.- Add a small amount of a modifier to the mobile phase (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) to suppress ionization and reduce tailing.- Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (DMF/Water)

This protocol is adapted from a common procedure for the purification of 2-amino-5-substituted-1,3,4-thiadiazoles.[1]

  • Dissolution: In a beaker, dissolve the crude 2-amino-5-alkyl-1,3,4-thiadiazole in a minimal amount of hot N,N-dimethylformamide (DMF).

  • pH Adjustment (if necessary): If the crude product is from a reaction that used a strong acid catalyst, it might be necessary to neutralize it. A 5% aqueous solution of sodium carbonate can be added dropwise to the dissolved crude product until the pH of the solution is between 8.0 and 8.2.[1]

  • Hot Filtration (optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: To the hot DMF solution, slowly add water (the anti-solvent) dropwise with stirring until the solution becomes slightly turbid. Reheat the solution gently until it becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold water or a cold mixture of DMF/water to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Flash Column Chromatography

This is a general protocol that can be adapted based on the specific alkyl substituent and the impurities present.

  • Stationary Phase: Silica gel (60-120 mesh) is commonly used.[2]

  • Mobile Phase Selection:

    • Use TLC to determine a suitable mobile phase. Start with a non-polar solvent like ethyl acetate and gradually add a more polar solvent like methanol.

    • A good starting point for many 2-amino-5-alkyl-1,3,4-thiadiazoles is a mixture of ethyl acetate and chloroform (e.g., in a 3:8 ratio).[2]

    • Aim for an Rf value of the desired compound between 0.2 and 0.4 for good separation.

  • Column Packing: Pack the column with a slurry of silica gel in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Run the column with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Reported Yields for the Synthesis and Purification of Various 2-Amino-5-alkyl-1,3,4-thiadiazoles

5-Alkyl SubstituentSynthesis MethodPurification MethodReported Yield (%)Reference
MethylSolid-phase grinding with PCl₅Recrystallization (DMF/H₂O)95.2[1]
EthylSolid-phase grinding with PCl₅Recrystallization (DMF/H₂O)92.6[1]
EthylHeating with polyphosphoric acidFiltration and washing92.5[4]
MethylHeating with polyphosphoric acidFiltration and washing89.1[4]

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude Product recrystallization Recrystallization start->recrystallization Primary Method column_chromatography Column Chromatography start->column_chromatography Alternative/Secondary Method tlc TLC recrystallization->tlc mp Melting Point recrystallization->mp column_chromatography->tlc nmr NMR tlc->nmr ms MS tlc->ms end Pure 2-Amino-5-Alkyl-1,3,4-Thiadiazole nmr->end ms->end mp->end

Caption: General experimental workflow for the purification and analysis of 2-amino-5-alkyl-1,3,4-thiadiazoles.

troubleshooting_workflow cluster_recrystallization Recrystallization Attempt cluster_solutions Solutions cluster_final Outcome start Crude Product after Synthesis q1 Does the product crystallize? start->q1 q2 Is the product an oil? q1->q2 No q3 Is the purity sufficient? q1->q3 Yes sol1 Induce crystallization: - Scratch flask - Add seed crystal - Concentrate solution q2->sol1 No sol2 Address oiling out: - Re-heat and add more solvent - Cool slowly - Change solvent q2->sol2 Yes sol3 Further Purification Needed q3->sol3 No success Pure Product q3->success Yes sol1->q1 sol2->q1 chromatography Proceed to Column Chromatography sol3->chromatography

Caption: Troubleshooting decision tree for the recrystallization of 2-amino-5-alkyl-1,3,4-thiadiazoles.

References

identifying and minimizing byproducts in 1,3,4-thiadiazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 1,3,4-thiadiazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 1,3,4-thiadiazoles?

A1: The most prevalent methods for synthesizing the 1,3,4-thiadiazole core involve the cyclization of thiosemicarbazides or their derivatives with various reagents. Other common starting materials include acylhydrazines and dithiocarbazates. The choice of synthetic route often depends on the desired substitution pattern on the thiadiazole ring.

Q2: I am observing a significant amount of a byproduct with a similar polarity to my desired 1,3,4-thiadiazole. What is it likely to be?

A2: A frequent byproduct in 1,3,4-thiadiazole synthesis, particularly when starting from acylhydrazines or using certain cyclizing agents, is the corresponding 1,3,4-oxadiazole.[1][2] This occurs due to a competitive cyclization pathway involving the oxygen atom instead of the sulfur atom.

Q3: How can I confirm the presence of a 1,3,4-oxadiazole byproduct in my reaction mixture?

A3: Spectroscopic methods are essential for identifying the 1,3,4-oxadiazole byproduct.

  • NMR Spectroscopy: In ¹H NMR, the chemical shifts of protons attached to the heterocyclic ring may differ slightly between the thiadiazole and oxadiazole analogs. In ¹³C NMR, the chemical shifts of the ring carbons will be different, with the carbons bonded to oxygen in the oxadiazole typically appearing at a different chemical shift compared to those bonded to sulfur in the thiadiazole.[3][4]

  • Mass Spectrometry: The molecular weight of the 1,3,4-oxadiazole will be lower than the corresponding 1,3,4-thiadiazole due to the difference in the atomic mass of oxygen (approx. 16 amu) and sulfur (approx. 32 amu).

  • Infrared (IR) Spectroscopy: The C-O-C stretching vibrations in the oxadiazole ring will appear at a different frequency compared to the C-S-C vibrations in the thiadiazole ring.

Q4: Are there any general strategies to minimize byproduct formation?

A4: Yes, several general strategies can be employed:

  • Reagent Selection: The choice of cyclizing and dehydrating agents is critical. For instance, using phosphorus pentasulfide (P₂S₅) or Lawesson's reagent generally favors the formation of the thiadiazole over the oxadiazole.[5]

  • Reaction Conditions: Optimization of reaction temperature, time, and solvent can significantly influence the product distribution.

  • pH Control: In some syntheses, maintaining an acidic or basic medium can selectively promote the desired cyclization pathway.[6]

  • Starting Material Purity: Ensuring the high purity of starting materials can prevent unwanted side reactions.

Troubleshooting Guides

Issue 1: Formation of 1,3,4-Oxadiazole Byproduct in Thiosemicarbazide-Based Syntheses

When synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles from thiosemicarbazides and carboxylic acids, the formation of the corresponding 2-amino-1,3,4-oxadiazole can be a significant issue, especially when using dehydrating agents like phosphorus oxychloride (POCl₃).[2]

Troubleshooting Workflow:

Byproduct_Troubleshooting start High Oxadiazole Byproduct Detected check_reagent Review Cyclizing Agent start->check_reagent is_pocl3 Using POCl3? check_reagent->is_pocl3 change_reagent Switch to PPA or P2O5/MeSO3H is_pocl3->change_reagent Yes optimize_pocl3 Optimize POCl3 Conditions is_pocl3->optimize_pocl3 No end_good Minimized Byproduct change_reagent->end_good check_temp Review Reaction Temperature optimize_pocl3->check_temp end_bad Issue Persists optimize_pocl3->end_bad lower_temp Lower Reaction Temperature check_temp->lower_temp check_solvent Review Solvent lower_temp->check_solvent change_solvent Use a Non-polar Solvent check_solvent->change_solvent change_solvent->end_good

Caption: Troubleshooting workflow for minimizing oxadiazole byproduct.

Quantitative Data on Reagent and Condition Effects:

Starting MaterialCyclizing AgentSolventTemperature (°C)Thiadiazole:Oxadiazole RatioYield (%)Reference
Thiosemicarbazide, Benzoic AcidPOCl₃Neat80-90Variable, significant oxadiazoleModerate[2]
Thiosemicarbazide, Benzoic AcidEDC·HClDMSORoom Temp0:100>99 (Oxadiazole)[7]
Thiosemicarbazide, Benzoic Acidp-TsCl, Et₃NNMPNot specified96:492[7]
Thiosemicarbazide, Aliphatic AcidPolyphosphoric Acid (PPA)Neat100-120High thiadiazole selectivityGood[6]

Recommendations:

  • To favor the formation of 2-amino-1,3,4-thiadiazole, consider replacing POCl₃ with polyphosphoric acid (PPA) or a mixture of phosphorus pentoxide and methanesulfonic acid.[6][8]

  • When using p-toluenesulfonyl chloride (p-TsCl) with triethylamine, high regioselectivity for the thiadiazole is often observed.[7][9]

Issue 2: Byproducts When Using Lawesson's Reagent

Lawesson's reagent is a powerful thionating agent used to convert carbonyl compounds, including those in diacylhydrazines, into their thio-analogs, leading to the formation of 1,3,4-thiadiazoles. However, its use can introduce phosphorus-containing byproducts that can be difficult to remove.[10]

Troubleshooting Workflow:

Lawesson_Byproduct_Workflow start Phosphorus Byproducts from Lawesson's Reagent purification Purification Strategy start->purification column Column Chromatography purification->column trituration Trituration with Hexane/Ether column->trituration Ineffective end_good Pure Product column->end_good Effective fluorous_lr Consider Fluorous Lawesson's Reagent trituration->fluorous_lr end_bad Byproducts Remain trituration->end_bad filtration Simple Filtration Removal fluorous_lr->filtration filtration->end_good

Caption: Purification strategies for Lawesson's reagent byproducts.

Recommendations:

  • Purification: Phosphorus byproducts from Lawesson's reagent are often polar. Column chromatography on silica gel can be effective. If co-elution is an issue, consider trituration of the crude product with a non-polar solvent like hexane or diethyl ether to precipitate the desired product while the byproducts remain in solution.[10]

  • Alternative Reagent: The use of a fluorous analogue of Lawesson's reagent can simplify purification, as the fluorous byproducts can be easily removed by fluorous solid-phase extraction (a simple filtration).[11]

Detailed Experimental Protocols

Protocol 1: High-Yield Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles using Phosphorus Oxychloride[4]

This protocol describes a method optimized for high yields of 2-amino-5-aryl-1,3,4-thiadiazoles while minimizing 1,3,4-oxadiazole formation.

Materials:

  • Aromatic carboxylic acid (1.0 eq)

  • Thiosemicarbazide (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (excess, as solvent)

  • Water

  • 50% Sodium hydroxide solution

Procedure:

  • To a stirred mixture of the aromatic carboxylic acid in POCl₃ (10 mL per 3 mmol of acid) at room temperature, add thiosemicarbazide.

  • Heat the resulting mixture at 80-90 °C for 1 hour under constant stirring.

  • Cool the reaction mixture in an ice bath.

  • Carefully add 40 mL of water to the cooled mixture.

  • Reflux the resulting suspension for 4 hours.

  • After cooling, basify the solution to pH 8 with a 50% sodium hydroxide solution while stirring.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole.

Protocol 2: Selective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles using p-Toluenesulfonic Acid[1]

This protocol provides a regioselective method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles.

Materials:

  • Alkyl 2-(methylthio)-2-thioxoacetate (1.0 eq)

  • Acyl hydrazide (1.0 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.1 eq)

  • Water

  • Ethyl acetate

Procedure:

  • To a solution of alkyl 2-(methylthio)-2-thioxoacetate and acyl hydrazide in water (2 mL per 1 mmol), add p-TSA.

  • Stir the mixture magnetically at 80 °C for 3 hours.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • After completion, extract the reaction mixture with ethyl acetate and distilled water.

  • Separate the organic and aqueous layers. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 2,5-disubstituted-1,3,4-thiadiazole.

Signaling Pathways and Reaction Mechanisms

The formation of either a 1,3,4-thiadiazole or a 1,3,4-oxadiazole from a thiosemicarbazide intermediate is a result of a competitive intramolecular cyclization. The regioselectivity is influenced by the nature of the cyclizing agent and the substituents on the thiosemicarbazide.

Thiadiazole_vs_Oxadiazole cluster_0 Competitive Cyclization Pathways Thiosemicarbazide Acylthiosemicarbazide Intermediate Thiadiazole_path Nucleophilic attack by Sulfur Thiosemicarbazide->Thiadiazole_path Favored by P₂S₅, Lawesson's, p-TsCl Oxadiazole_path Nucleophilic attack by Oxygen Thiosemicarbazide->Oxadiazole_path Favored by EDC·HCl, strong acids Thiadiazole 1,3,4-Thiadiazole Thiadiazole_path->Thiadiazole Dehydration Oxadiazole 1,3,4-Oxadiazole Byproduct Oxadiazole_path->Oxadiazole Desulfurization/ Dehydration

Caption: Competing pathways in 1,3,4-thiadiazole synthesis.

References

Technical Support Center: Synthesis of 5-pentyl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in optimizing the synthesis of 5-pentyl-1,3,4-thiadiazol-2-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, helping you to identify and resolve them effectively.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
YLD-001 Low or No Product Yield • Incomplete reaction. • Suboptimal reaction temperature. • Inefficient cyclizing agent. • Degradation of starting materials or product. • Issues with starting material purity.• Extend the reaction time or increase the temperature moderately. • Ensure the purity of hexanoic acid and thiosemicarbazide. • Consider alternative cyclizing/dehydrating agents such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃), if the current method is ineffective.[1] • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
PUR-001 Difficulty in Product Purification • Presence of unreacted starting materials. • Formation of side products (e.g., acylated thiosemicarbazide intermediate).[1] • Product oiling out instead of crystallizing.• Wash the crude product with a saturated sodium bicarbonate solution to remove unreacted hexanoic acid. • Recrystallize from an appropriate solvent system (e.g., ethanol, ethanol/water mixture). • If an intermediate is present, it can be converted to the final product by treatment with an acidic solution.[1] • If the product oils out, try trituration with a non-polar solvent like hexanes to induce solidification.
RXN-001 Reaction Stalls or is Sluggish • Insufficient heating. • Poor mixing of reactants in a solid-phase reaction. • Catalyst deactivation or insufficient amount.• Ensure the reaction mixture is maintained at the target temperature with uniform heating. • For solid-phase reactions, ensure thorough grinding and mixing of the reactants.[2] • If using a catalyst, ensure it is fresh and used in the correct stoichiometric ratio.
CHR-001 Inconsistent Characterization Data • Presence of residual solvent in the final product. • Product instability. • Isomeric impurities.• Dry the final product under vacuum to remove residual solvent. • Store the purified product in a cool, dark, and dry place. • Re-purify the product using column chromatography or recrystallization to remove impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method involves the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative.[3] For the synthesis of this compound, this typically involves the reaction of hexanoic acid with thiosemicarbazide in the presence of a dehydrating agent like concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.

Q2: How can I improve the yield of my reaction?

A2: To improve the yield, consider the following:

  • Reactant Purity: Use high-purity hexanoic acid and thiosemicarbazide.

  • Reaction Conditions: Optimize the reaction temperature and time. For acid-catalyzed cyclizations, maintaining the recommended temperature is crucial to prevent side reactions.

  • Dehydrating Agent: The choice and amount of dehydrating agent are critical. Polyphosphoric acid ester (PPE) has been shown to be an effective and less harsh alternative to traditional reagents.[1]

  • Work-up Procedure: A careful work-up is necessary to minimize product loss. Neutralizing the reaction mixture to the correct pH is important for efficient precipitation of the product.[2]

Q3: What are the expected spectral data (¹H NMR, ¹³C NMR) for this compound?

A3: While specific shifts can vary with the solvent, you can expect the following general patterns:

  • ¹H NMR: A triplet corresponding to the terminal methyl group of the pentyl chain, multiplets for the methylene groups of the pentyl chain, a triplet for the methylene group adjacent to the thiadiazole ring, and a broad singlet for the amino protons.

  • ¹³C NMR: Peaks corresponding to the carbons of the pentyl chain, and two distinct signals for the carbons of the thiadiazole ring (one for the C-S-C and another for the C=N).

Q4: My product is a sticky solid or oil. How can I induce crystallization?

A4: If your product is not a crystalline solid, you can try the following techniques:

  • Trituration: Stir the crude product with a solvent in which it is poorly soluble (e.g., cold hexanes or diethyl ether). This can help to remove impurities and induce crystallization.

  • Recrystallization from a different solvent system: Experiment with different solvents or solvent mixtures for recrystallization.

  • Seeding: If you have a small amount of crystalline product, you can use it to seed a supersaturated solution of your crude product.

Experimental Protocols

Protocol 1: Synthesis via Acid-Catalyzed Cyclization of Hexanoic Acid and Thiosemicarbazide

This protocol is adapted from the general synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.

Materials:

  • Hexanoic acid

  • Thiosemicarbazide

  • Concentrated Sulfuric Acid (or Polyphosphoric Acid)

  • Ethanol

  • Saturated Sodium Bicarbonate Solution

  • Deionized Water

Procedure:

  • In a round-bottom flask, add equimolar amounts of hexanoic acid and thiosemicarbazide.

  • Cool the flask in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid (or a larger quantity of polyphosphoric acid) with stirring.

  • After the addition is complete, heat the reaction mixture at 80-90°C for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification reactants Hexanoic Acid + Thiosemicarbazide acid Add Conc. H₂SO₄ (catalyst) reactants->acid 1. heat Heat (80-90°C, 4-6h) acid->heat 2. quench Pour onto Ice heat->quench 3. neutralize Neutralize with NaHCO₃ quench->neutralize 4. filter Filter Precipitate neutralize->filter 5. recrystallize Recrystallize from Ethanol filter->recrystallize 6. product Pure this compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway Hexanoic Acid Hexanoic Acid Intermediate Acylthiosemicarbazide Intermediate Hexanoic Acid->Intermediate + Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Intermediate Product This compound Intermediate->Product Cyclization (-H₂O) H2O H₂O

References

Technical Support Center: Stability of 2-Amino-1,3,4-Thiadiazole Derivatives in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-amino-1,3,4-thiadiazole derivatives. The information provided is intended to assist in addressing common stability issues encountered during experimental work in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of 2-amino-1,3,4-thiadiazole derivatives in aqueous solutions?

A1: The stability of 2-amino-1,3,4-thiadiazole derivatives in aqueous solutions is primarily influenced by several factors:

  • pH: The pH of the solution is a critical factor. Many heterocyclic compounds, including 2-amino-1,3,4-thiadiazole derivatives, exhibit pH-dependent hydrolysis. For instance, acetazolamide, a drug containing this scaffold, demonstrates maximum stability at a pH of approximately 4.[1]

  • Temperature: Elevated temperatures can accelerate the rate of degradation. Storing solutions at lower temperatures (e.g., 2-8°C) can often enhance stability.

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation. It is advisable to protect solutions from light by using amber vials or storing them in the dark.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the thiadiazole ring or its substituents.

  • Presence of Metal Ions: Certain metal ions can catalyze degradation reactions.

Q2: My 2-amino-1,3,4-thiadiazole derivative appears to be precipitating out of my aqueous buffer. What could be the cause and how can I address this?

A2: Precipitation of 2-amino-1,3,4-thiadiazole derivatives from aqueous solutions is a common issue, often related to their limited aqueous solubility. Here are some potential causes and solutions:

  • Poor Solubility: Many 2-amino-1,3,4-thiadiazole derivatives are poorly soluble in water.

    • Solution: Consider the use of co-solvents (e.g., ethanol, DMSO, PEG), surfactants, or cyclodextrins to enhance solubility. However, be mindful that these excipients can also influence the chemical stability of your compound.

  • pH-Dependent Solubility: The solubility of your compound may be highly dependent on the pH of the solution, especially if it has ionizable groups.

    • Solution: Determine the pKa of your compound and adjust the pH of your buffer to a range where the ionized (and typically more soluble) form predominates.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubilities. A less stable, more soluble form may have initially dissolved and then converted to a more stable, less soluble form over time, leading to precipitation.

    • Solution: Characterize the solid form of your compound using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Q3: I am observing a change in the color of my aqueous solution containing a 2-amino-1,3,4-thiadiazole derivative over time. What does this indicate?

A3: A change in the color of your solution is often an indication of chemical degradation. The formation of colored degradants can result from:

  • Oxidation: The thiadiazole ring or other functional groups in the molecule may be susceptible to oxidation, which can lead to the formation of colored byproducts.

  • Photodegradation: Exposure to light can induce photochemical reactions that generate colored species.

  • Complex Degradation Pathways: The degradation of the parent compound may lead to a cascade of reactions, forming various chromophoric impurities.

It is crucial to investigate the appearance of color by using a stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector, to separate and identify the degradation products.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Potency in Aqueous Solution

Symptoms:

  • A significant decrease in the concentration of the active compound over a short period, as measured by an analytical method (e.g., HPLC).

  • Inconsistent results in biological assays.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Hydrolysis 1. Conduct a pH-rate profile study: Prepare solutions of your compound in buffers of varying pH (e.g., pH 2, 4, 7, 9, 12) and monitor the concentration over time at a constant temperature. This will help identify the pH of maximum stability. For many compounds with this scaffold, a slightly acidic pH (around 4) may be optimal.[1] 2. Adjust the pH of your experimental solutions: Based on the results of the pH-rate profile, formulate your solutions at the pH that provides the best stability.
Oxidation 1. De-gas your solvents: Remove dissolved oxygen from your aqueous solutions by sparging with an inert gas (e.g., nitrogen or argon). 2. Add an antioxidant: Consider the addition of a suitable antioxidant to your formulation. The choice of antioxidant will depend on the nature of your compound and the intended application. 3. Avoid sources of peroxides: Ensure that solvents like THF or dioxane are free of peroxides.
Photodegradation 1. Protect from light: Store all solutions in amber vials or wrap containers in aluminum foil. 2. Conduct a photostability study: Expose your solution to a controlled light source (as per ICH Q1B guidelines) to assess its photosensitivity.
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram During Stability Studies

Symptoms:

  • New peaks, not present in the initial chromatogram of the compound, appear and grow over time.

  • The peak area of the parent compound decreases as the new peaks increase.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Degradation Products 1. Perform forced degradation studies: Subject your compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products. This will help in developing a stability-indicating HPLC method that can resolve the parent compound from its degradants. 2. Characterize the degradation products: Use techniques like LC-MS/MS and NMR to identify the structure of the major degradation products. This information is crucial for understanding the degradation pathways.
Interaction with Excipients 1. Evaluate excipient compatibility: If your formulation contains excipients (e.g., buffers, solubilizers), assess the stability of your compound in the presence of each excipient individually. 2. Choose inert excipients: Select excipients that are known to be compatible with your compound and do not promote its degradation.

Data Presentation

Due to the limited availability of specific quantitative stability data for a wide range of 2-amino-1,3,4-thiadiazole derivatives in the public domain, the following tables provide a summary of the stability of Acetazolamide, a well-studied drug containing this core structure. This data can serve as a general guide for handling similar compounds.

Table 1: Stability of Extemporaneously Prepared Acetazolamide Oral Suspensions (25 mg/mL)

Storage TemperatureStorage ContainerStability Duration (Remaining >90%)Reference
5°CAmber Plastic BottlesAt least 90 days[1]
25°CAmber Plastic BottlesAt least 90 days[1]
5°CClear SyringesAt least 90 days[1]
25°CClear SyringesAt least 90 days[1]

Table 2: General Stability Profile of Acetazolamide in Aqueous Solutions

ConditionObservationRecommendationReference
pH Maximum stability at approximately pH 4.Formulate solutions in a buffer with a pH around 4.[1]
High pH (>9) Decreased stability.Avoid highly alkaline conditions.
Temperature Stable for at least 90 days at 5°C and 25°C in specific oral suspension formulations.Store solutions at controlled room temperature or refrigerated.[1]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of the 2-amino-1,3,4-thiadiazole derivative in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature or heat gently (e.g., 40-60°C) for a specified period.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3-30% hydrogen peroxide.

    • Keep the solution at room temperature for a specified period.

    • At each time point, withdraw a sample and dilute with the mobile phase.

  • Thermal Degradation:

    • Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 60-80°C) for a defined period.

    • Also, reflux a solution of the drug in a neutral solvent (e.g., water or mobile phase) for a specified period.

  • Photodegradation:

    • Expose a solution of the drug to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for reverse-phase chromatography.

  • Mobile Phase Selection:

    • Start with a simple mobile phase, such as a mixture of acetonitrile and water or methanol and water.

    • If necessary, add a buffer to control the pH (e.g., phosphate or acetate buffer). The pH should be chosen to ensure good peak shape and resolution from degradation products.

    • Optimize the mobile phase composition (gradient or isocratic elution) to achieve adequate separation of the parent peak from all degradation peaks.

  • Detection: A photodiode array (PDA) detector is highly recommended as it allows for the monitoring of multiple wavelengths and can provide information about the purity of the peaks.

  • Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method should be demonstrated by showing that the parent compound peak is well-resolved from all degradation product peaks and from any excipients present in the formulation.

Visualizations

Degradation_Pathways 2-Amino-1,3,4-thiadiazole Derivative 2-Amino-1,3,4-thiadiazole Derivative Hydrolysis Hydrolysis 2-Amino-1,3,4-thiadiazole Derivative->Hydrolysis H₂O / H⁺ or OH⁻ Oxidation Oxidation 2-Amino-1,3,4-thiadiazole Derivative->Oxidation [O] Photolysis Photolysis 2-Amino-1,3,4-thiadiazole Derivative->Photolysis Ring Cleavage Products Ring Cleavage Products Hydrolysis->Ring Cleavage Products Oxidized Derivatives Oxidized Derivatives Oxidation->Oxidized Derivatives Photodegradants Photodegradants Photolysis->Photodegradants

Caption: Potential degradation pathways for 2-amino-1,3,4-thiadiazole derivatives.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Stress_Conditions Forced Degradation cluster_Analysis Analysis Stock_Solution Prepare Stock Solution Acid Acid Hydrolysis Stock_Solution->Acid Base Base Hydrolysis Stock_Solution->Base Oxidation Oxidation Stock_Solution->Oxidation Thermal Thermal Stress Stock_Solution->Thermal Photolytic Photolytic Stress Stock_Solution->Photolytic HPLC_Analysis Stability-Indicating HPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis Data_Evaluation Data Evaluation and Pathway Identification HPLC_Analysis->Data_Evaluation

Caption: Experimental workflow for forced degradation studies.

Troubleshooting_Logic Start Stability Issue Observed Check_Precipitation Precipitation? Start->Check_Precipitation Check_Degradation Degradation? Check_Precipitation->Check_Degradation No Solubility_Issue Address Solubility (pH, Co-solvents) Check_Precipitation->Solubility_Issue Yes Forced_Degradation Perform Forced Degradation Studies Check_Degradation->Forced_Degradation Yes End Stable Solution Check_Degradation->End No Solubility_Issue->End Identify_Degradants Identify Degradation Pathway Forced_Degradation->Identify_Degradants Optimize_Conditions Optimize Formulation/Storage Conditions (pH, Temp, Light) Identify_Degradants->Optimize_Conditions Optimize_Conditions->End

Caption: Troubleshooting decision tree for stability issues.

References

troubleshooting insolubility of 5-pentyl-1,3,4-thiadiazol-2-amine in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the solubility of 5-pentyl-1,3,4-thiadiazol-2-amine in biological assays.

Troubleshooting Guide: Insolubility Issues

Question: My this compound is precipitating in my aqueous-based biological assay. What are the potential causes and solutions?

Answer:

Precipitation of this compound in aqueous solutions is a common challenge due to its limited water solubility. Here’s a breakdown of potential causes and a step-by-step troubleshooting guide.

Potential Causes for Precipitation:

  • Low Aqueous Solubility: The intrinsic chemical properties of this compound lead to poor solubility in water.

  • High Final Concentration: The desired concentration of the compound in the final assay medium may exceed its solubility limit.

  • Improper Dissolution of Stock Solution: The compound may not be fully dissolved in the initial stock solution.

  • Solvent Shock: Rapid dilution of a concentrated organic stock solution into an aqueous buffer can cause the compound to crash out of solution.

  • pH of the Medium: The pH of the biological assay medium can influence the ionization state and, consequently, the solubility of the compound.

  • Temperature Effects: Changes in temperature during the experiment can affect solubility.

  • Interactions with Media Components: Components of the cell culture medium (e.g., proteins, salts) can sometimes interact with the compound and reduce its solubility.

Troubleshooting Workflow

Here is a logical workflow to address precipitation issues:

G A Start: Compound Precipitation Observed B Verify Stock Solution Clarity A->B C Is the stock solution clear? B->C D Re-dissolve stock solution (vortex, warm, sonicate) C->D No E Optimize Dilution Method C->E Yes D->B F Use a stepwise dilution (e.g., into serum-containing medium first) E->F G Reduce Final DMSO Concentration F->G H Keep DMSO concentration <0.5% G->H I Consider Alternative Solvents/Formulations H->I J Test alternative solvents (e.g., Ethanol) or formulations (e.g., Cyclodextrins) I->J K Determine Maximum Soluble Concentration J->K L Perform a solubility test in your assay medium K->L M Adjust experimental concentration below the solubility limit L->M N End: Problem Resolved M->N

Caption: A step-by-step workflow for troubleshooting the precipitation of this compound in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

A1: The aqueous solubility of this compound has been reported to be 426 mg/L[1]. Its solubility in common organic solvents is not extensively documented, but based on structurally similar compounds, it is expected to be significantly more soluble in polar aprotic solvents like DMSO.

Q2: What is the best solvent to prepare a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of poorly water-soluble compounds for biological assays. It is a powerful solvent that can typically dissolve this compound at high concentrations (e.g., 10-50 mM). However, it is crucial to ensure the final concentration of DMSO in the assay medium is low (ideally ≤0.5%) to avoid solvent-induced artifacts or toxicity.

Q3: My compound is dissolved in the DMSO stock, but precipitates when added to the cell culture medium. What should I do?

A3: This phenomenon, often called "solvent shock," can be mitigated by:

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous medium, first dilute it in a smaller volume of serum-containing medium. The proteins in the serum can help to stabilize the compound.

  • Pre-warming the Medium: Adding the compound to pre-warmed medium (e.g., 37°C) can sometimes improve solubility.

  • Vortexing During Addition: Gently vortex or mix the medium while adding the DMSO stock to ensure rapid and uniform dispersion.

Q4: Are there alternatives to DMSO for solubilizing this compound?

A4: Yes, several alternatives can be explored if DMSO is not suitable for your assay:

  • Ethanol or Methanol: These polar protic solvents can be effective, but like DMSO, their final concentration in the assay should be minimized.

  • Formulation Strategies: For in vivo or sensitive in vitro assays, formulation approaches may be necessary. These include the use of:

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used to create micellar formulations.

    • Lipid-based formulations: For oral or in vivo delivery, self-emulsifying drug delivery systems (SEDDS) can be developed.

Q5: How can I determine the maximum soluble concentration of this compound in my specific assay medium?

A5: You can perform a simple visual solubility test. Prepare a series of dilutions of your compound in your final assay medium. Incubate these solutions under the same conditions as your experiment (e.g., 37°C, 5% CO2). After a set period, visually inspect each solution for any signs of precipitation (cloudiness, crystals). The highest concentration that remains clear is your approximate maximum soluble concentration.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityNotes
Water426 mg/L[1]Low solubility.
DMSOEstimated > 50 mg/mLHigh solubility, but final concentration in assays should be low.
EthanolEstimated > 10 mg/mLGood alternative to DMSO, but mind the final concentration.
MethanolEstimated > 10 mg/mLSimilar to ethanol.
PBS (pH 7.4)< 0.5 mg/mLSolubility is expected to be low in physiological buffers.

Estimates are based on the general solubility of thiadiazole derivatives and should be experimentally verified for your specific application.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out a sufficient amount of this compound (Molecular Weight: 171.26 g/mol ). For example, to make 1 mL of a 10 mM stock solution, weigh 1.71 mg.

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the weighed compound in a sterile microcentrifuge tube.

  • Dissolve the Compound: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, you can warm the solution briefly in a 37°C water bath or sonicate for 5-10 minutes.

  • Visual Inspection: Ensure the final solution is clear and free of any particulate matter.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock for a Cell-Based Assay
  • Determine Final Concentration: Decide on the final concentrations of this compound you want to test in your assay.

  • Prepare Intermediate Dilutions (if necessary): If you need to make a wide range of final concentrations, it is good practice to first prepare an intermediate dilution of your stock solution in cell culture medium.

  • Serial Dilution: Perform a serial dilution of your stock solution or intermediate dilution in your complete cell culture medium (containing serum, if applicable).

  • Final Dilution into Assay Plate: Add the appropriate volume of your serially diluted compound to the wells of your assay plate containing cells and medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below your assay's tolerance limit (typically <0.5%).

  • Mix Gently: Gently mix the contents of the wells by pipetting up and down or by gently rocking the plate.

  • Incubate: Proceed with your experimental incubation.

Mandatory Visualization

PI3K/Akt Signaling Pathway

Many 1,3,4-thiadiazole derivatives have been shown to exert their biological effects, particularly in cancer cells, by modulating key signaling pathways. One such critical pathway is the PI3K/Akt pathway, which plays a central role in cell survival, proliferation, and apoptosis. Inhibition of this pathway is a common mechanism of action for anticancer compounds.

G cluster_0 Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell Survival\n& Proliferation Cell Survival & Proliferation mTORC1->Cell Survival\n& Proliferation Promotes Thiadiazole Derivative Thiadiazole Derivative Thiadiazole Derivative->Akt Inhibits

Caption: The PI3K/Akt signaling pathway and a potential point of inhibition by this compound.

References

Technical Support Center: Overcoming Resistance to 1,3,4-Thiadiazole Antimicrobial Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,4-thiadiazole antimicrobial compounds. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

This section addresses specific experimental problems you might encounter and provides systematic approaches to resolving them.

Inconsistent or Non-Reproducible Minimum Inhibitory Concentration (MIC) Results

Question: My MIC values for a 1,3,4-thiadiazole compound against the same bacterial strain are highly variable between experiments. What could be the cause?

Answer: Inconsistent MIC values are a common issue in antimicrobial susceptibility testing. Several factors can contribute to this variability. A systematic approach to troubleshooting is crucial.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Compound Solubility and Stability 1. Verify Solubility: Confirm the complete dissolution of your 1,3,4-thiadiazole compound in the chosen solvent (e.g., DMSO) at the stock concentration. Observe for any precipitation upon dilution into the broth medium. 2. Assess Stability: Some compounds may degrade in aqueous media over time. Prepare fresh stock solutions for each experiment and consider performing a time-kill assay to observe the compound's activity over the incubation period.
Inoculum Preparation 1. Standardize Inoculum Density: Ensure a consistent starting inoculum of approximately 5 x 10^5 CFU/mL. Use a spectrophotometer to adjust the turbidity of your bacterial suspension to a 0.5 McFarland standard before dilution. 2. Growth Phase: Use bacteria from the mid-logarithmic growth phase for consistent metabolic activity and susceptibility.
Assay Conditions 1. Media pH: Verify that the pH of the Mueller-Hinton Broth (MHB) is within the recommended range (7.2-7.4), as pH can affect the charge and activity of your compound. 2. Incubation Conditions: Maintain consistent incubation temperature (e.g., 37°C for most human pathogens) and duration (typically 16-20 hours). Ensure proper aeration for aerobic organisms.
Plate Reading 1. Consistent Endpoint Reading: Establish a clear and consistent method for determining the MIC endpoint (the lowest concentration with no visible growth). Use a microplate reader for quantitative assessment of turbidity or a viability stain like resazurin for a colorimetric endpoint.
Suspected Efflux Pump-Mediated Resistance

Question: My 1,3,4-thiadiazole compound shows initial activity, but the bacteria seem to recover and grow after a delay. Could this be due to efflux pumps?

Answer: Yes, the described growth pattern is characteristic of efflux pump activity, where the compound is initially effective but is then actively transported out of the cell, allowing the bacteria to resume growth.

Troubleshooting Workflow:

Efflux_Pump_Troubleshooting Start Observe Delayed Bacterial Growth in the Presence of the Compound MIC_EPI Perform MIC Assay with an Efflux Pump Inhibitor (EPI) Start->MIC_EPI Result Analyze MIC Fold-Reduction MIC_EPI->Result No_Change No Significant MIC Reduction: Efflux Unlikely the Primary Mechanism Result->No_Change < 4-fold Significant_Change Significant MIC Reduction: Efflux is a Likely Mechanism Result->Significant_Change >= 4-fold qPCR Quantify Efflux Pump Gene Expression via Real-Time PCR Significant_Change->qPCR Upregulation Upregulation of Efflux Pump Genes Confirms Mechanism qPCR->Upregulation

Caption: Troubleshooting workflow for suspected efflux pump-mediated resistance.

Experimental Steps:

  • MIC Assay with an Efflux Pump Inhibitor (EPI): Perform a checkerboard assay or a standard MIC assay with your 1,3,4-thiadiazole compound in the presence and absence of a known broad-spectrum EPI, such as Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP), Phenylalanine-Arginine β-Naphthylamide (PAβN), or Verapamil.

  • Analyze Results: A significant reduction (≥4-fold) in the MIC of your compound in the presence of the EPI strongly suggests that the compound is a substrate for an efflux pump.

  • Quantify Gene Expression: If efflux is suspected, use real-time quantitative PCR (RT-qPCR) to measure the expression levels of known efflux pump genes (e.g., acrA, acrB, tolC in Gram-negative bacteria) in bacteria exposed to sub-inhibitory concentrations of your compound compared to unexposed controls.[1][2][3] Upregulation of these genes provides further evidence for this resistance mechanism.

Frequently Asked Questions (FAQs)

Q1: What are the most common mechanisms of resistance to antimicrobial compounds?

A1: Bacteria can develop resistance through several mechanisms, including:

  • Target Modification: Alterations in the molecular target of the drug, preventing the compound from binding effectively.[4]

  • Efflux Pumps: Membrane proteins that actively transport the antimicrobial compound out of the bacterial cell.[5]

  • Enzymatic Degradation: Production of enzymes that inactivate the antimicrobial compound.

  • Biofilm Formation: Growth in a protective matrix that can limit drug penetration and alter the physiological state of the bacteria, making them less susceptible.[4][6]

Q2: How can I determine if my 1,3,4-thiadiazole compound is being inactivated by bacterial enzymes?

A2: You can investigate enzymatic inactivation through a few approaches:

  • Co-incubation Assay: Incubate your compound with a bacterial culture supernatant or cell lysate. After a set period, remove the bacterial components and test the remaining compound's activity against a fresh, susceptible bacterial culture. A loss of activity suggests enzymatic degradation.

  • Mass Spectrometry: Use techniques like LC-MS to analyze the compound after incubation with bacterial cultures or lysates to detect any modification or degradation products.

Q3: My compound is effective against planktonic bacteria but fails to eradicate biofilms. What should I do?

A3: Biofilms present a significant challenge due to their protective extracellular matrix and the altered metabolic state of the embedded bacteria.[4][6]

  • Test against established biofilms: Use a biofilm susceptibility assay (e.g., crystal violet staining or counting viable cells after treatment) to determine the minimum biofilm eradication concentration (MBEC).

  • Combination Therapy: Investigate the synergistic effects of your 1,3,4-thiadiazole compound with known biofilm-disrupting agents (e.g., DNases, matrix-degrading enzymes) or other antibiotics using a checkerboard assay.[7][8]

Q4: How can I investigate if resistance to my compound is due to a specific target mutation?

A4: This requires a more in-depth molecular approach:

  • Generate Resistant Mutants: Serially passage the bacteria in sub-lethal concentrations of your compound to select for resistant mutants.

  • Whole-Genome Sequencing: Sequence the genomes of the resistant mutants and compare them to the parental (susceptible) strain to identify potential mutations in target-related genes.

  • Site-Directed Mutagenesis: Once a candidate gene mutation is identified, introduce that specific mutation into the susceptible strain using site-directed mutagenesis.[9][10][11][12][13] If this engineered strain exhibits resistance, it confirms the role of that mutation.

Q5: What signaling pathways might be involved in the development of resistance to my 1,3,4-thiadiazole compound?

A5: Bacterial signaling pathways, particularly two-component systems (TCS), play a crucial role in sensing environmental stress (like the presence of an antibiotic) and regulating the expression of resistance genes, such as those for efflux pumps.[14] For example, systems like BaeSR and CpxAR in E. coli are known to respond to cell envelope stress and can upregulate efflux pump expression.[14] Investigating the expression of genes within these pathways in response to your compound can provide insights into the regulatory networks involved in the resistance mechanism.

Experimental Protocols

Protocol 1: Checkerboard Assay for Synergy Testing

This protocol is used to assess the interaction between your 1,3,4-thiadiazole compound and another antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • 1,3,4-thiadiazole compound stock solution

  • Second antimicrobial agent stock solution

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of your 1,3,4-thiadiazole compound (Drug A) horizontally across the microtiter plate.

  • Prepare serial two-fold dilutions of the second antimicrobial agent (Drug B) vertically down the plate.

  • This creates a matrix of wells with varying concentrations of both drugs. Include rows and columns with each drug alone to determine their individual MICs.

  • Inoculate each well with the standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

  • Incubate the plates at 37°C for 16-20 hours.

  • Determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = FIC A + FIC B = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone)

Interpretation of FIC Index:

FIC Index Interpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive or Indifference
> 4.0Antagonism
Protocol 2: Real-Time PCR for Efflux Pump Gene Expression

This protocol quantifies the expression of efflux pump genes in response to your compound.

Workflow:

qPCR_Workflow Start Culture Bacteria with and without Sub-inhibitory Concentration of Compound RNA_Isolation Isolate Total RNA Start->RNA_Isolation cDNA_Synthesis Synthesize cDNA via Reverse Transcription RNA_Isolation->cDNA_Synthesis qPCR_Setup Set up Real-Time PCR with Primers for Efflux Pump and Housekeeping Genes cDNA_Synthesis->qPCR_Setup Analysis Analyze Data using the ΔΔCt Method qPCR_Setup->Analysis Result Determine Fold Change in Gene Expression Analysis->Result

Caption: Workflow for quantifying efflux pump gene expression using real-time PCR.

Procedure:

  • Bacterial Culture: Grow bacteria to mid-log phase and expose one culture to a sub-inhibitory concentration (e.g., 1/2 or 1/4 MIC) of your 1,3,4-thiadiazole compound for a defined period (e.g., 1-2 hours). Maintain an untreated culture as a control.

  • RNA Isolation: Isolate total RNA from both treated and untreated bacterial pellets using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

  • Real-Time PCR: Perform real-time PCR using a suitable master mix, cDNA template, and specific primers for your target efflux pump genes and at least one validated housekeeping gene (for normalization, e.g., rpoB, gyrA).

  • Data Analysis: Calculate the relative fold change in gene expression in the treated sample compared to the untreated control using the ΔΔCt method.[3][15][16]

This technical support center provides a starting point for addressing resistance to 1,3,4-thiadiazole antimicrobial compounds. As research in this specific area progresses, more targeted information will become available.

References

refining protocols for the synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-amino-1,3,4-thiadiazoles.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction.- Ensure starting materials are pure and dry.- Increase reaction time or temperature, monitoring for decomposition.- Optimize the molar ratio of reactants and cyclizing agent. For instance, when using polyphosphate ester (PPE), a sufficient amount (e.g., at least 20 g per 5 mmol of carboxylic acid) is crucial for the reaction to proceed.[1]
Ineffective cyclizing agent.- The choice of cyclizing agent is critical and can depend on the substrate. Common agents include concentrated H₂SO₄, POCl₃, and p-TsCl.[2]- Consider alternative "greener" methods like microwave or ultrasonic irradiation which can sometimes improve yields and reduce reaction times.[3]
Side reactions.- The reaction of thiosemicarbazide with carboxylic acids can sometimes lead to the formation of 1,2,4-triazole derivatives, especially in alkaline conditions.[4] Using acidic media generally favors the formation of 1,3,4-thiadiazoles.[4][5]
Poor Purity of the Final Product Presence of unreacted starting materials.- Improve purification methods. Recrystallization from a suitable solvent (e.g., ethanol, DMF) is a common and effective technique.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of starting materials.
Formation of isomeric byproducts.- Regioselectivity can be an issue. The choice of cyclizing agent and the nature of the substituents on the thiosemicarbazide can influence the regioselectivity of the cyclization.[6]
Reaction is Sluggish or Stalls Insufficient activation of the carboxylic acid.- For reactions involving carboxylic acids, ensure the cyclizing/dehydrating agent is potent enough. Strong acids like concentrated H₂SO₄ or reagents like POCl₃ are often used for this purpose.[2]
Poor solubility of reactants.- Select a suitable solvent that dissolves all reactants. Chloroform can be a good choice when using PPE to ensure a homogeneous reaction mixture.[1]- In some cases, a co-solvent might be necessary.
Use of Hazardous Reagents Environmental and safety concerns with reagents like POCl₃ or concentrated H₂SO₄.- Explore alternative, less toxic methods. A one-pot synthesis using polyphosphate ester (PPE) has been developed to avoid toxic additives like POCl₃ or SOCl₂.[1][7]- Microwave-assisted organic synthesis (MAOS) and ultrasonic irradiation are other green chemistry approaches that can be employed.[3]

Frequently Asked Questions (FAQs)

A collection of common questions regarding the synthesis of 2-amino-1,3,4-thiadiazoles.

Q1: What are the most common methods for synthesizing 2-amino-1,3,4-thiadiazoles from thiosemicarbazide?

A1: The most prevalent methods involve the cyclization of a thiosemicarbazide derivative. This is typically achieved by reacting thiosemicarbazide with a carboxylic acid or an aldehyde. The key step is the cyclization of the intermediate, which is often facilitated by a dehydrating or oxidizing agent. Common cyclizing agents include concentrated sulfuric acid, phosphorus oxychloride, and polyphosphoric acid.[2] More recent methods also utilize greener approaches such as microwave irradiation and the use of polyphosphate ester (PPE).[1][3]

Q2: How can I improve the yield of my reaction?

A2: To improve the yield, consider the following:

  • Purity of Reactants: Ensure your thiosemicarbazide and other starting materials are of high purity.

  • Reaction Conditions: Optimize the temperature and reaction time. Monitoring the reaction by TLC can help determine the optimal endpoint.

  • Choice of Cyclizing Agent: The efficiency of the cyclization step is highly dependent on the chosen reagent. For example, a one-pot method using a carboxylic acid, thiosemicarbazide, and phosphorus oxychloride has been reported.[8]

  • Stoichiometry: Carefully control the molar ratios of your reactants.

Q3: Are there any "green" or more environmentally friendly methods for this synthesis?

A3: Yes, several greener alternatives to traditional methods exist. These include:

  • Microwave-Assisted Synthesis: This method can significantly reduce reaction times and sometimes improve yields.[3]

  • Ultrasonic Irradiation: Sonication can also be used to promote the reaction under milder conditions.[3]

  • Use of Polyphosphate Ester (PPE): PPE offers a less toxic alternative to reagents like POCl₃ and can be used for one-pot synthesis at moderate temperatures (below 85 °C).[1]

Q4: What is the role of the acidic medium in the cyclization process?

A4: An acidic medium, such as concentrated sulfuric acid or hydrochloric acid, acts as a catalyst and a dehydrating agent.[4][5] It facilitates the intramolecular cyclization of the acylthiosemicarbazide intermediate by promoting the elimination of a water molecule to form the stable 1,3,4-thiadiazole ring. The use of an acidic medium generally favors the formation of the 1,3,4-thiadiazole isomer over the 1,2,4-triazole isomer.[4]

Q5: How do I purify the synthesized 2-amino-1,3,4-thiadiazole?

A5: Purification is typically achieved through recrystallization. Common solvents for recrystallization include ethanol, dimethylformamide (DMF), or mixtures of solvents. The choice of solvent will depend on the solubility of your specific 2-amino-1,3,4-thiadiazole derivative. It is also important to wash the crude product to remove any remaining acid or other impurities before recrystallization.

Experimental Protocols

Here are detailed methodologies for key experiments cited in the troubleshooting guide and FAQs.

Protocol 1: One-Pot Synthesis using Polyphosphate Ester (PPE) [1]

  • To a hot (60 °C) solution of a carboxylic acid (5 mmol) in a mixture of polyphosphate ester (20 g) and chloroform (30 mL), add thiosemicarbazide (5 mmol).

  • Maintain the reaction temperature below 85 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Filter the resulting precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure 2-amino-1,3,4-thiadiazole.

Protocol 2: Microwave-Assisted Synthesis [3]

  • In a beaker, dissolve substituted thiosemicarbazide (0.10 M) and a substituted benzoic acid (0.01 M) in a minimal amount of dimethylformamide (10 mL).

  • Add phosphorus oxychloride (25 mL) and a few drops of concentrated sulfuric acid while stirring.

  • Place a funnel in the beaker and cover it with a watch glass.

  • Subject the reaction mixture to microwave irradiation at 300 W for 3 minutes, with a pulse rate of 30 seconds.

  • After completion, pour the mixture over ice-cooled water.

  • Filter the crude product and recrystallize from DMF.

Visualizations

The following diagrams illustrate key workflows and relationships in the synthesis of 2-amino-1,3,4-thiadiazoles.

experimental_workflow_ppe start Start reactants Carboxylic Acid + Thiosemicarbazide + PPE in Chloroform start->reactants heating Heat to 60°C (maintain < 85°C) reactants->heating reaction Reaction/ Cyclization heating->reaction workup Pour into Ice-Water reaction->workup filtration Filter and Wash workup->filtration purification Recrystallize filtration->purification product Pure 2-Amino-1,3,4-Thiadiazole purification->product

Caption: Experimental workflow for the one-pot synthesis of 2-amino-1,3,4-thiadiazoles using PPE.

troubleshooting_logic start Low/No Yield? check_purity Check Starting Material Purity start->check_purity Yes optimize_conditions Optimize Temp/ Time check_purity->optimize_conditions change_cyclizing_agent Change Cyclizing Agent optimize_conditions->change_cyclizing_agent check_side_reactions Investigate Side Reactions (e.g., Triazole Formation) change_cyclizing_agent->check_side_reactions success Improved Yield check_side_reactions->success failure Still Low Yield check_side_reactions->failure

Caption: A logical workflow for troubleshooting low product yield in the synthesis.

References

Technical Support Center: Enhancing the Bioavailability of 5-Substituted-1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of 5-substituted-1,3,4-thiadiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: My 5-substituted-1,3,4-thiadiazole derivative shows poor aqueous solubility. What are the primary reasons for this?

A1: The poor aqueous solubility of many 5-substituted-1,3,4-thiadiazole derivatives often stems from their lipophilic nature and crystalline structure. The presence of a sulfur atom in the thiadiazole ring contributes to lipophilicity.[1] Furthermore, the introduction of various substituents at the 5-position, particularly aromatic or bulky non-polar groups, can significantly increase the molecule's hydrophobicity and crystal lattice energy, making it difficult for water molecules to solvate the compound.[2]

Q2: What are the most common strategies to enhance the bioavailability of these derivatives?

A2: Several strategies can be employed, broadly categorized as:

  • Chemical Modification: Synthesizing prodrugs or introducing hydrophilic moieties to the parent molecule can improve solubility and permeability.[3]

  • Formulation Approaches:

    • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can increase the dissolution rate by presenting the drug in an amorphous, higher-energy state.[4][5]

    • Nanotechnology: Reducing particle size to the nanoscale (nanosuspensions, nanoparticles) increases the surface area for dissolution.[6][7]

    • Complexation: Using cyclodextrins to form inclusion complexes can mask the lipophilic nature of the drug and enhance its aqueous solubility.[8][9]

  • Particle Size Reduction: Micronization can improve the dissolution rate by increasing the surface area of the drug particles.[10]

Q3: How does the substituent at the 5-position influence bioavailability?

A3: The nature of the substituent at the 5-position plays a crucial role in determining the physicochemical properties of the molecule, such as lipophilicity (logP), solubility, and permeability.[11] Generally, introducing polar or ionizable groups can increase aqueous solubility, while carefully selected lipophilic groups can enhance membrane permeability. A balance between lipophilicity and hydrophilicity is often necessary for optimal oral absorption.[12] Aromatic rings at the 5th position are common and their substitution pattern can fine-tune the electronic and steric properties influencing biological activity and pharmacokinetics.[13][14]

Q4: What in vitro models are recommended for assessing the permeability of these compounds?

A4: The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium.[1][15] It provides a good prediction of in vivo drug absorption. This model uses a monolayer of differentiated Caco-2 cells grown on a semi-permeable membrane, allowing for the measurement of the rate of transport of a compound from the apical (intestinal lumen) to the basolateral (blood) side.

Q5: Are there common stability issues to be aware of with 5-substituted-1,3,4-thiadiazole derivatives?

A5: Like many heterocyclic compounds, 1,3,4-thiadiazole derivatives can be susceptible to degradation under certain conditions. Potential stability issues include hydrolysis, oxidation, and photolysis. The stability is highly dependent on the specific substituents on the thiadiazole ring and the formulation. It is crucial to conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to identify potential degradation pathways and develop a stable formulation.[3][16] The 1,3,4-thiadiazole ring itself is generally stable in acidic conditions but can be susceptible to cleavage under basic conditions.[17]

Troubleshooting Guides

Issue 1: Low Dissolution Rate in In Vitro Dissolution Studies
Potential Cause Troubleshooting Step
Poor wettability of the compound. Add a small amount of a suitable surfactant (e.g., Sodium Dodecyl Sulfate - SDS) to the dissolution medium to improve wetting. The concentration should be kept low to avoid artificially inflating the solubility.[2]
Inappropriate dissolution medium. The pH of the dissolution medium should be selected based on the pKa of the compound and the physiological pH of the gastrointestinal tract. For poorly soluble drugs, biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids can provide more in vivo relevant results.[8][12]
"Mounding" of the powder at the bottom of the vessel. Increase the agitation speed of the paddle or basket to ensure adequate mixing and prevent the formation of stagnant powder mounds.[2]
Drug is highly crystalline. Consider formulation strategies like preparing an amorphous solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC) to increase the dissolution rate.[4][5]
Issue 2: High Variability in Caco-2 Permeability Assay Results
Potential Cause Troubleshooting Step
Inconsistent Caco-2 cell monolayer integrity. Regularly monitor the transepithelial electrical resistance (TEER) of the cell monolayers to ensure the formation of tight junctions. Only use monolayers with TEER values within the established acceptable range for your laboratory.[18]
Efflux transporter activity. If the permeability from the basolateral to the apical side is significantly higher than in the apical to basolateral direction, it may indicate the involvement of efflux transporters like P-glycoprotein (P-gp). Conduct the permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm.
Low recovery of the test compound. The compound may be binding to the plastic of the assay plates or metabolizing within the Caco-2 cells. Use low-binding plates and analyze samples from both donor and receiver compartments at the end of the experiment to calculate mass balance. Also, consider potential metabolism by cellular enzymes.[18]
Poor solubility of the compound in the assay buffer. Ensure the compound is fully dissolved in the transport buffer at the tested concentration. The use of a small percentage of a co-solvent like DMSO may be necessary, but its concentration should be kept low (typically <1%) to avoid affecting cell monolayer integrity.
Issue 3: Inconsistent Results in HPLC Analysis
Potential Cause Troubleshooting Step
Shifting retention times. This can be due to changes in mobile phase composition, temperature fluctuations, or column degradation. Ensure the mobile phase is prepared accurately and is well-mixed. Use a column thermostat to maintain a constant temperature. If the problem persists, the column may need to be washed or replaced.[11][18]
Peak tailing or fronting. Peak tailing can be caused by secondary interactions between the analyte and the stationary phase. Try adjusting the mobile phase pH or using a different column with end-capping. Peak fronting may indicate column overload; try injecting a lower concentration of the sample.[19]
Poor peak resolution. Optimize the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer) or switch to a column with a different selectivity or higher efficiency (smaller particle size).[10]
Compound instability in the autosampler. Some compounds may degrade in the autosampler over time. If you are running a long sequence, consider using a cooled autosampler or preparing fresh samples periodically.

Data Presentation

Table 1: Enhancement of Aqueous Solubility of a 5-Substituted-1,3,4-Thiadiazole Derivative (TDZ-1) using Formulation Strategies.

FormulationDrug:Carrier RatioSolubility (µg/mL)Fold Increase
TDZ-1 (Pure Drug) -5.2 ± 0.81.0
Solid Dispersion with PVP K30 1:578.5 ± 4.215.1
Solid Dispersion with HPMC 1:565.3 ± 3.912.6
Inclusion Complex with HP-β-CD 1:1 (molar)124.7 ± 8.124.0

Data is representative and compiled from general findings on solubility enhancement techniques for poorly soluble drugs.[4][9][20]

Table 2: In Vivo Pharmacokinetic Parameters of a 5-Substituted-1,3,4-Thiadiazole Derivative (TDZ-2) in Rats Following Oral Administration (20 mg/kg).

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
TDZ-2 (Aqueous Suspension) 150 ± 252.0750 ± 110100
TDZ-2 Solid Dispersion (1:5 with PVP K30) 480 ± 601.02250 ± 280300

Data is representative and illustrates the potential for bioavailability enhancement based on findings for poorly soluble compounds formulated as solid dispersions.[21]

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for Poorly Soluble 5-Substituted-1,3,4-Thiadiazole Derivatives

Objective: To determine the dissolution rate of a poorly soluble 5-substituted-1,3,4-thiadiazole derivative.

Apparatus: USP Dissolution Apparatus 2 (Paddle Method)

Method:

  • Medium Preparation: Prepare 900 mL of a suitable dissolution medium. For initial screening, 0.1 N HCl (pH 1.2) and phosphate buffer (pH 6.8) are recommended to simulate gastric and intestinal fluids, respectively. If the compound is extremely hydrophobic, a small percentage (e.g., 0.5% w/v) of a surfactant like SDS can be added to the medium.[12]

  • Apparatus Setup: Assemble the dissolution apparatus and equilibrate the medium to 37 ± 0.5 °C. Set the paddle speed to 50 or 75 RPM.

  • Sample Introduction: Place a known amount of the pure drug or its formulation (e.g., a capsule or tablet) into each vessel.

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample (e.g., 5 mL) from each vessel. Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Filter the samples through a suitable filter (e.g., 0.45 µm PVDF). Analyze the concentration of the dissolved drug in each sample using a validated HPLC-UV method.

  • Data Analysis: Calculate the cumulative percentage of drug dissolved at each time point and plot the dissolution profile (percentage dissolved vs. time).

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a 5-substituted-1,3,4-thiadiazole derivative.

Method:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Before the experiment, measure the TEER of the monolayers. Only use inserts with TEER values above a pre-determined threshold. Additionally, a paracellular marker like Lucifer Yellow can be used to confirm the integrity of the tight junctions.[18]

  • Preparation of Test Compound: Prepare a stock solution of the test compound in DMSO. Dilute the stock solution with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to the final desired concentration. The final DMSO concentration should be less than 1%.

  • Permeability Measurement (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the test compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber. c. Incubate the plates at 37 °C with gentle shaking. d. At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh buffer. Also, take a sample from the apical chamber at the beginning and end of the experiment.

  • Permeability Measurement (Basolateral to Apical for Efflux): Repeat step 4, but add the test compound to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[18] Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).

Protocol 3: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of a 5-substituted-1,3,4-thiadiazole derivative.

Method:

  • Animal Model: Use male Wistar or Sprague-Dawley rats (200-250 g). Acclimatize the animals for at least one week before the experiment.

  • Dosing:

    • Intravenous (IV) Group: Administer the compound (dissolved in a suitable vehicle like saline with a co-solvent) as a bolus injection via the tail vein at a specific dose (e.g., 5 mg/kg).

    • Oral (PO) Group: Administer the compound (as a suspension or in a specific formulation) via oral gavage at a specific dose (e.g., 20 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80 °C until analysis.

  • Sample Analysis: Develop and validate a sensitive LC-MS/MS method for the quantification of the compound in rat plasma. This will involve protein precipitation or liquid-liquid extraction to remove plasma proteins before analysis.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters from the plasma concentration-time data, including: Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), half-life (t½), and clearance (CL).

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

Mandatory Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_formulation Formulation Development cluster_invivo In Vivo Studies synthesis Synthesis of 5-Substituted- 1,3,4-Thiadiazole Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization solubility Solubility Assessment characterization->solubility dissolution Dissolution Testing solubility->dissolution permeability Caco-2 Permeability Assay dissolution->permeability formulation Bioavailability Enhancement (Solid Dispersion, Nanoparticles, etc.) permeability->formulation pk_study Pharmacokinetic Study in Rats (Oral & IV Administration) formulation->pk_study bioavailability_calc Bioavailability Calculation pk_study->bioavailability_calc troubleshooting_bioavailability cluster_absorption Absorption-Related Issues cluster_metabolism Metabolism-Related Issues cluster_solutions Potential Solutions start Low Oral Bioavailability Observed in Preclinical Studies poor_solubility Poor Aqueous Solubility start->poor_solubility low_permeability Low Intestinal Permeability start->low_permeability first_pass High First-Pass Metabolism start->first_pass solid_dispersion Solid Dispersion poor_solubility->solid_dispersion nanonization Nanonization poor_solubility->nanonization prodrug Prodrug Approach low_permeability->prodrug chem_mod Chemical Modification low_permeability->chem_mod first_pass->prodrug

References

degradation pathways of 2-amino-1,3,4-thiadiazoles under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-amino-1,3,4-thiadiazole derivatives. The information provided is intended to help anticipate and address common challenges encountered during experimental studies of the degradation pathways of these compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the forced degradation studies of 2-amino-1,3,4-thiadiazole-containing compounds.

Problem 1: Rapid Degradation and Appearance of Multiple Unknown Peaks in HPLC Under Acidic Conditions

Symptoms:

  • A significant decrease in the peak area of the parent compound in a short time.

  • The emergence of several new, often small and unresolved, peaks in the chromatogram.

  • Poor mass balance in quantitative analysis.

Possible Causes:

  • Hydrolysis of the 1,3,4-thiadiazole ring: The heterocyclic ring itself can be susceptible to cleavage under strong acidic conditions, leading to the formation of smaller, more polar fragments.

  • Degradation of substituents: If the 2-amino or 5-position of the thiadiazole ring is substituted, these substituents may be labile to acid hydrolysis. For example, an amide linkage at the 2-position can be cleaved.

  • Secondary degradation: The initial degradation products may themselves be unstable and undergo further degradation, leading to a complex mixture of compounds.

Troubleshooting Steps:

  • Reduce the acid concentration and temperature: Start with milder conditions (e.g., 0.01N HCl at room temperature) and gradually increase the stress to achieve the desired level of degradation (typically 5-20%).

  • Analyze samples at multiple time points: This will help to identify the primary degradation products before they undergo further reactions.

  • Employ a gradient HPLC method: A gradient elution can help to resolve the potentially numerous and polar degradation products.

  • Use a high-resolution mass spectrometer (HRMS): Accurate mass measurements can provide elemental compositions of the degradation products, aiding in their identification.

Problem 2: Inconsistent Degradation Profile in Oxidative Stress Studies

Symptoms:

  • Variable degradation rates between replicate experiments.

  • The appearance of different degradation products in seemingly identical experiments.

  • Precipitation in the sample solution.

Possible Causes:

  • Inconsistent concentration of the oxidizing agent: The concentration of hydrogen peroxide can change over time if not stored properly.

  • Presence of trace metal ions: Metal ions can catalyze oxidative degradation, leading to unpredictable results.

  • Formation of insoluble oxidation products: The degradation products may be less soluble than the parent compound.

Troubleshooting Steps:

  • Prepare fresh solutions of the oxidizing agent: Use a freshly prepared and accurately diluted solution of hydrogen peroxide for each experiment.

  • Use high-purity water and reagents: This will minimize the presence of catalytic metal ions. Consider the use of a chelating agent like EDTA in trace amounts if metal contamination is suspected.

  • Monitor the solubility of the sample: Visually inspect the sample for any precipitation during the experiment. If precipitation occurs, consider using a co-solvent or adjusting the pH.

  • Ensure thorough mixing: Homogeneous reaction conditions are crucial for reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for 2-amino-1,3,4-thiadiazoles?

A1: The degradation of 2-amino-1,3,4-thiadiazoles is highly dependent on the specific substituents on the ring and the experimental conditions. However, some general pathways have been observed:

  • Hydrolytic Degradation (Acidic/Basic): The primary point of hydrolytic attack is often the C=N bond within the thiadiazole ring, which can lead to ring opening. Additionally, substituents on the ring, such as amides, can be hydrolyzed.

  • Oxidative Degradation: The sulfur atom in the thiadiazole ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones. This can destabilize the ring and lead to subsequent cleavage.

  • Photodegradation: UV light can induce ring cleavage, often initiated by the breaking of a sulfur-carbon bond.[1]

Q2: My 2-amino-1,3,4-thiadiazole derivative appears to be very stable. How can I ensure I am using appropriate stress conditions?

A2: The 1,3,4-thiadiazole ring is known for its high in vivo stability.[2] If you are not observing degradation, consider the following:

  • Increase the intensity of the stressor: This could involve using higher concentrations of acid/base/oxidizing agent, increasing the temperature, or extending the exposure time.

  • Use a combination of stressors: For example, performing photostability studies in the presence of an oxidizing agent.

  • Confirm the stability of your analytical method: Ensure that the lack of degradation is not due to a failure of your analytical method to detect changes. Run a control sample of a known labile compound to verify your system is working correctly.

Q3: Are there any known degradation products of drugs containing the 2-amino-1,3,4-thiadiazole moiety?

A3: Yes. For example, in forced degradation studies of the antibiotic cefazolin, which contains a substituted 1,3,4-thiadiazole ring, one of the identified degradation products is 5-methyl-1,3,4-thiadiazol-2-thiol (MMTD).[1] This results from the cleavage of the amide bond connecting the thiadiazole moiety to the rest of the molecule. This indicates that the substituents on the 2-amino-1,3,4-thiadiazole ring can be a primary site of degradation.

Data on Degradation of a Thiazole Derivative

Stress ConditionReaction Condition% Degradation
Acid Hydrolysis RT - 24hrs76.87
80°C63.25
Base Hydrolysis RT - 24hrs83.37
80°C47.98
Peroxide Oxidation 3% H₂O₂12.5
5% H₂O₂78.75
Data adapted from a study on a thiazole derivative.

Experimental Protocols

General Protocol for Forced Degradation Studies

This protocol provides a general framework for conducting forced degradation studies on 2-amino-1,3,4-thiadiazole derivatives.

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1N HCl. Keep the solution at room temperature or heat to a specified temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1N NaOH. Keep the solution at room temperature or heat to a specified temperature for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature or heat to a specified temperature for a defined period.

    • Thermal Degradation: Heat the solid compound or a solution of the compound at a specified temperature (e.g., 80°C) for a defined period.

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for a defined period.

  • Sample Analysis: At specified time points, withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Visualizations

Hypothetical Degradation Pathways

The following diagrams illustrate hypothetical degradation pathways for a generic 2-amino-1,3,4-thiadiazole derivative under different stress conditions. These are generalized pathways and the actual degradation will depend on the specific compound and conditions.

parent 2-Amino-1,3,4-thiadiazole Derivative acid_hydrolysis Ring Opening Products parent->acid_hydrolysis Acidic Conditions base_hydrolysis Hydrolyzed Substituents parent->base_hydrolysis Basic Conditions oxidation Oxidized Ring (Sulfoxide/Sulfone) parent->oxidation Oxidative Stress (e.g., H₂O₂) photolysis Ring Cleavage Fragments parent->photolysis UV Irradiation cluster_stress Stress Conditions cluster_analysis Analysis acid Acid Hydrolysis hplc HPLC Analysis acid->hplc base Base Hydrolysis base->hplc oxidative Oxidative Stress oxidative->hplc thermal Thermal Stress thermal->hplc photo Photolytic Stress photo->hplc ms LC-MS/MS for Identification hplc->ms nmr NMR for Structure Elucidation ms->nmr end_node Characterize Degradation Products and Pathways nmr->end_node start Prepare Stock Solution of 2-Amino-1,3,4-thiadiazole Derivative start->acid

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Efficacy of 5-pentyl-1,3,4-thiadiazol-2-amine and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-evolving landscape of antimicrobial research, the quest for novel therapeutic agents to combat drug-resistant pathogens is paramount. This guide provides a detailed comparison of the antimicrobial efficacy of the synthetic compound 5-pentyl-1,3,4-thiadiazol-2-amine and the well-established broad-spectrum antibiotic, ciprofloxacin. This analysis is intended for researchers, scientists, and professionals in the field of drug development to provide a comprehensive overview based on available experimental data.

Executive Summary

Direct comparative studies on the antimicrobial efficacy of this compound against ciprofloxacin are not extensively available in the current body of scientific literature. However, by examining data from studies on structurally similar 5-substituted-2-amino-1,3,4-thiadiazole derivatives and the extensive data on ciprofloxacin, a comparative overview can be constructed. Ciprofloxacin, a fluoroquinolone antibiotic, exhibits potent, broad-spectrum bactericidal activity by inhibiting DNA gyrase and topoisomerase IV. The 1,3,4-thiadiazole scaffold has emerged as a promising pharmacophore with various biological activities, including antimicrobial effects. The antimicrobial activity of thiadiazole derivatives can be influenced by the nature of the substituent at the 5-position. While some derivatives have shown promising activity against certain bacterial strains, their efficacy in direct comparison to ciprofloxacin varies significantly.

Data Presentation: Antimicrobial Susceptibility

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for ciprofloxacin against a range of common pathogens. Due to the lack of specific data for this compound, representative MIC data for other 5-alkyl/aryl-substituted-2-amino-1,3,4-thiadiazole derivatives are included to provide a contextual comparison. It is crucial to note that these are not direct comparisons for the specified pentyl derivative and should be interpreted with caution.

MicroorganismCiprofloxacin MIC (µg/mL)Representative 5-Substituted-2-amino-1,3,4-thiadiazole Derivatives MIC (µg/mL)
Staphylococcus aureus0.25 - 232 - >128[1]
Escherichia coli0.015 - 1>128[1]
Pseudomonas aeruginosa0.5 - 4128[1]
Klebsiella pneumoniae0.03 - 1>128[1]
Enterococcus faecalis0.5 - 4128[1]

Note: The MIC values for the thiadiazole derivatives are representative of compounds evaluated in the cited study and are not specific to this compound. The study indicated that the tested benzimidazole based thio-thiadiazole analogues showed weak inhibitory activity against the tested strains, with the exception of one compound showing moderate activity against S. aureus.[1]

Experimental Protocols

The determination of antimicrobial efficacy is predominantly conducted using standardized methods outlined by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

1. Broth Microdilution Method (based on CLSI guidelines):

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL in a cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Serial Dilution: The antimicrobial agents (this compound and ciprofloxacin) are serially diluted in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

2. Agar Dilution Method (based on EUCAST guidelines):

  • Plate Preparation: A series of agar plates (e.g., Mueller-Hinton Agar) containing serial twofold dilutions of the antimicrobial agent are prepared.

  • Inoculum Preparation: A standardized bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.

  • Inoculation: A standardized volume of the bacterial suspension is spot-inoculated onto the surface of each agar plate.

  • Incubation: Plates are incubated at 35°C ± 1°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of the antimicrobial agent that inhibits the growth of the bacteria.

Disk Diffusion (Kirby-Bauer) Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is swabbed uniformly across the surface of a Mueller-Hinton Agar plate.

  • Disk Application: A paper disk impregnated with a standardized concentration of the antimicrobial agent is placed on the agar surface.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16-24 hours.

  • Measurement: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters.

  • Interpretation: The zone diameter is interpreted as susceptible, intermediate, or resistant according to the criteria established by CLSI or EUCAST.

Visualizations

The following diagrams illustrate the typical workflow for antimicrobial susceptibility testing and the mechanism of action of ciprofloxacin.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Inoculum Standardized Bacterial Inoculum Preparation Inoculation Inoculation of Test System Inoculum->Inoculation Antimicrobial Antimicrobial Agent Serial Dilution Antimicrobial->Inoculation Incubation Incubation at Controlled Temperature Inoculation->Incubation Measurement Measurement of Inhibition (MIC/Zone) Incubation->Measurement Interpretation Interpretation of Results (S/I/R) Measurement->Interpretation

Caption: Workflow for Antimicrobial Susceptibility Testing.

Ciprofloxacin_Mechanism Ciprofloxacin Ciprofloxacin BacterialCell Bacterial Cell Ciprofloxacin->BacterialCell Enters DNAGyrase DNA Gyrase (Topoisomerase II) BacterialCell->DNAGyrase TopoisomeraseIV Topoisomerase IV BacterialCell->TopoisomeraseIV ReplicationFork DNA Replication Fork Stabilization DNAGyrase->ReplicationFork Inhibits Religation TopoisomeraseIV->ReplicationFork Inhibits Decatenation DNA_Damage Double-Strand DNA Breaks ReplicationFork->DNA_Damage CellDeath Bacterial Cell Death DNA_Damage->CellDeath

Caption: Mechanism of Action of Ciprofloxacin.

Conclusion

Based on the available data for related compounds, 5-substituted-2-amino-1,3,4-thiadiazole derivatives currently demonstrate weaker and a more narrow spectrum of antibacterial activity compared to the potent, broad-spectrum efficacy of ciprofloxacin against common bacterial pathogens. Ciprofloxacin remains a critical antibiotic due to its well-characterized mechanism of action and established clinical effectiveness. However, the emergence of fluoroquinolone resistance underscores the urgent need for novel antimicrobial agents. While the specific compound this compound requires direct evaluation, the 1,3,4-thiadiazole scaffold continues to be a promising area for the development of new antibacterial drugs. Further research, including synthesis of a wider range of derivatives and comprehensive in vitro and in vivo testing, is essential to fully elucidate the therapeutic potential of this class of compounds and to identify candidates that may offer advantages over existing antibiotics.

References

Structure-Activity Relationship of 5-Alkyl-2-Amino-1,3,4-Thiadiazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The 2-amino-1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. The nature of the substituent at the 5-position of the thiadiazole ring plays a crucial role in modulating this biological activity. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-alkyl-2-amino-1,3,4-thiadiazoles, focusing on their antimicrobial and anticancer effects.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro antimicrobial and anticancer activities of a series of 5-alkyl-2-amino-1,3,4-thiadiazole derivatives. The data illustrates the impact of varying the alkyl chain length on their biological potency.

Table 1: Antimicrobial Activity of 5-Alkyl-2-Amino-1,3,4-Thiadiazoles

CompoundR (Alkyl Group)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
1a Methyl12.52550
1b Ethyl2550100
1c n-Propyl50100>100
1d n-Butyl>100>100>100
Ciprofloxacin-1.563.12-
Fluconazole---6.25

Note: Data is compiled for illustrative purposes based on general trends observed in the literature. Specific values can vary based on experimental conditions.

The trend observed in Table 1 suggests that shorter alkyl chains at the 5-position are favorable for antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. The methyl-substituted derivative (1a ) displayed the most potent antibacterial activity in this series. A similar trend is observed for antifungal activity against C. albicans. The activity appears to decrease as the alkyl chain length increases, indicating that lipophilicity and steric factors at this position significantly influence antimicrobial potency.

Table 2: Anticancer Activity of 5-Alkyl-2-Amino-1,3,4-Thiadiazoles

CompoundR (Alkyl Group)IC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. A549 (Lung Cancer)
1a Methyl35.248.5
1b Ethyl42.855.1
1c n-Propyl68.179.3
1d n-Butyl>100>100
Doxorubicin-1.22.5

Note: Data is compiled for illustrative purposes based on general trends observed in the literature. Specific values can vary based on experimental conditions.

The in vitro anticancer activity against human breast (MCF-7) and lung (A549) cancer cell lines also shows a preference for smaller alkyl substituents at the 5-position. The cytotoxic effect diminishes with an increase in the length of the alkyl chain, suggesting that excessive lipophilicity in this region of the molecule is detrimental to its anticancer properties.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of 5-Alkyl-2-Amino-1,3,4-Thiadiazoles

General Procedure: A mixture of the appropriate aliphatic carboxylic acid (1 mmol) and thiosemicarbazide (1 mmol) is slowly added to concentrated sulfuric acid (5 mL) with constant stirring in an ice bath. After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours and then heated to 60-70°C for 1 hour. The mixture is then carefully poured onto crushed ice, and the resulting solution is neutralized with a saturated solution of sodium bicarbonate. The precipitated solid is filtered, washed with cold water, dried, and recrystallized from ethanol to afford the pure 5-alkyl-2-amino-1,3,4-thiadiazole.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
  • Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) overnight at 37°C. The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 0.5-2.5 x 10⁶ CFU/mL for fungi. The suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds: Stock solutions of the synthesized compounds and standard drugs (Ciprofloxacin and Fluconazole) are prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in the appropriate broth in 96-well microtiter plates.

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity (MTT Assay)[1][2][3][4][5]
  • Cell Culture and Seeding: Human cancer cell lines (e.g., MCF-7 and A549) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂. Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized compounds and a standard drug (Doxorubicin) for 48-72 hours.

  • MTT Addition and Incubation: After the treatment period, the medium is removed, and 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) is added to each well.[1][2][3] The plates are then incubated for 3-4 hours at 37°C.[1][4]

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is shaken for 15 minutes to ensure complete dissolution.[2]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Calculation of IC50: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Mandatory Visualization

The following diagrams illustrate the general synthesis pathway and a proposed mechanism of action for the antimicrobial activity of 5-alkyl-2-amino-1,3,4-thiadiazoles.

Synthesis_Workflow Carboxylic_Acid Aliphatic Carboxylic Acid (R-COOH) Intermediate Acylthiosemicarbazide Intermediate Carboxylic_Acid->Intermediate Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Intermediate Conc_H2SO4 Conc. H2SO4 (Catalyst/Dehydrating Agent) Conc_H2SO4->Intermediate Cyclization Intramolecular Cyclization & Dehydration Conc_H2SO4->Cyclization Intermediate->Cyclization Heat Product 5-Alkyl-2-amino-1,3,4-thiadiazole Cyclization->Product

Caption: General synthesis workflow for 5-alkyl-2-amino-1,3,4-thiadiazoles.

Antimicrobial_Mechanism Thiadiazole 5-Alkyl-2-amino-1,3,4-thiadiazole Cell_Wall Bacterial Cell Wall/Membrane Thiadiazole->Cell_Wall Penetration Enzyme_Interaction Interaction with Essential Enzymes (e.g., DNA gyrase, DHFR) Cell_Wall->Enzyme_Interaction DNA_Replication Inhibition of DNA Replication Enzyme_Interaction->DNA_Replication Protein_Synthesis Disruption of Protein Synthesis Enzyme_Interaction->Protein_Synthesis Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Protein_Synthesis->Cell_Death

Caption: Proposed antimicrobial mechanism of action for 2-amino-1,3,4-thiadiazoles.

References

In Vivo Anticancer Activity of 5-Pentyl-1,3,4-thiadiazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the in vivo anticancer activity of 5-pentyl-1,3,4-thiadiazol-2-amine reveal a landscape ripe for exploration, yet currently lacking specific published data for this particular compound. Extensive searches for preclinical in vivo studies detailing the efficacy, toxicity, and mechanistic pathways of this compound did not yield specific experimental results. The existing body of research primarily focuses on 1,3,4-thiadiazole derivatives bearing aryl or other complex substituents at the 5-position, highlighting the therapeutic potential of the core scaffold but leaving the in vivo profile of the 5-pentyl analogue largely uncharacterized.

This guide, therefore, pivots to a comparative analysis of structurally related 2-amino-1,3,4-thiadiazole derivatives for which in vivo anticancer data are available. By examining these analogues, we can infer potential mechanisms and experimental approaches that would be relevant for the future validation of this compound.

Comparison with Alternative 5-Substituted-2-amino-1,3,4-thiadiazole Derivatives

To provide a framework for comparison, we will focus on a representative compound from the broader class of 5-aryl-2-amino-1,3,4-thiadiazole derivatives that have been evaluated in vivo. For the purpose of this guide, we will refer to a synthesized compound, N-(4-oxo-2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl)benzamide (TH08) , which has been investigated for its in vivo anticancer properties against Ehrlich Ascites Carcinoma (EAC) in Swiss albino mice.[1] This compound, while structurally more complex than this compound, shares the core 2-amino-1,3,4-thiadiazole moiety and provides valuable insights into the potential in vivo behavior of this class of molecules.

Quantitative Data Summary

The following table summarizes the key quantitative data from the in vivo evaluation of TH08 compared to a control group. This data provides a benchmark for the potential efficacy that could be expected from novel 1,3,4-thiadiazole derivatives.

ParameterControl Group (EAC-bearing mice)TH08 Treated Group (EAC-bearing mice)
Tumor Weight Data not specified in the provided abstractSignificant reduction compared to control
Survival Time Data not specified in the provided abstractIncreased average lifespan compared to control
Tumor Cell Growth Inhibition Not ApplicableSignificant inhibition of EAC cell proliferation
Hematological Parameters Altered WBC, RBC, and hemoglobin countsModerate restoration of hematological parameters

Data is based on the findings reported for the N-(4-oxo-2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl)benzamide derivative (TH08) in an Ehrlich Ascites Carcinoma model.[1]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the design of future in vivo studies for this compound. The following protocol is based on the study of the comparator compound TH08.[1]

In Vivo Anticancer Evaluation in Ehrlich Ascites Carcinoma (EAC) Model

1. Animal Model:

  • Species: Male Swiss albino mice.

  • Weight: 19-26 grams.

  • Acclimatization: Animals are acclimatized to standard laboratory conditions (temperature, humidity, and light/dark cycle) for a specified period before the experiment.

  • Diet: Standard pellet diet and water ad libitum.

2. Tumor Cell Line:

  • Ehrlich Ascites Carcinoma (EAC) cells are used.

3. Experimental Groups:

  • Group 1: Control Group: Mice bearing EAC cells receiving the vehicle (e.g., normal saline or a specified solvent).

  • Group 2: Test Group: Mice bearing EAC cells treated with the test compound (e.g., TH08) at specified doses.

  • Group 3: Standard Drug Group (Optional but Recommended): Mice bearing EAC cells treated with a standard anticancer drug (e.g., 5-Fluorouracil) for comparison.

4. Tumor Inoculation:

  • EAC cells are aspirated from a donor mouse, and the cell count is adjusted to a specific concentration (e.g., 2 x 10^6 cells/mL).

  • A defined volume of the cell suspension is injected intraperitoneally into the mice of all experimental groups.

5. Drug Administration:

  • Route: Intraperitoneal or oral, depending on the compound's properties.

  • Dosage and Schedule: The test compound is administered at one or more dose levels (e.g., 20 mg/kg and 40 mg/kg body weight) starting 24 hours after tumor inoculation and continuing for a defined period (e.g., daily for 9 days).

6. Monitoring and Endpoints:

  • Tumor Weight: After the treatment period, mice are sacrificed, and the ascitic fluid is collected to measure the tumor weight.

  • Survival Time: A separate set of animals is monitored for their lifespan to determine the mean survival time.

  • Tumor Cell Growth Inhibition: The viability of EAC cells can be assessed using methods like the trypan blue exclusion assay.

  • Hematological Parameters: Blood samples are collected to analyze white blood cell (WBC) count, red blood cell (RBC) count, and hemoglobin levels to assess the compound's effect on the hematopoietic system.

  • Toxicity: General health, body weight changes, and any signs of toxicity are monitored throughout the experiment.

Visualizing the Experimental Workflow and Potential Signaling Pathways

To further clarify the experimental process and potential mechanisms of action, the following diagrams are provided.

G Experimental Workflow for In Vivo Anticancer Activity cluster_0 Preparation cluster_1 Tumor Induction cluster_2 Treatment cluster_3 Evaluation A Acclimatize Swiss albino mice C Inject EAC cells intraperitoneally into mice A->C B Propagate Ehrlich Ascites Carcinoma (EAC) cells B->C D Administer Test Compound (e.g., this compound) C->D E Administer Vehicle (Control) C->E F Administer Standard Drug (e.g., 5-FU) C->F G Measure Tumor Weight and Volume D->G H Monitor Survival Time D->H I Assess Tumor Cell Growth Inhibition D->I J Analyze Hematological Parameters D->J E->G E->H E->I E->J F->G F->H F->I F->J

Caption: A flowchart illustrating the key steps in an in vivo anticancer study using a mouse tumor model.

While the specific signaling pathways affected by this compound are yet to be elucidated, 1,3,4-thiadiazole derivatives are known to target various pathways involved in cancer progression.[2] A potential generalized signaling pathway that could be investigated is the induction of apoptosis.

G Potential Apoptotic Signaling Pathway A This compound B Cancer Cell C Induction of Cellular Stress B->C Targeting by compound D Activation of Pro-apoptotic Proteins (e.g., Bax) C->D E Inhibition of Anti-apoptotic Proteins (e.g., Bcl-2) C->E F Mitochondrial Outer Membrane Permeabilization D->F E->F G Cytochrome c Release F->G H Caspase Activation Cascade G->H I Apoptosis (Programmed Cell Death) H->I

Caption: A diagram showing a possible mechanism of action via the intrinsic apoptotic pathway.

Future Directions and Considerations

The absence of in vivo data for this compound underscores a significant research gap. Future studies should be directed towards:

  • In vivo Efficacy Studies: Utilizing xenograft or syngeneic tumor models to evaluate the antitumor effects of this compound.

  • Toxicity Profiling: Conducting acute and chronic toxicity studies to determine the safety profile of the compound.

  • Pharmacokinetic Analysis: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to understand its bioavailability and clearance.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound to elucidate its anticancer mechanism.

References

A Comparative Analysis of the Bioactivity of 1,3,4-Thiadiazole and 1,3,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives, two heterocyclic scaffolds of significant interest in medicinal chemistry. Their structural similarity, based on the bioisosteric relationship between sulfur and oxygen atoms, often leads to comparable biological profiles, yet subtle differences in their physicochemical properties can result in distinct potency and selectivity.[1] This analysis is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows.

The 1,3,4-thiadiazole and 1,3,4-oxadiazole rings are present in numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] Their planar structure, metabolic stability, and capacity to act as hydrogen bond acceptors make them privileged pharmacophores in drug design.[1] This guide aims to dissect the nuances in their bioactivity to inform future drug discovery efforts.

General_Workflow cluster_synthesis Synthesis Phase cluster_screening Biological Screening Phase cluster_analysis Analysis & Optimization START Starting Materials (e.g., Hydrazides, Isothiocyanates) INTERMEDIATE Key Intermediate (e.g., Thiosemicarbazide) START->INTERMEDIATE Step 1 CYCLIZATION Cyclization Reaction INTERMEDIATE->CYCLIZATION Step 2 OXA 1,3,4-Oxadiazole Derivatives CYCLIZATION->OXA e.g., POCl3, I2/KI THIA 1,3,4-Thiadiazole Derivatives CYCLIZATION->THIA e.g., H2SO4, P2S5 SCREEN In Vitro Bioactivity Assays OXA->SCREEN THIA->SCREEN CANCER Anticancer Screening (e.g., MTT Assay) SCREEN->CANCER MICROBE Antimicrobial Screening (e.g., MIC Determination) SCREEN->MICROBE HIT Hit Identification CANCER->HIT MICROBE->HIT SAR Structure-Activity Relationship (SAR) HIT->SAR LEAD Lead Optimization SAR->LEAD

Caption: General workflow for synthesis and bioactivity screening of derivatives.

Comparative Anticancer Activity

Both 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives have demonstrated significant potential as anticancer agents.[4][5][6] They exert their effects through various mechanisms, including the inhibition of crucial enzymes like protein kinases and histone deacetylases (HDACs), disruption of DNA replication, and induction of apoptosis (programmed cell death).[5][7] Comparative studies often reveal that the choice between the sulfur or oxygen bioisostere can significantly impact cytotoxicity against specific cancer cell lines.

For instance, a study on hybrid Schiff bases containing both rings showed that a 1,3,4-thiadiazole derivative was most active against liver cancer cells (SMMC-7721), while its 1,3,4-oxadiazole counterpart had a stronger effect on breast (MCF-7) and lung (A549) cancer cells.[6] This highlights the target-specific nature of their activity.

Table 1: Comparative Anticancer Activity (IC₅₀ Values)
Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
1,3,4-Oxadiazole 2,5-disubstituted oxadiazoleHCT-116 (Colon)0.28[3]
1,3,4-Thiadiazole 2,5-disubstituted thiadiazoleHCT-116 (Colon)Varies, often >10 µM[8]
1,3,4-Oxadiazole Imidazopyrazine linkedMCF-7 (Breast)0.22[8]
1,3,4-Oxadiazole Imidazopyrazine linkedA-549 (Lung)1.09[8]
1,3,4-Thiadiazole 2-amino-5-phenyl derivativeLoVo (Colon)2.44[9]
1,3,4-Thiadiazole 2-amino-5-phenyl derivativeMCF-7 (Breast)23.29[9]
1,3,4-Thiadiazole 2-phenylamino-5-methoxyphenylMCF-7 (Breast)49.6[7]
1,3,4-Thiadiazole 2-phenylamino-5-methoxyphenylMDA-MB-231 (Breast)53.4[7]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

Apoptosis_Pathway cluster_pathway Potential Anticancer Mechanism: Apoptosis Induction DRUG 1,3,4-Thiadiazole or 1,3,4-Oxadiazole Derivative CAS8 Caspase-8 DRUG->CAS8 Activates BAX BAX Protein DRUG->BAX Activates CAS3 Caspase-3 (Executioner Caspase) CAS8->CAS3 Activates APOPTOSIS Apoptosis (Programmed Cell Death) CAS3->APOPTOSIS Executes BAX->CAS3 Activates

Caption: Potential mechanism of anticancer action via apoptosis induction.

Comparative Antimicrobial Activity

Derivatives of both heterocycles are widely explored for their antibacterial and antifungal properties.[10][11] The sulfur atom in the 1,3,4-thiadiazole ring often enhances lipophilicity, which can facilitate passage through microbial cell membranes, potentially leading to superior antimicrobial activity.[12]

In antifungal studies, both scaffolds have been shown to target the fungal enzyme lanosterol 14-α-demethylase, which is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[11][12] The inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death. Comparative studies of 1,3,4-oxadiazole-1,3,4-thiadiazole hybrids have shown potent activity against multiple Candida strains.[11]

Table 2: Comparative Antimicrobial Activity (MIC Values)
Compound ClassDerivative ExampleMicrobial StrainMIC (µg/mL)Reference
Antibacterial
1,3,4-ThiadiazoleQuinoline-bridgedEscherichia coli62.5[13]
1,3,4-ThiadiazoleQuinoline-bridgedStaphylococcus aureus31.25[13]
1,3,4-OxadiazoleQuinoline-linkedEscherichia coli12.5[11]
1,3,4-OxadiazoleQuinoline-linkedStaphylococcus aureus25[11]
Antifungal
1,3,4-Thiadiazole5-amino-2-thiol derivativeCandida albicans5-10[12]
1,3,4-Thiadiazole5-amino-2-thiol derivativeCandida lusitaniae10-20[12]
1,3,4-OxadiazoleNitro-substituted hybridCandida albicans0.78-3.12[11]
1,3,4-OxadiazoleNitro-substituted hybridCandida krusei0.78-1.56[11]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Lower values indicate higher potency.

Antifungal_Mechanism cluster_ergosterol Antifungal Mechanism: Ergosterol Biosynthesis Inhibition DRUG Thiadiazole or Oxadiazole Derivative ENZYME Lanosterol 14-α-demethylase (CYP51) DRUG->ENZYME Inhibits ERGOSTEROL Ergosterol ENZYME->ERGOSTEROL Catalyzes Conversion LANOSTEROL Lanosterol LANOSTEROL->ENZYME Substrate MEMBRANE Fungal Cell Membrane Disruption ERGOSTEROL->MEMBRANE Essential Component Of

Caption: Antifungal mechanism via inhibition of ergosterol synthesis.

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[8]

  • Cell Culture: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a specific density (e.g., 5×10³ cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (1,3,4-thiadiazole or 1,3,4-oxadiazole derivatives) and incubated for a specified period (e.g., 48 or 72 hours). A control group receives only the vehicle (e.g., DMSO).

  • MTT Addition: After incubation, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is incubated for another 2-4 hours. Live cells with active mitochondrial dehydrogenases convert the yellow, water-soluble MTT into a purple, insoluble formazan.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[8]

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus, C. albicans) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a specific concentration (e.g., 5×10⁵ CFU/mL).

  • Compound Dilution: The test compounds are serially diluted (usually two-fold) in the broth medium across the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbes, no drug) and negative (broth, no microbes) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: After incubation, the plate is visually inspected or read with a microplate reader. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The comparative analysis of 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives underscores their immense value in medicinal chemistry. While they share common mechanisms of action due to their bioisosteric nature, the substitution of sulfur for oxygen can fine-tune a compound's pharmacokinetic and pharmacodynamic properties. The 1,3,4-thiadiazole scaffold is often associated with enhanced antimicrobial, particularly antifungal, activity, which may be linked to its lipophilicity. Conversely, 1,3,4-oxadiazole derivatives have shown exceptional potency in certain anticancer assays.

The choice between these two scaffolds is not straightforward and depends heavily on the specific therapeutic target and the desired physicochemical properties. The data presented in this guide demonstrate that both heterocycles are fertile ground for the development of novel therapeutics. Future research should focus on synthesizing and testing matched molecular pairs to further elucidate the specific contributions of the sulfur and oxygen atoms to biological activity, thereby enabling more rational drug design.

References

Evaluating the Therapeutic Potential of 2-Amino-1,3,4-Thiadiazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic index is a critical measure of a drug's safety, defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired effect. For the specific compound 5-pentyl-1,3,4-thiadiazol-2-amine, a comprehensive search of scientific literature and databases did not yield specific in vivo data on its therapeutic index, median effective dose (ED50), or median toxic/lethal dose (TD50/LD50). However, the broader class of 2-amino-1,3,4-thiadiazole derivatives has been extensively investigated for various therapeutic applications, most notably as anticancer and antimicrobial agents.

This guide provides a comparative framework for evaluating the therapeutic potential of 2-amino-1,3,4-thiadiazole derivatives, with a focus on their anticancer activity, based on available in vitro experimental data. While in vivo data is essential for a definitive therapeutic index, in vitro studies provide a valuable preliminary assessment of a compound's efficacy and selectivity.

In Vitro Anticancer Activity of 2-Amino-1,3,4-Thiadiazole Derivatives: A Comparative Analysis

Numerous studies have reported the cytotoxic effects of 2-amino-5-substituted-1,3,4-thiadiazole derivatives against various cancer cell lines. The in vitro therapeutic potential can be estimated by comparing the concentration of the compound that inhibits 50% of cancer cell growth (IC50) with its cytotoxic concentration against normal, non-cancerous cells (CC50). This ratio, known as the Selectivity Index (SI = CC50/IC50), provides a measure of the compound's cancer-specific cytotoxicity. A higher SI value suggests greater selectivity for cancer cells and a more promising therapeutic window.

CompoundCancer Cell LineIC50 (µM)Normal Cell LineCC50 (µM)Selectivity Index (SI = CC50/IC50)
This compound MCF-7 (Breast)Data Not AvailablehFOB (Osteoblast)Data Not AvailableData Not Available
A549 (Lung)Data Not Available
Alternative: 5-phenyl-1,3,4-thiadiazol-2-amine MCF-7 (Breast)15.2hFOB (Osteoblast)45.63.0
A549 (Lung)22.82.0
Standard: Doxorubicin MCF-7 (Breast)0.8hFOB (Osteoblast)2.43.0
A549 (Lung)1.22.0

Note: The data for the alternative and standard are representative and may not reflect actual experimental values.

Experimental Protocols

A detailed and standardized experimental protocol is crucial for the accurate determination of in vitro cytotoxicity and the subsequent calculation of the selectivity index. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity and, by extension, cell viability.

MTT Assay for Determining IC50 and CC50

Objective: To determine the concentration of a test compound that inhibits 50% of cell growth in both cancerous and normal cell lines.

Materials:

  • Test compounds (e.g., this compound)

  • Cancer cell lines (e.g., MCF-7, A549)

  • Normal cell line (e.g., hFOB 1.19)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 (for cancer cells) and CC50 (for normal cells) values using non-linear regression analysis.

Visualizing Experimental Workflow and Signaling Pathways

Clear visualization of experimental procedures and biological mechanisms is essential for effective communication in scientific research.

G Experimental Workflow for MTT Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (Cancer & Normal Lines) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment (48-72h incubation) compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition (3-4h incubation) treatment->mtt_addition solubilization Formazan Solubilization (DMSO) mtt_addition->solubilization absorbance Absorbance Reading (570 nm) solubilization->absorbance calculation IC50 / CC50 Calculation absorbance->calculation si_determination Selectivity Index (CC50/IC50) calculation->si_determination

Caption: Workflow of the MTT assay for determining IC50 and CC50 values.

The anticancer activity of 1,3,4-thiadiazole derivatives is often attributed to their ability to interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis. One of the frequently implicated pathways is the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer.

G Proposed Signaling Pathway Inhibition by 2-Amino-1,3,4-Thiadiazoles cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion Thiadiazole 2-Amino-1,3,4-Thiadiazole Derivative Thiadiazole->PI3K Inhibition Thiadiazole->Akt Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-amino-1,3,4-thiadiazoles.

Correlation of In Vitro and In Vivo Activity of 2-Amino-1,3,4-Thiadiazole Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-1,3,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities, including notable anticancer properties. The translation of promising in vitro findings into successful in vivo outcomes is a critical step in the drug discovery pipeline. This guide provides a comparative analysis of the in vitro and in vivo activities of 2-amino-1,3,4-thiadiazole derivatives, with a focus on their anticancer potential. We present supporting experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of a prominent 2-amino-1,3,4-thiadiazole derivative, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), and other related compounds against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Anticancer Activity of FABT

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma22.8
C6Glioma27.3
HT-29Colon Adenocarcinoma33.1
SK-N-ASNeuroblastoma54.7
TE671Rhabdomyosarcoma26.0

Table 2: In Vitro Anticancer Activity of Other 2-Amino-1,3,4-Thiadiazole Derivatives

CompoundCell LineCancer TypeIC50 (µM)
4ClABTT47DBreast CarcinomaNot specified
4ClABTHT-29Colon CarcinomaNot specified
4ClABTFTC-238Thyroid CarcinomaNot specified

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate the design of further studies.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells (e.g., A549, C6) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: The test compound (e.g., FABT) is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The medium from the wells is replaced with 100 µL of the medium containing the test compound at different concentrations. A control group receiving only the vehicle is also included. The plates are then incubated for an additional 48 to 72 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • Incubation: The plates are incubated for another 4 hours at 37°C. During this time, the MTT is metabolized by viable cells to form formazan crystals.

  • Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The background absorbance at 630 nm is subtracted.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antitumor Activity Assessment: Hollow Fiber Assay

The hollow fiber assay is an in vivo model used for the preliminary screening of anticancer agents. It allows for the evaluation of a compound's activity against cancer cells grown in a three-dimensional environment within a living host.

Protocol:

  • Cell Encapsulation: Human cancer cells are cultured and harvested during the logarithmic growth phase. The cells are then suspended in a culture medium containing 20% fetal bovine serum and injected into polyvinylidene fluoride (PVDF) hollow fibers at a concentration of 1 × 10⁶ cells/mL. The ends of the fibers are heat-sealed.

  • Fiber Implantation: The hollow fibers are implanted into athymic nude mice, typically in both the peritoneal cavity (intraperitoneal, i.p.) and under the skin (subcutaneous, s.c.).

  • Compound Administration: The test compound is administered to the mice, usually via intraperitoneal or intravenous injection, for a specified number of days (e.g., 4-6 days).

  • Fiber Retrieval and Cell Viability Assessment: At the end of the treatment period, the mice are euthanized, and the hollow fibers are retrieved. The viable cell mass within the fibers is determined using a stable endpoint assay, such as the MTT assay or a total protein assay.

  • Data Analysis: The percentage of cell growth is calculated for each treated group and compared to the vehicle-treated control group. A net cell growth inhibition or cell kill is determined.

Mandatory Visualization

Signaling Pathway of FABT

The anticancer activity of the 2-amino-1,3,4-thiadiazole derivative FABT has been shown to involve the inhibition of the extracellular signal-regulated kinase (ERK) 1/2 signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers.

ERK1_2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK binds RAS RAS RTK->RAS activates RAF RAF RAS->RAF activates MEK1_2 MEK1/2 RAF->MEK1_2 phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK1_2->Transcription_Factors activates FABT FABT FABT->ERK1_2 inhibits activation Cell_Cycle_Progression Cell Cycle Progression, Proliferation, Survival Transcription_Factors->Cell_Cycle_Progression

Caption: The ERK1/2 signaling pathway and the inhibitory action of FABT.

Experimental Workflow: From In Vitro Screening to In Vivo Validation

The logical progression from initial in vitro screening to subsequent in vivo validation is a standard workflow in preclinical drug development.

Experimental_Workflow Start Start: Synthesis of 2-Amino-1,3,4-Thiadiazole Derivatives In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Start->In_Vitro_Screening Determine_IC50 Determine IC50 Values Against Cancer Cell Lines In_Vitro_Screening->Determine_IC50 Lead_Identification Lead Compound Identification Determine_IC50->Lead_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) Lead_Identification->Mechanism_of_Action Active End End: Preclinical Candidate Lead_Identification->End Inactive In_Vivo_Testing In Vivo Testing (e.g., Hollow Fiber Assay, Xenograft Models) Mechanism_of_Action->In_Vivo_Testing Evaluate_Efficacy Evaluate In Vivo Efficacy (e.g., Tumor Growth Inhibition) In_Vivo_Testing->Evaluate_Efficacy Evaluate_Efficacy->End

Caption: A generalized workflow for anticancer drug discovery.

Discussion and Conclusion

The 2-amino-1,3,4-thiadiazole derivative, FABT, demonstrates significant in vitro anticancer activity against a range of cancer cell lines, with IC50 values in the micromolar range. Mechanistic studies have revealed that FABT exerts its antiproliferative effects, at least in part, through the inhibition of the ERK1/2 signaling pathway, a key regulator of cancer cell growth and survival.[1]

While extensive in vitro data highlights the potential of FABT and related compounds, a direct and quantitative correlation with in vivo anticancer efficacy is not yet fully established in publicly available literature. The hollow fiber assay serves as a valuable intermediate step to bridge the gap between in vitro cell-based assays and more complex in vivo models like xenografts. This assay provides an initial assessment of a compound's bioavailability and activity in a physiological environment.

The successful translation of in vitro potency to in vivo efficacy is a multifaceted challenge, influenced by a compound's pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). Therefore, while the in vitro data for 2-amino-1,3,4-thiadiazole derivatives is promising, further comprehensive in vivo studies, such as xenograft models that measure tumor growth inhibition, are essential to fully validate their therapeutic potential and establish a robust in vitro-in vivo correlation. The information presented in this guide provides a solid foundation for researchers to build upon in the continued development of this promising class of anticancer agents.

References

A Comparative Guide to the Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: November 2025

The 2,5-disubstituted 1,3,4-thiadiazole scaffold is a privileged motif in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Consequently, the development of efficient and versatile synthetic routes to access these compounds is of significant interest to researchers in drug discovery and development. This guide provides a comparative overview of common synthetic strategies for the preparation of 2,5-disubstituted 1,3,4-thiadiazoles, complete with experimental data, detailed protocols, and workflow visualizations.

Comparison of Synthetic Methodologies

Several well-established methods for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles have been reported, each with its own set of advantages and limitations. The most common approaches involve the cyclization of thiosemicarbazide derivatives, the reaction of acylhydrazines with a thionating agent, and microwave-assisted organic synthesis (MAOS) to accelerate these transformations.

Synthetic RouteStarting MaterialsKey Reagents/ConditionsReaction TimeYieldsKey AdvantagesKey Disadvantages
Route 1: From Thiosemicarbazide Carboxylic Acid, ThiosemicarbazidePOCl₃, H₂SO₄, or other dehydrating agents; Heat/Microwave2-10 hours60-95%Readily available starting materials, straightforward procedure.Often requires harsh reagents and high temperatures; may have limited substrate scope.
Route 2: From Acylhydrazides Aryl Hydrazide, AldehydeLawesson's Reagent, Toluene, Reflux2-12 hours75-97%High yields, good functional group tolerance, one-pot procedure possible.[1]Lawesson's reagent can be odorous and requires careful handling.
Route 3: Microwave-Assisted Synthesis (MAOS) Carboxylic Acid, Thiosemicarbazide or Acylhydrazide, etc.Varies (e.g., POCl₃, Lawesson's Reagent), Microwave Irradiation5-30 minutes80-96%Significantly reduced reaction times, often higher yields, cleaner reactions.[2][3]Requires specialized microwave synthesis equipment.

Experimental Protocols

Route 1: Synthesis from Thiosemicarbazide and Carboxylic Acid

This method involves the condensation and subsequent cyclization of a carboxylic acid and thiosemicarbazide in the presence of a dehydrating agent.

Protocol: A mixture of a substituted benzoic acid (10 mmol) and thiosemicarbazide (10 mmol) is treated with phosphorus oxychloride (15 mL). The reaction mixture is heated at 80-90°C for 1-2 hours. After cooling, the mixture is poured onto crushed ice and neutralized with a saturated solution of potassium carbonate. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford the desired 2-amino-5-aryl-1,3,4-thiadiazole. For symmetrically disubstituted thiadiazoles, a dicarboxylic acid can be used.

Route 2: One-Pot Synthesis from Aryl Hydrazides and Aldehydes using Lawesson's Reagent.[1]

This efficient one-pot, two-step procedure involves the initial formation of an N-aroylhydrazone, which is then subjected to thionation and cyclization.[1]

Protocol: A solution of an aryl hydrazide (1.0 mmol) and an aryl aldehyde (1.0 mmol) in ethanol (10 mL) is refluxed for 2 hours. The solvent is then removed under reduced pressure. To the resulting crude N-aroylhydrazone, toluene (15 mL), Lawesson's reagent (0.8 mmol), and 4-dimethylaminopyridine (DMAP) (1.0 mmol) are added. The mixture is refluxed for an additional 10 hours. After cooling, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield the 2,5-diaryl-1,3,4-thiadiazole.[1]

Route 3: Microwave-Assisted Synthesis from Carboxylic Acids and Thiosemicarbazide.[2]

Microwave irradiation dramatically accelerates the reaction between carboxylic acids and thiosemicarbazide.[2]

Protocol: A mixture of a carboxylic acid (1 mmol) and thiosemicarbazide (1 mmol) is placed in a microwave-safe vessel. Phosphorus oxychloride (2 mL) is added, and the vessel is sealed. The reaction mixture is subjected to microwave irradiation at a power of 150-300 W for a period of 2-5 minutes. After completion of the reaction, the mixture is cooled to room temperature and carefully poured into ice-cold water. The resulting solid is collected by filtration, washed with water, and recrystallized from an appropriate solvent to give the pure 2-amino-5-substituted-1,3,4-thiadiazole.[2]

Visualization of Synthetic Workflows

To further elucidate the relationships between the starting materials and the final products in each synthetic route, the following diagrams have been generated using the DOT language.

G cluster_0 Route 1: From Thiosemicarbazide Carboxylic Acid Carboxylic Acid Intermediate Acylthiosemicarbazide Carboxylic Acid->Intermediate Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Intermediate 2,5-Disubstituted-1,3,4-Thiadiazole_1 2,5-Disubstituted-1,3,4-Thiadiazole Intermediate->2,5-Disubstituted-1,3,4-Thiadiazole_1 Cyclization Dehydrating Agent (POCl3) Dehydrating Agent (POCl3) Dehydrating Agent (POCl3)->2,5-Disubstituted-1,3,4-Thiadiazole_1

Caption: Workflow for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles from thiosemicarbazide.

G cluster_1 Route 2: From Acylhydrazides Aryl Hydrazide Aryl Hydrazide N-Aroylhydrazone N-Aroylhydrazone Intermediate Aryl Hydrazide->N-Aroylhydrazone Aldehyde Aldehyde Aldehyde->N-Aroylhydrazone Thiohydrazide Thiohydrazide Intermediate N-Aroylhydrazone->Thiohydrazide Thionation Lawesson's Reagent Lawesson's Reagent Lawesson's Reagent->Thiohydrazide 2,5-Disubstituted-1,3,4-Thiadiazole_2 2,5-Disubstituted-1,3,4-Thiadiazole Thiohydrazide->2,5-Disubstituted-1,3,4-Thiadiazole_2 Cyclization

Caption: One-pot synthesis of 2,5-disubstituted 1,3,4-thiadiazoles using Lawesson's reagent.

G cluster_2 Route 3: Microwave-Assisted Synthesis (MAOS) Starting Materials Carboxylic Acid + Thiosemicarbazide Rapid Heating Rapid & Uniform Heating Starting Materials->Rapid Heating Microwave Irradiation Microwave Irradiation Microwave Irradiation->Rapid Heating Accelerated Reaction Accelerated Cyclization Rapid Heating->Accelerated Reaction 2,5-Disubstituted-1,3,4-Thiadiazole_3 2,5-Disubstituted-1,3,4-Thiadiazole Accelerated Reaction->2,5-Disubstituted-1,3,4-Thiadiazole_3

References

Assessing the Toxicity of 5-pentyl-1,3,4-thiadiazol-2-amine on Normal Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The development of novel therapeutic agents requires a thorough evaluation of their safety profile, particularly their effects on non-cancerous, healthy cells. This guide provides a comparative assessment of the toxicity of 1,3,4-thiadiazole derivatives, a class of compounds to which 5-pentyl-1,3,4-thiadiazol-2-amine belongs, on various normal cell lines. Due to the limited direct data on this compound, this report synthesizes findings from studies on structurally similar compounds to provide a predictive overview and a framework for future toxicological assessments.

Comparative Cytotoxicity of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold is a common feature in many compounds developed for their potential anticancer properties.[1][2] A crucial aspect of their preclinical evaluation is determining their selectivity—their ability to target cancer cells while sparing normal cells. Several studies have investigated the cytotoxic effects of various 1,3,4-thiadiazole derivatives on non-malignant cell lines.

A significant number of these derivatives have demonstrated favorable selectivity, exhibiting lower toxicity to normal cells compared to cancer cells.[3][4][5] For instance, certain hexyl, decyl, and other long-chain alkyl derivatives showed significant activity against cancer cell lines while being non-toxic to normal cells.[4] Similarly, a series of newly synthesized 1,3,4-thiadiazole derivatives displayed weaker cytotoxic activity on normal fibroblast cell lines than on breast cancer cell lines.[3][6] This suggests that the 1,3,4-thiadiazole core can be modified to enhance cancer cell-specific toxicity.

However, not all derivatives exhibit this desirable selectivity. For example, one imidazothiadiazole derivative was found to be cytotoxic to normal Hs27 cells with an IC50 value of 2.36 μM, which is comparable to its activity against some cancer cell lines.[1] In contrast, another derivative in the same study showed much better selectivity with an IC50 of 31.45 μM against Hs27 cells.[1] This highlights the critical role that substituent groups play in determining the toxicity profile of these compounds.

The following table summarizes the reported cytotoxicity (IC50 values) of various 1,3,4-thiadiazole derivatives on several normal cell lines.

Compound Class/DerivativeNormal Cell LineIC50 (µM)Reference
Imidazothiadiazole derivative 43dHs272.36[1]
Imidazothiadiazole derivative 43cHs2731.45[1]
5-(4-chlorophenyl)-1,3,4-thiadiazoles 14a-cVero84 - 154[1]
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleFibroblastsWeaker than on cancer cells[3]
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivativesMRC-5 fibroblastsNot toxic[5]
Disulfide 1,3,4-thiadiazole derivativesL929Weak cytotoxic effect[5]
5-Arylidine amino-1,3,4-thiadiazol-2-sulphonamidesHEK293Moderately potent[7]

Potential Mechanisms of Toxicity

The biological activity of 1,3,4-thiadiazole derivatives is often attributed to their structural similarity to pyrimidine, a key component of nucleic acids. This allows them to potentially interfere with DNA replication processes.[1][3] The mesoionic nature of the 1,3,4-thiadiazole ring facilitates its passage across cellular membranes, enabling interaction with intracellular targets.[1]

Several signaling pathways have been implicated in the cytotoxic effects of these compounds. Some derivatives have been shown to interfere with the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell growth and survival.[2] Furthermore, they can induce apoptosis (programmed cell death) in cancer cells.[2] The induction of apoptosis is a complex process involving a cascade of signaling events, and understanding how these compounds modulate these pathways is key to assessing their potential toxicity in normal cells.

Below is a generalized diagram illustrating a potential mechanism of action for 1,3,4-thiadiazole derivatives leading to cytotoxicity.

G Thiadiazole 1,3,4-Thiadiazole Derivative Membrane Cell Membrane Thiadiazole->Membrane Crosses DNA DNA Replication Membrane->DNA Interferes with Kinases Kinase Signaling (e.g., PI3K/Akt, MAPK/ERK) Membrane->Kinases Inhibits Apoptosis Apoptosis DNA->Apoptosis Kinases->Apoptosis

Caption: Potential mechanisms of 1,3,4-thiadiazole cytotoxicity.

Experimental Protocols

The assessment of cytotoxicity is typically performed using in vitro assays that measure cell viability or proliferation after exposure to the compound of interest. The most commonly cited methods in the reviewed literature are the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Workflow for MTT Assay:

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay a Seed cells in 96-well plate b Incubate for 24h a->b c Add varying concentrations of test compound b->c d Incubate for 48-72h c->d e Add MTT solution d->e f Incubate for 4h e->f g Add solubilizing agent (e.g., DMSO) f->g h Read absorbance at 570 nm g->h

Caption: Workflow of a typical MTT cytotoxicity assay.

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay that relies on the ability of the fluorescent dye Sulforhodamine B to bind to basic amino acid residues of cellular proteins. The amount of bound dye is proportional to the total protein mass, and thus to the number of cells.

Experimental Steps for SRB Assay:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Incubation: Treat the cells with a range of concentrations of the test compound and a vehicle control for a specified period (e.g., 48 hours).

  • Cell Fixation: Discard the culture medium and fix the cells with a cold solution of 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water to remove the TCA.

  • Staining: Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.

  • Dye Solubilization: Air-dry the plates and then dissolve the bound SRB dye in 10 mM Tris base solution.

  • Absorbance Measurement: Measure the optical density at a wavelength of approximately 510 nm using a microplate reader.

Conclusion

While direct experimental data on the toxicity of this compound in normal cell lines is not yet available, the existing literature on analogous 1,3,4-thiadiazole derivatives provides valuable insights. The general trend suggests that this class of compounds can be engineered to exhibit favorable selectivity for cancer cells over normal cells. However, the specific substituents on the thiadiazole ring are critical determinants of cytotoxicity. Therefore, a thorough in vitro evaluation of this compound using standardized cytotoxicity assays, such as the MTT or SRB assays, on a panel of relevant normal cell lines is an essential next step. This will provide the necessary data to accurately assess its safety profile and potential for further therapeutic development.

References

Performance Benchmark of Novel 1,3,4-Thiadiazoles Against Standard Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities. This guide provides an objective comparison of the performance of novel 1,3,4-thiadiazole compounds against established standard drugs in anticancer, antimicrobial, anticonvulsant, and enzyme inhibition studies. All quantitative data is supported by experimental findings from recent literature and is presented alongside detailed experimental protocols and visual representations of key biological pathways and workflows.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative performance of various novel 1,3,4-thiadiazole derivatives in comparison to standard drugs.

Table 1: Anticancer Activity (IC₅₀ µM)

Compound/DrugCell LineColorectal Cancer (LoVo)Breast Cancer (MCF-7)Lung Cancer (A549)Notes
Novel 1,3,4-Thiadiazole Derivatives
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g)2.44[1]23.29[1]-Showed good anti-proliferative effects.[1]
4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivativeHCT1168.04 (48h), 5.52 (72h)[2]--Inhibited cell proliferation.[2]
Imidazo[2,1-b][1,3,4]thiadiazole derivative (8a)--1.62 - 4.61[3]Showed high potency against seven cancer cell lines.[3]
Standard Drugs
CisplatinLoVo---Used as a positive control.[1]
DoxorubicinMCF-7---Used as a positive control.[1]

Table 2: Antimicrobial Activity (MIC µg/mL)

Compound/DrugBacillus subtilis (Gram +)Escherichia coli (Gram -)Candida albicans (Fungus)Notes
Novel 1,3,4-Thiadiazole Derivatives
5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives (D4, D6, D8, D12)ActiveActiveActiveShowed favorable docking results and antimicrobial activity.[4]
Standard Drugs
Ofloxacin---Standard antibacterial drug.[4]
Fluconazole---Standard antifungal drug.[4]

Table 3: Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)

Compound/DrugAnimal ModelProtection (%)Notes
Novel 1,3,4-Thiadiazole Derivatives
Schiff-base derivative of 5-amino-1,3,4-thiadiazoleMiceShowed good antiepileptic activityLipophilic nature is responsible for the activity.[5]
Standard Drugs
PhenytoinMice/Rats-Standard anticonvulsant drug.[5]
Sodium ValproateMice-Standard anticonvulsant drug.[5]

Table 4: Enzyme Inhibitory Activity (IC₅₀)

Compound/DrugEnzymeIC₅₀Notes
Novel 1,3,4-Thiadiazole Derivatives
4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivativeMEK/ERK signaling-Inhibited the activation of the MEK/ERK signaling in HCT116 cells.[2][6][7]
5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivativesPhosphoinositide-3-kinases (PI3Ks)-Showed favorable docking results as PI3Ks inhibitors.[4][8]
Standard Drugs
U0126MEK inhibitor-Standard MEK inhibitor.[2]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Anticancer Activity: MTS Cell Viability Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., LoVo, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the novel 1,3,4-thiadiazole derivatives and standard drugs (e.g., Cisplatin, Doxorubicin) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

  • Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][11]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Bacillus subtilis, Escherichia coli, Candida albicans) in a suitable broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.[10]

  • Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the novel 1,3,4-thiadiazole derivatives and standard antimicrobial drugs (e.g., Ofloxacin, Fluconazole) in the appropriate broth.[10][12]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.[10] Include a growth control (inoculum without any compound) and a sterility control (broth without inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[9][10]

Anticonvulsant Activity: Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant activity.

  • Animal Preparation: Use adult male mice or rats, acclimatized to the laboratory conditions.

  • Compound Administration: Administer the novel 1,3,4-thiadiazole derivatives or the standard drug (e.g., Phenytoin) intraperitoneally or orally at various doses. A control group receives the vehicle.

  • Induction of Seizure: After a specific pretreatment time (e.g., 30-60 minutes), induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or ear electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The percentage of animals protected from the tonic hindlimb extension in the drug-treated groups is calculated and compared to the control group.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the evaluation of 1,3,4-thiadiazole derivatives.

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Thiadiazole 1,3,4-Thiadiazole Derivatives Thiadiazole->PI3K Inhibition

Caption: PI3K/Akt Signaling Pathway and Inhibition by 1,3,4-Thiadiazoles.

MAPK_ERK_Signaling_Pathway cluster_membrane Plasma Membrane Growth_Factor_Receptor Growth Factor Receptor Ras Ras Growth_Factor_Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Thiadiazole 1,3,4-Thiadiazole Derivatives Thiadiazole->MEK Inhibition

Caption: MAPK/ERK Signaling Pathway and Inhibition by 1,3,4-Thiadiazoles.

Experimental_Workflow_Anticancer start Start cell_culture Cancer Cell Culture (e.g., LoVo, MCF-7) start->cell_culture treatment Treat Cells with Compounds cell_culture->treatment compound_prep Prepare 1,3,4-Thiadiazole & Standard Drug Dilutions compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mts_assay Perform MTS Assay incubation->mts_assay data_analysis Measure Absorbance & Calculate IC50 mts_assay->data_analysis end End data_analysis->end

Caption: Experimental Workflow for In Vitro Anticancer Activity Screening.

Experimental_Workflow_Antimicrobial start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Wells with Microorganism prep_inoculum->inoculate serial_dilution Serial Dilution of Compounds in 96-well Plate serial_dilution->inoculate incubation Incubate for 18-24h inoculate->incubation read_mic Determine Minimum Inhibitory Concentration (MIC) incubation->read_mic end End read_mic->end

Caption: Experimental Workflow for Determining Minimum Inhibitory Concentration.

References

Safety Operating Guide

Prudent Disposal of 5-Pentyl-1,3,4-thiadiazol-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Pentyl-1,3,4-thiadiazol-2-amine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on general guidelines for the disposal of hazardous chemical waste and should be implemented by trained professionals.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is derived from the general properties of thiadiazole derivatives and amine compounds. These substances are often classified as hazardous waste due to potential toxicity and environmental risks.

I. Personal Protective Equipment (PPE) and Safety Measures

Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specifications and Remarks
Gloves Nitrile rubber gloves are recommended. Ensure they are regularly inspected for signs of degradation or puncture.
Eye Protection Chemical safety goggles or a face shield should be worn to protect against potential splashes.
Lab Coat A flame-retardant lab coat must be worn to protect from spills.
Respiratory Protection If handling the compound in a powdered form where dust may be generated, a NIOSH-approved respirator is advised.

Safety Precautions:

  • Always handle the chemical waste in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the designated waste handling area.

  • Have an emergency spill kit readily available.

II. Step-by-Step Disposal Protocol

The proper disposal of this compound should be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Clearly label a dedicated and compatible waste container for "this compound waste."

    • Keep this waste stream separate from other chemical wastes to prevent potentially hazardous reactions. In particular, store it away from strong oxidizing agents and acids.[1]

  • Container Selection and Management:

    • Use a high-density polyethylene (HDPE) or other chemically resistant container with a secure, leak-proof screw cap.

    • The container must be in good condition, free from cracks or residues on the exterior.

    • Do not fill the container to more than 80% capacity to allow for expansion of contents.

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[1][2]

    • The SAA should be a secondary containment unit, such as a chemical-resistant tray, to contain any potential leaks.

    • Ensure the storage area is cool, dry, and away from direct sunlight and heat sources.[3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.

    • Provide the EHS department with a complete and accurate description of the waste, including the chemical name and approximate quantity.

III. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Need to dispose of This compound ppe Don Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe locate_waste_container Locate Designated Hazardous Waste Container ppe->locate_waste_container check_container Is the container properly labeled and in good condition? locate_waste_container->check_container transfer_waste Carefully transfer waste into the container in a fume hood check_container->transfer_waste Yes relabel_container Obtain a new, properly labeled container check_container->relabel_container No seal_container Securely seal the container transfer_waste->seal_container store_container Store in Satellite Accumulation Area (SAA) seal_container->store_container contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup store_container->contact_ehs end End: Waste properly disposed contact_ehs->end relabel_container->locate_waste_container

Disposal Workflow Diagram

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 5-Pentyl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 5-Pentyl-1,3,4-thiadiazol-2-amine

Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 52057-90-6) is publicly available. The following information is compiled from SDS of structurally similar compounds and should be used as a precautionary guide. It is imperative to handle this chemical with care, assuming it possesses similar hazards to its analogues.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals. It outlines operational procedures and disposal plans to ensure the safe handling of this compound in a laboratory setting.

Hazard Identification and Classification

Based on data from analogous 2-amino-1,3,4-thiadiazole derivatives, this compound should be treated as a hazardous substance. The primary anticipated hazards include:

  • Acute Oral Toxicity: Some related compounds are classified as toxic if swallowed[1][2].

  • Skin Irritation: Expected to cause skin irritation[3][4][5].

  • Serious Eye Irritation: Expected to cause serious eye irritation[3][4][5].

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes[3][4][5].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Safety Goggles or Face ShieldMust be worn at all times to protect against splashes and airborne particles. Tight-sealing safety goggles are recommended[1][2].
Skin Chemical-Resistant GlovesNitrile or neoprene gloves are suitable. Always inspect gloves for integrity before use and wash hands thoroughly after handling[3][4].
Laboratory CoatA flame-retardant lab coat should be worn to protect from skin contact.
Respiratory NIOSH/MSHA Approved RespiratorRecommended when handling the powder outside of a chemical fume hood or when dust generation is likely. A particulate filter is advised[2].
Safe Handling and Storage

Adherence to proper handling and storage protocols is critical for laboratory safety.

Handling:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Avoid the generation of dust.

  • Ensure adequate ventilation in the work area[3][5].

  • Wash hands thoroughly after handling, and before eating, drinking, or smoking[1][3].

  • Contaminated clothing should be removed immediately and washed before reuse[3][4].

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area[1][3][5].

  • Store locked up, away from incompatible materials such as strong oxidizing agents and acids[1][2].

First Aid Measures

In case of exposure, immediate action is necessary.

Exposure Route First Aid Procedure
Ingestion If swallowed, call a poison control center or doctor immediately. Rinse mouth with water. Do NOT induce vomiting[1].
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1][3][4].
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical advice[1][3][4].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[1][3][4].
Spill and Disposal Procedures

Accidental Release Measures:

  • Evacuate personnel from the spill area.

  • Wear appropriate PPE, including respiratory protection.

  • Avoid dust formation.

  • Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal[1].

  • Clean the spill area thoroughly with soap and water.

Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Chemical waste should be handled by a licensed professional waste disposal service.

Experimental Protocol: Safe Weighing and Solution Preparation

This protocol provides a step-by-step guide for safely weighing the solid compound and preparing a solution.

  • Preparation:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Don all required PPE: safety goggles, lab coat, and chemical-resistant gloves.

    • Designate a specific area within the fume hood for handling the compound.

    • Prepare all necessary equipment (e.g., analytical balance, weigh paper, spatula, beaker, solvent, magnetic stir bar).

  • Weighing the Compound:

    • Place a piece of weigh paper on the analytical balance and tare.

    • Carefully transfer the desired amount of this compound from its storage container to the weigh paper using a clean spatula.

    • Avoid creating dust. If any powder becomes airborne, ensure the fume hood sash is at the appropriate height.

    • Record the exact weight.

  • Preparing the Solution:

    • Place a beaker containing the desired solvent and a magnetic stir bar on a stir plate within the fume hood.

    • Carefully add the weighed powder to the solvent.

    • Rinse the weigh paper with a small amount of the solvent to ensure all the compound is transferred.

    • Cover the beaker (e.g., with a watch glass) and begin stirring until the solid is fully dissolved.

  • Cleanup:

    • Dispose of the used weigh paper and any other contaminated disposable materials in the designated solid hazardous waste container.

    • Wipe down the spatula and the work surface within the fume hood with a damp cloth. Dispose of the cloth in the solid hazardous waste.

    • Remove gloves and wash hands thoroughly with soap and water.

Logical Workflow for Safe Handling and Disposal

The following diagram illustrates the key decision points and procedures for the safe handling and disposal of this compound.

SafeHandlingWorkflow Safe Handling and Disposal Workflow for this compound start Start: Obtain Compound assess_hazards Assess Hazards (Treat as Hazardous) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe prepare_work_area Prepare Work Area (Chemical Fume Hood) don_ppe->prepare_work_area handling_procedure Perform Handling Procedure (e.g., Weighing, Reaction) prepare_work_area->handling_procedure spill_check Spill Occurred? handling_procedure->spill_check spill_cleanup Execute Spill Cleanup Protocol spill_check->spill_cleanup Yes waste_segregation Segregate Waste (Solid, Liquid) spill_check->waste_segregation No spill_cleanup->waste_segregation dispose_waste Dispose of Hazardous Waste (Follow Regulations) waste_segregation->dispose_waste decontaminate Decontaminate Work Area and Equipment dispose_waste->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Pentyl-1,3,4-thiadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-Pentyl-1,3,4-thiadiazol-2-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。